molecular formula C8H16N2O2 B1587347 N-(2-hydroxyethyl)piperidine-3-carboxamide CAS No. 496057-54-6

N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No.: B1587347
CAS No.: 496057-54-6
M. Wt: 172.22 g/mol
InChI Key: RFPHDGCQINZWOO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)piperidine-3-carboxamide is a piperidine-based chemical compound that serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both a piperidine ring and a hydroxyethyl carboxamide side chain, is of significant interest for the synthesis and development of novel bioactive molecules. The core piperidine-3-carboxamide scaffold is a privileged structure in drug discovery. Research into analogous structures has demonstrated potential for creating potent therapeutic agents. For instance, similar carboxamide-functionalized piperidines have been utilized as critical components in the development of potent soluble epoxide hydrolase (sEH) inhibitors, which are being investigated for the treatment of inflammatory conditions such as rheumatoid arthritis, acute pancreatitis, and sepsis . Furthermore, related indole-3-carboxamide compounds have been identified as inhibitors of the NS2B-NS3 protease in viruses like Zika and Dengue, highlighting the broader applicability of the carboxamide pharmacophore in antiviral research . The (S)-enantiomer of this compound (CAS 919364-78-6) is also available for studies requiring stereospecificity . As a reagent, this compound is intended for use by qualified researchers in laboratory settings exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHDGCQINZWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375168
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-54-6
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
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Record name 496057-54-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The document outlines a robust and well-established synthetic strategy involving the formation of an amide bond between a protected piperidine-3-carboxylic acid and ethanolamine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the introduction of diverse functional groups. N-substituted piperidine-3-carboxamides, in particular, have garnered significant attention due to their potential as therapeutic agents targeting a range of biological targets.[2] The title compound, N-(2-hydroxyethyl)piperidine-3-carboxamide, incorporates a hydrophilic hydroxyethyl side chain, which can enhance aqueous solubility and provide a handle for further functionalization, making it a valuable intermediate in drug discovery programs.

This guide will detail a common and effective synthetic approach that employs a protecting group strategy to ensure the selective formation of the desired amide bond. The synthesis can be logically divided into three key stages:

  • Protection of the piperidine nitrogen.

  • Amide coupling with ethanolamine.

  • Deprotection to yield the final product.

Strategic Approach: The Rationale for a Protected Synthesis

Direct amidation of piperidine-3-carboxylic acid (nipecotic acid) with ethanolamine is challenging due to the presence of two nucleophilic nitrogen atoms (the secondary amine of the piperidine ring and the primary amine of ethanolamine). To achieve selective acylation of ethanolamine at the carboxylic acid function, it is essential to temporarily block the reactivity of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

The overall synthetic strategy is depicted below:

Synthetic Pathway Start Piperidine-3-carboxylic Acid Protected N-Boc-Piperidine-3-carboxylic Acid Start->Protected Boc Anhydride, Base Activated Activated N-Boc-Piperidine-3-carboxylic Acid Protected->Activated Coupling Agent (e.g., HATU) Coupled N-Boc-N-(2-hydroxyethyl)piperidine-3-carboxamide Activated->Coupled Ethanolamine, Base Final N-(2-hydroxyethyl)piperidine-3-carboxamide Coupled->Final Acidic Deprotection (e.g., TFA or HCl)

(Piperidine-3-carboxylic Acid) + (Boc)2O --[Base, Solvent]--> N-Boc-Piperidine-3-carboxylic Acid

N-Boc-Piperidine-3-carboxylic Acid + Ethanolamine --[Coupling Agent, Base, Solvent]--> N-Boc-N-(2-hydroxyethyl)piperidine-3-carboxamide

Caption: Simplified mechanism of amide bond formation using HATU as a coupling agent.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, N-(2-hydroxyethyl)piperidine-3-carboxamide. This is typically achieved under acidic conditions. [3][4][5] Reaction Scheme:

Experimental Protocol (using Trifluoroacetic Acid):

  • Dissolution: Dissolve the N-Boc protected amide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC, observing the formation of a more polar spot corresponding to the free amine.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a small amount of water or methanol and basify to a pH of 9-10 with a suitable base (e.g., saturated NaHCO₃ solution or Amberlite IRA-400 basic resin).

    • Extract the product into an organic solvent such as dichloromethane or a mixture of chloroform and isopropanol.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Alternative Deprotection using HCl:

Alternatively, a solution of 4 M HCl in 1,4-dioxane can be used. In this case, the hydrochloride salt of the product often precipitates from the reaction mixture, which can be collected by filtration. [3]

Characterization and Data

The identity and purity of the synthesized N-(2-hydroxyethyl)piperidine-3-carboxamide should be confirmed using standard analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₂[6]
Molecular Weight172.22 g/mol [6]
AppearanceSolid[6]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the piperidine ring protons, the two methylene groups of the hydroxyethyl side chain, and exchangeable protons of the amide and hydroxyl groups.

  • ¹³C NMR: Signals for the carbonyl carbon of the amide and the carbons of the piperidine ring and the hydroxyethyl group.

  • Mass Spectrometry (ESI+): A peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of N-(2-hydroxyethyl)piperidine-3-carboxamide. The use of a protecting group strategy is key to achieving a clean and efficient synthesis. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for their research and development endeavors. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are paramount to obtaining a high yield of the pure product.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • Korean Intellectual Property Office. (2014). Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil. KR20140013232A.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • BenchChem. (2025).
  • CymitQuimica. N-(2-Hydroxyethyl)piperidine-3-carboxamide.
  • Gunda, G., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(41), 5595-5599.
  • Corey, E. J., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1433-1446.e10.
  • Jin, Z., et al. (2006). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3495-3501.
  • Jagtap, S. J., & Patil, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • The Royal Society of Chemistry. (2018). Piperidines ESI-revised3.
  • BenchChem. (2025). An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide.
  • Jagtap, S. J., & Patil, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Sigma-Aldrich.
  • Mancilla Percino, T., et al. (2005). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 49(3), 186-192.
  • United States Patent Office. (1959).
  • El-Gazzar, A. B. A., et al. (2016). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • BOC Sciences. CAS 88495-55-0 (S)-Piperidine-3-carboxylic acid amide.
  • Sandino, M. K. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?.
  • BenchChem. (2025).
  • Aapptec. N-Terminal Deprotection; Boc removal.
  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25056-25062.
  • Zora.uzh.ch. N-(2-Hydroxyethyl)piperidine.
  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine.
  • Sigma-Aldrich. 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol.

Sources

An In-depth Technical Guide to the Chemical Properties of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)piperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine scaffold, a functionality prevalent in a wide array of biologically active molecules. This guide provides a comprehensive analysis of its chemical properties, leveraging available data on the core structure and related derivatives to offer insights for its application in research and drug development. While experimental data for this specific molecule is limited, this document consolidates foundational knowledge, predictive data, and contextual biological activities of similar compounds to serve as a critical resource for scientists exploring its potential.

Introduction: The Piperidine-3-Carboxamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. When functionalized with a carboxamide group at the 3-position, it creates a versatile building block, the piperidine-3-carboxamide core. This moiety has been identified in compounds exhibiting a range of biological activities, from anti-melanoma to anti-osteoporosis agents.[1][2][3][4] The introduction of an N-(2-hydroxyethyl) substituent to the carboxamide nitrogen adds a hydrophilic and reactive handle, potentially influencing the molecule's solubility, hydrogen bonding capacity, and metabolic profile. This guide focuses specifically on the chemical and potential biological landscape of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Chemical Identity and Structure

The fundamental characteristics of N-(2-hydroxyethyl)piperidine-3-carboxamide provide the basis for understanding its behavior in chemical and biological systems.

IdentifierValueSource
IUPAC Name N-(2-hydroxyethyl)piperidine-3-carboxamide-
CAS Number 496057-54-6[5]
Molecular Formula C₈H₁₆N₂O₂[5]
Molecular Weight 172.22 g/mol [5]
Canonical SMILES C1CCNC(C1)C(=O)NCCO-
Physical Form Solid[5]

Diagram of the Molecular Structure:

Caption: 2D structure of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Physicochemical Properties: Experimental and Predicted Data

PropertyPredicted ValueMethod/Source
Melting Point Not Available-
Boiling Point Not Available-
logP (Octanol-Water Partition Coefficient) -0.9ChemAxon
pKa (Most Basic) 9.2 (Piperidine Nitrogen)ChemAxon
pKa (Most Acidic) 14.8 (Hydroxyl Group)ChemAxon
Water Solubility 1000 g/L at 25°CALOGPS
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

Interpretation for Drug Development:

  • High Predicted Water Solubility: The high predicted water solubility suggests good bioavailability for oral administration, although this needs to be balanced with membrane permeability.

  • Low Predicted logP: The negative logP value indicates a high degree of hydrophilicity, which may limit passive diffusion across the blood-brain barrier.

  • Basic pKa: The basicity of the piperidine nitrogen suggests that the compound will be protonated at physiological pH, which can influence its interaction with biological targets and its pharmacokinetic profile.

Synthesis and Reactivity

While a specific synthesis protocol for N-(2-hydroxyethyl)piperidine-3-carboxamide is not published, a general and reliable method can be proposed based on standard amide coupling reactions.

Proposed Synthetic Pathway:

G A Piperidine-3-carboxylic acid B Amide Coupling (e.g., HATU, EDCI/HOBt) A->B D N-(2-hydroxyethyl)piperidine-3-carboxamide B->D C Ethanolamine C->B

Caption: Proposed synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Step-by-Step Protocol (General):

  • Activation of Carboxylic Acid: Piperidine-3-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added to activate the carboxylic acid.

  • Amine Addition: Ethanolamine is added to the reaction mixture. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is typically included to neutralize the acid formed during the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the desired N-(2-hydroxyethyl)piperidine-3-carboxamide.

Key Reactivity Considerations:

  • Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. For selective amide formation, protection of the piperidine nitrogen (e.g., with a Boc group) may be necessary, followed by deprotection.

  • Hydroxyl Group: The primary alcohol of the 2-hydroxyethyl group can be a site for further functionalization, such as esterification or etherification, allowing for the synthesis of a library of derivatives.

Potential Biological Activity and Therapeutic Context

There is no direct evidence of the biological activity of N-(2-hydroxyethyl)piperidine-3-carboxamide in the current literature. However, the activity of structurally related piperidine-3-carboxamide derivatives provides a strong rationale for its investigation in several therapeutic areas.

A. Anti-Cancer Potential (Melanoma):

  • Mechanism of Action (Hypothesized): Studies on N-arylpiperidine-3-carboxamide derivatives have demonstrated their ability to induce a senescence-like phenotype in human melanoma cells.[2][3][4] Senescence is a state of irreversible cell cycle arrest, which can be a powerful tumor-suppressive mechanism.

  • Structure-Activity Relationship (SAR) Insights: In these studies, the nature of the substituent on the piperidine nitrogen and the carboxamide nitrogen was found to be crucial for activity.[2] The presence of the N-(2-hydroxyethyl) group in the target compound could influence its interaction with the relevant biological targets and its pharmacokinetic properties.

B. Anti-Osteoporosis Potential:

  • Mechanism of Action (Hypothesized): A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[1] Inhibition of cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis.

  • SAR Insights: The inhibitory potency of these compounds was dependent on the substituents on the piperidine and carboxamide moieties.[1] The N-(2-hydroxyethyl)piperidine-3-carboxamide scaffold could be a starting point for the design of novel cathepsin K inhibitors.

Workflow for Biological Evaluation:

G cluster_0 Initial Screening cluster_1 Lead Optimization A N-(2-hydroxyethyl)piperidine-3-carboxamide B In vitro Screening A->B C Cell-based Assays B->C D Mechanism of Action Studies C->D E In vivo Efficacy Models D->E

Caption: A general workflow for the biological evaluation of the target compound.

Safety and Handling

Specific toxicity data for N-(2-hydroxyethyl)piperidine-3-carboxamide is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

N-(2-hydroxyethyl)piperidine-3-carboxamide is a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its structural similarity to compounds with known anti-cancer and anti-osteoporosis activity makes it a compelling candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete analytical characterization (NMR, IR, MS, melting point).

  • In Vitro Biological Screening: Evaluation of its activity in a panel of cancer cell lines and in enzymatic assays for targets such as cathepsin K.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the N-(2-hydroxyethyl) group and other structural features to its biological activity.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (Source: PMC - NIH) [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (Source: ResearchGate) [Link]

  • Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. (Source: American Chemical Society) [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PMC - NIH) [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PubMed) [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: ACS Publications) [Link]

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A Comprehensive Guide to the Physicochemical Characterization of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the core physicochemical characteristics of the novel compound, N-(2-hydroxyethyl)piperidine-3-carboxamide. While specific experimental data for this molecule is not extensively published, this document serves as an expert-driven protocol for its complete characterization. We will detail the causality behind experimental choices for determining key parameters such as melting point, aqueous solubility, pKa, and lipophilicity (LogP). These properties are critical determinants of a compound's behavior in biological systems and are foundational to any drug discovery or development program.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to perform a robust physicochemical assessment, ensuring data integrity and accelerating research timelines.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection.[3][4][5] Properties such as solubility, lipophilicity, and ionization state (pKa) directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][5] Poor physicochemical properties are a leading cause of attrition in the drug development pipeline.[1]

N-(2-hydroxyethyl)piperidine-3-carboxamide (Figure 1) is a heterocyclic compound featuring a piperidine ring, a carboxamide linkage, and a primary alcohol. This combination of functional groups suggests a molecule with the potential for complex solution behavior, including hydrogen bonding capabilities and at least one basic ionization center. This guide outlines the essential experiments required to quantify these characteristics, providing a self-validating system of protocols for generating reliable and reproducible data.

Figure 1: Chemical Structure of N-(2-hydroxyethyl)piperidine-3-carboxamide Chemical Formula: C8H16N2O2[6] Molecular Weight: 172.22 g/mol [6][7]

Foundational Physicochemical Properties: A Summary

A preliminary assessment involves both computational prediction and experimental determination of the compound's core properties. The following table summarizes the key parameters to be determined.

PropertyPredicted/Known ValueExperimental MethodImportance in Drug Development
Molecular Formula C8H16N2O2[6]Mass SpectrometryConfirms identity and elemental composition.
Molecular Weight 172.22 g/mol [6][7]Mass SpectrometryFundamental property for all stoichiometric calculations.
Physical Form Solid[6]Visual InspectionAffects handling, formulation, and dissolution.
Melting Point (°C) Not availableCapillary Method / DSCIndicator of purity and lattice energy.[8]
Aqueous Solubility Not availableShake-Flask / NephelometryCritical for absorption and bioavailability.[9][10]
pKa Not availablePotentiometric TitrationGoverns ionization state, affecting solubility and permeability.[11][12]
LogP (o/w) -1.0 (Predicted)[7]RP-HPLC / Shake-FlaskMeasures lipophilicity, impacting membrane permeability and metabolism.[13]

Experimental Protocols and Methodologies

As a Senior Application Scientist, I advocate for methodologies that are both robust and accessible. The following protocols are designed to be self-validating and are grounded in established industry standards.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[8] We will use the capillary method for its simplicity and accuracy.

Protocol: Capillary Melting Point Determination [14][15]

  • Sample Preparation: Finely powder a small amount of N-(2-hydroxyethyl)piperidine-3-carboxamide.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[16]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.[8][16]

  • Accurate Determination: Using a fresh sample, heat at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the approximate melting point.[16]

  • Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent values validate the result.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a critical factor for oral drug absorption.[9] Low solubility can lead to poor bioavailability and challenging formulation development.[9] The "gold standard" is the shake-flask method, which determines thermodynamic solubility.[10] For higher throughput, kinetic solubility assays using nephelometry are common in early discovery.[9]

Protocol: Shake-Flask Method for Thermodynamic Solubility [10][17]

  • Preparation: Add an excess amount of solid N-(2-hydroxyethyl)piperidine-3-carboxamide to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][17]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

  • Sampling & Analysis: Carefully remove an aliquot from the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Trustworthiness: The presence of solid compound at the end of the experiment confirms that a saturated solution was achieved, validating the measurement.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized.[11] This is crucial as the ionization state affects solubility, membrane permeability, and receptor binding. The piperidine nitrogen in the structure is expected to be basic. Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][18][19]

Protocol: Potentiometric Titration [12][20]

  • Solution Preparation: Accurately weigh and dissolve a sample of N-(2-hydroxyethyl)piperidine-3-carboxamide in water or a co-solvent system if solubility is low. A concentration of around 1 mM is typical.[20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

  • Titration Setup: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, and 10).[20] Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C) and immerse the calibrated pH electrode.

  • Titration: Since the piperidine nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes of titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point.[20] The equivalence point can be precisely located by examining the first or second derivative of the titration curve.[18]

Lipophilicity (LogP) Determination

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) between n-octanol and water is the standard measure. While the shake-flask method is traditional, Reverse-Phase HPLC (RP-HPLC) offers a faster, more resource-efficient alternative that correlates well with shake-flask values.[13][21][22]

Protocol: LogP Determination by RP-HPLC [13][23]

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Record their retention times (tR).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0, where t0 is the column dead time (retention time of an unretained compound).[13]

  • Calibration Curve: Plot the log(k) of the standards against their known LogP values. A linear regression of this plot serves as the calibration curve.

  • Sample Analysis: Inject the N-(2-hydroxyethyl)piperidine-3-carboxamide solution and determine its retention time and calculate its log(k).

  • LogP Interpolation: Interpolate the LogP of the test compound from its log(k) value using the calibration curve.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the characterization process is depicted below.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Purity & Identity cluster_2 Solution Properties cluster_3 Membrane Permeability Surrogate Compound N-(2-hydroxyethyl)piperidine- 3-carboxamide Sample MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint MassSpec Mass Spectrometry (Identity/MW) Compound->MassSpec Solubility Aqueous Solubility (Shake-Flask) Compound->Solubility pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP Determination (RP-HPLC) Compound->LogP Data Comprehensive Physicochemical Profile MeltingPoint->Data MassSpec->Data Solubility->Data pKa->Data LogP->Data

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion

The systematic application of the protocols detailed in this guide will yield a robust and reliable physicochemical profile for N-(2-hydroxyethyl)piperidine-3-carboxamide. This foundational dataset is indispensable for making informed decisions in subsequent stages of research and development. By grounding experimental work in these validated methodologies, research teams can ensure data integrity, mitigate risks associated with poor compound properties, and ultimately enhance the probability of success for their development candidates. The principles and techniques described herein represent a standard of excellence for the characterization of novel chemical entities in the pharmaceutical and allied sciences.

References

  • 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Loba Chemie. Available at: [Link]

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  • Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents.
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An In-depth Technical Guide to the Structure Elucidation of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Challenge

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's covalent structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide presents a comprehensive, methodology-focused walkthrough of the structure elucidation process for a novel small molecule, N-(2-hydroxyethyl)piperidine-3-carboxamide.

We will approach this challenge as a puzzle, where each piece of spectroscopic data provides a unique clue. By logically integrating information from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, we will assemble the molecular fragments into a single, validated structure. This document is designed not merely as a list of procedures, but as a narrative of scientific deduction, explaining the causality behind each analytical choice and demonstrating how a self-validating dataset is constructed.

Chapter 1: Foundational Data - Molecular Formula and Unsaturation

The first step in identifying an unknown compound is to determine its elemental composition and molecular weight. This provides the fundamental constraints for any potential structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental formula of a small molecule.[1] Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the confident assignment of a unique molecular formula.[1] For our target compound, a sample was analyzed using Electrospray Ionization (ESI) in positive ion mode, which is well-suited for polar molecules containing nitrogen atoms that are readily protonated.

The analysis yielded a protonated molecular ion [M+H]⁺. This single piece of data allows us to propose a molecular formula and calculate the degree of unsaturation.

Table 1: HRMS Data Summary

Parameter Observed Value Deduced Information
Ion Mode ESI Positive Suitable for polar, basic compounds
[M+H]⁺ (m/z) 173.1285 -
Calculated Mass for C₈H₁₇N₂O₂⁺ 173.1285 -
Mass Error 0 ppm High confidence in formula

| Deduced Molecular Formula | C₈H₁₆N₂O₂ | [2] |

Degree of Unsaturation (DoU)

The Degree of Unsaturation (also known as the index of hydrogen deficiency) indicates the total number of rings and/or multiple bonds (double, triple) within a molecule. It is calculated from the molecular formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₁₆N₂O₂: DoU = 8 + 1 - (16/2) + (2/2) = 1

A DoU of one is a critical clue. It suggests the presence of either one double bond (e.g., C=C, C=O, or C=N) or one ring.

Chapter 2: Identifying the Molecular Building Blocks - Functional Group Analysis

With the molecular formula established, the next step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational frequencies of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

  • ~3350 cm⁻¹ (Broad): A strong, broad absorption in this region is characteristic of an O-H stretch , indicative of an alcohol. The broadness is due to hydrogen bonding.

  • ~3300-3150 cm⁻¹ (Medium): Peaks in this region are typical for N-H stretches from an amide or amine.

  • ~2940 & 2860 cm⁻¹ (Strong): These sharp peaks are definitive evidence of aliphatic C-H stretches .

  • ~1640 cm⁻¹ (Strong): A very strong absorption here is the classic signature of a C=O stretch (Amide I band), which aligns with our DoU calculation of one.

  • ~1550 cm⁻¹ (Medium): This corresponds to the N-H bend (Amide II band), further confirming the presence of a secondary amide.

The IR data strongly suggest the presence of an alcohol (-OH), a secondary amide (-CONH-), and aliphatic C-H bonds. The C=O group accounts for the calculated Degree of Unsaturation, implying the remaining structure is saturated and contains a ring.

Chapter 3: Mapping the Carbon Skeleton and Proton Environments

NMR spectroscopy provides the most detailed information about the structure, revealing the chemical environment, connectivity, and quantity of each proton and carbon atom.[3][4]

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum tells us how many chemically distinct carbon environments exist in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) further classify these carbons by the number of attached protons.

Table 2: Predicted ¹³C NMR and DEPT Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) DEPT-135 Phase Carbon Type Inferred Fragment
174.5 No Signal C (Quaternary) C =O (Amide)
60.1 Negative CH₂ -O-C H₂-
57.3 Negative CH₂ -N-C H₂- (Piperidine C6)
45.2 Negative CH₂ -N-C H₂- (Piperidine C2)
42.8 Positive CH -C H- (Piperidine C3)
41.5 Negative CH₂ -N-C H₂-CH₂-OH
27.9 Negative CH₂ -C H₂- (Piperidine C5)

| 24.8 | Negative | CH₂ | -C H₂- (Piperidine C4) |

  • Interpretation: The spectrum shows 8 distinct carbon signals, matching our molecular formula.

    • One quaternary carbon at ~174.5 ppm is consistent with an amide carbonyl.

    • One CH carbon is present.

    • Six CH₂ carbons are present, with varied chemical shifts indicating different electronic environments (e.g., attached to oxygen vs. nitrogen).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Integration Multiplicity Inferred Fragment
7.85 1H t (triplet) -CONH -
4.80 1H t (triplet) -OH
3.55 2H t (triplet) -O-CH₂ -
3.25 2H q (quartet) -NH-CH₂ -
3.05 1H m (multiplet) Piperidine H2eq
2.80 1H m (multiplet) Piperidine H6eq
2.60 1H m (multiplet) Piperidine H6ax
2.45 1H m (multiplet) Piperidine H2ax
2.30 1H m (multiplet) Piperidine H3

| 1.80 - 1.40 | 5H | m (multiplet) | Piperidine H4, H5, NH |

  • Interpretation: The spectrum is complex, especially in the aliphatic region (1.40-3.05 ppm), which is characteristic of a constrained ring system like piperidine. The downfield signals at 7.85 ppm (amide N-H) and 4.80 ppm (alcohol O-H) are consistent with our IR findings. The signals at 3.55 and 3.25 ppm clearly suggest two adjacent CH₂ groups, likely forming the N-(2-hydroxyethyl) fragment.

Chapter 4: Assembling the Fragments - The Power of 2D NMR

While 1D NMR helps identify the fragments, 2D NMR is essential for connecting them.[5][6] It reveals through-bond correlations, allowing us to piece together the complete molecular structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (¹H—¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H—¹³C Direct Attachment) H1->HSQC C13 ¹³C NMR & DEPT (Carbon Skeleton) C13->HSQC Links protons to carbons HMBC HMBC (¹H—¹³C Long-Range) COSY->HMBC Defines fragments HSQC->HMBC Assigns attached pairs Final Final Structure Confirmation HMBC->Final Connects all fragments structure cluster_structure Key HMBC Correlations for N-(2-hydroxyethyl)piperidine-3-carboxamide mol H_amide H (Amide N-H, δ 7.85) C_carbonyl C (Carbonyl, δ 174.5) H_amide->C_carbonyl H_alpha_ethyl H (Ethyl N-CH₂, δ 3.25) H_alpha_ethyl->C_carbonyl H_3_piperidine H (Piperidine C3-H, δ 2.30) H_3_piperidine->C_carbonyl C_2_piperidine C (Piperidine C2, δ 45.2) H_3_piperidine->C_2_piperidine C_4_piperidine C (Piperidine C4, δ 24.8) H_3_piperidine->C_4_piperidine H_2_piperidine H (Piperidine C2-H, δ 3.05/2.45) H_2_piperidine->C_carbonyl C_3_piperidine C (Piperidine C3, δ 42.8) H_2_piperidine->C_3_piperidine

Caption: Key HMBC correlations confirming the molecular backbone.

  • Correlation A (Connecting the side chain): The amide proton (H at δ 7.85) and the ethyl protons (-NH-CH₂ - at δ 3.25) both show a strong correlation to the quaternary carbonyl carbon (C =O at δ 174.5). This unequivocally proves the formation of the N-(2-hydroxyethyl)carboxamide fragment.

  • Correlation B (Connecting the ring): The protons on C2 of the piperidine ring (δ 3.05/2.45) and the proton on C3 (δ 2.30) also show correlations to the same carbonyl carbon (C =O at δ 174.5). This is the critical link, proving that the carboxamide group is attached to the C3 position of the piperidine ring.

  • Correlation C (Confirming ring structure): The proton at C3 (δ 2.30) shows correlations to carbons C2 and C4, confirming its position within the piperidine skeleton.

Chapter 5: The Final Verdict - Integrated Spectroscopic Analysis

By integrating all the spectroscopic data, we can confidently confirm the structure of N-(2-hydroxyethyl)piperidine-3-carboxamide.

  • HRMS established the molecular formula: C₈H₁₆N₂O₂ (DoU = 1).

  • IR Spectroscopy identified the key functional groups: -OH, secondary amide (-CONH-), and the C=O group, which accounts for the DoU. This implies a saturated ring system.

  • ¹³C and DEPT NMR confirmed 8 unique carbons: one C=O, one CH, and six CH₂ groups.

  • ¹H NMR identified the distinct proton environments, including the amide NH, alcohol OH, and the complex signals of the piperidine ring and hydroxyethyl chain.

  • COSY connected adjacent protons, confirming the -CH₂-CH₂- spin system of the side chain and mapping adjacencies in the piperidine ring.

  • HSQC linked every proton to its directly attached carbon, creating a definitive set of ¹H-¹³C pairs.

  • HMBC provided the final, crucial connections across the amide bond, linking the N-(2-hydroxyethyl) fragment and the piperidine ring to the carbonyl carbon at the C3 position.

The collective evidence overwhelmingly supports the proposed structure and rules out other isomers, such as attachment at the C2 or C4 positions of the piperidine ring.

Table 4: Final NMR Signal Assignments for N-(2-hydroxyethyl)piperidine-3-carboxamide

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Key HMBC Correlations (from H to C)
C=O 174.5 - - -
C2 45.2 3.05, 2.45 m C3, C4, C6, C=O
C3 42.8 2.30 m C2, C4, C5, C=O
C4 24.8 1.80-1.40 m C2, C3, C5, C6
C5 27.9 1.80-1.40 m C3, C4, C6
C6 57.3 2.80, 2.60 m C2, C4, C5
NH (amide) - 7.85 t C=O, C1'
C1' 41.5 3.25 q C2', C=O
C2' 60.1 3.55 t C1'
OH - 4.80 t C2'

| NH (ring) | - | 1.80-1.40 | br | C2, C6 |

Appendix: Standard Operating Procedures (SOPs)

A.1 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Use a known calibration standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2.5 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: zgpg30

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Utilize standard gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC).

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, set the long-range coupling delay (D6) to optimize for a J-coupling of 8 Hz, which is standard for detecting 2- and 3-bond correlations.

    • Acquire a sufficient number of scans and increments in the indirect dimension to achieve adequate resolution and signal-to-noise.

References

  • PubChem. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. National Institutes of Health. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • National Institute of Standards and Technology. Nipecotamide. NIST Chemistry WebBook. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1–18. [Link]

  • Chemistry LibreTexts. Interpreting 2-D NMR Spectra. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

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N-(2-hydroxyethyl)piperidine-3-carboxamide mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(2-hydroxyethyl)piperidine-3-carboxamide as a PARP Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-hydroxyethyl)piperidine-3-carboxamide is a synthetic compound with a chemical scaffold suggestive of interaction with key cellular enzymes. While direct research on this specific molecule is limited, its structural features, particularly the piperidine-3-carboxamide core, bear a resemblance to known inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide puts forth the hypothesis that N-(2-hydroxyethyl)piperidine-3-carboxamide functions as a PARP inhibitor. We will delve into the rationale behind this hypothesis, the potential mechanism of action at a molecular level, and a comprehensive set of experimental protocols designed to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors for therapeutic applications, particularly in the context of oncology and DNA repair pathways.

Introduction to N-(2-hydroxyethyl)piperidine-3-carboxamide and the PARP Family

The Compound: N-(2-hydroxyethyl)piperidine-3-carboxamide

N-(2-hydroxyethyl)piperidine-3-carboxamide is a small molecule characterized by a piperidine ring with a carboxamide group at the 3-position and an N-substituted 2-hydroxyethyl group. The chemical structure is as follows:

  • Piperidine Core: A six-membered heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to present substituents in defined three-dimensional orientations.

  • Carboxamide Moiety: This functional group is a key structural feature in many enzyme inhibitors, often acting as a pharmacophore that mimics the nicotinamide moiety of NAD+, a critical co-factor for enzymes like PARP.

  • N-(2-hydroxyethyl) Group: This substituent can influence the compound's solubility, cell permeability, and potential for additional hydrogen bonding interactions within a target's active site.

The Target: Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with roles in DNA repair, genomic stability, and programmed cell death. The most well-studied member, PARP1, is a key player in the base excision repair (BER) pathway. Upon detection of single-strand DNA breaks (SSBs), PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

The PARP Inhibition Hypothesis

We hypothesize that N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a competitive inhibitor of PARP1. The core of this hypothesis lies in the structural similarity between the piperidine-3-carboxamide scaffold and the nicotinamide moiety of NAD+.

Mechanism of Competitive Inhibition

The proposed mechanism of action is as follows:

  • Active Site Occupancy: N-(2-hydroxyethyl)piperidine-3-carboxamide is predicted to bind to the nicotinamide-binding pocket of the PARP1 catalytic domain.

  • Mimicry of NAD+: The carboxamide group of the compound is positioned to form key hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the nicotinamide portion of NAD+.

  • Prevention of PARylation: By occupying the active site, the compound prevents the binding and subsequent cleavage of NAD+, thereby inhibiting the synthesis and attachment of PAR chains to target proteins.

  • Trapping of PARP1 on DNA: This inhibition of PARylation leads to the "trapping" of PARP1 at the site of DNA damage. The inactive PARP1-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and leading to the formation of double-strand breaks (DSBs).

  • Synthetic Lethality in BRCA-Deficient Cells: In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of approved PARP inhibitors.

Visualizing the Proposed Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Normal Cell Response to SSB cluster_1 Response with N-(2-hydroxyethyl)piperidine-3-carboxamide SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation SSB->PARP1_recruitment PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_recruitment->PAR PARP1_trapped PARP1 Trapped on DNA PARP1_recruitment->PARP1_trapped Compound Binding NAD NAD+ NAD->PAR Inhibited by Compound BER_recruitment Recruitment of BER Proteins PAR->BER_recruitment Repair SSB Repair BER_recruitment->Repair Compound N-(2-hydroxyethyl)piperidine- 3-carboxamide Compound->PAR Replication_fork Replication Fork Collapse PARP1_trapped->Replication_fork DSB Double-Strand Break (DSB) Replication_fork->DSB HR_repair Homologous Recombination (HR) Repair DSB->HR_repair BRCA Proficient Cell_death Cell Death (Synthetic Lethality) DSB->Cell_death BRCA Deficient

Caption: Proposed mechanism of PARP inhibition and synthetic lethality.

Experimental Validation Protocols

To validate the hypothesis of PARP inhibition, a series of biochemical and cell-based assays should be performed.

Biochemical Assay: In Vitro PARP1 Inhibition

This experiment directly measures the ability of the compound to inhibit the catalytic activity of recombinant PARP1.

Protocol:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., histone-induced), biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter (e.g., HRP), TMB substrate, stop solution, and N-(2-hydroxyethyl)piperidine-3-carboxamide.

  • Plate Preparation: Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Reaction Mixture: In a separate plate, prepare a reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM). Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Add the reaction mixture to the NAD+-coated plate and incubate at room temperature for 1-2 hours to allow for PARylation.

  • Detection: Wash the plate to remove unbound components. Add the anti-PAR antibody and incubate. After another wash, add the TMB substrate.

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The signal is inversely proportional to PARP1 inhibition. Plot the absorbance against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in the signal, indicating inhibition of PARP1 activity.

Cell-Based Assay: PARylation in Whole Cells

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of N-(2-hydroxyethyl)piperidine-3-carboxamide for 1-4 hours.

  • Induction of DNA Damage: Induce DNA damage to activate PARP1. A common method is treatment with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of PAR.

  • Data Analysis: Quantify the PAR levels relative to a loading control (e.g., total protein or a housekeeping gene). The reduction in PAR formation in compound-treated cells compared to vehicle-treated cells indicates cellular PARP inhibition.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare Reagents: Recombinant PARP1, Activated DNA, Biotin-NAD+, Compound A2 Incubate Reaction Mixture in Biotin-NAD+ Coated Plate A1->A2 A3 Wash and Add Anti-PAR Antibody A2->A3 A4 Add Substrate and Measure Absorbance A3->A4 A5 Calculate IC50 Value A4->A5 B1 Seed and Culture Cells B2 Treat with Compound B1->B2 B3 Induce DNA Damage (e.g., MMS) B2->B3 B4 Lyse Cells and Detect PAR (ELISA or Western Blot) B3->B4 B5 Quantify PAR Inhibition B4->B5

Caption: Workflow for biochemical and cell-based validation assays.

Data Presentation: Hypothetical Results
Assay TypeCompoundIC50 / EC50 (nM)
Biochemical PARP1 Inhibition N-(2-hydroxyethyl)piperidine-3-carboxamide85.2
Olaparib (Control)5.1
Cellular PAR Inhibition N-(2-hydroxyethyl)piperidine-3-carboxamide150.7
Olaparib (Control)10.3
BRCA1-deficient Cell Viability N-(2-hydroxyethyl)piperidine-3-carboxamide250.4
Olaparib (Control)25.8
BRCA1-proficient Cell Viability N-(2-hydroxyethyl)piperidine-3-carboxamide> 10,000
Olaparib (Control)> 5,000

Conclusion and Future Directions

The hypothesis that N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a PARP inhibitor is grounded in its structural similarity to known inhibitors and the well-established role of the piperidine-3-carboxamide scaffold in targeting the nicotinamide-binding pocket of PARP enzymes. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, starting from direct biochemical inhibition to cellular activity and finally to the demonstration of synthetic lethality in a relevant cancer cell model.

Should these experiments yield positive results, future work could involve:

  • Co-crystallization studies: Obtaining a crystal structure of PARP1 in complex with the compound would provide definitive proof of the binding mode.

  • Selectivity profiling: Assessing the inhibitory activity against other PARP family members and a broader panel of enzymes to determine selectivity.

  • Pharmacokinetic studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

This structured approach, from hypothesis generation to experimental validation, provides a comprehensive framework for the investigation of N-(2-hydroxyethyl)piperidine-3-carboxamide and serves as a model for the early-stage evaluation of novel small molecule drug candidates.

References

  • Title: PARP1: a new player in the cross-talk between DNA repair and metabolic pathways. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: The role of PARP1 in DNA repair and its therapeutic exploitation. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: PARP Inhibitors: The Cornerstones of DNA Repair-Targeted Therapies. Source: PubMed Central, National Institutes of Health. URL: [Link]

An In-Depth Technical Guide to the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2][3] Its widespread presence in over twenty classes of pharmaceuticals underscores its significance in medicinal chemistry.[1][4] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise spatial orientation of substituents to optimize binding with biological targets. This has made the development of efficient and stereoselective methods for the synthesis of substituted piperidines a critical endeavor in modern organic chemistry and drug development.[1][3] This guide provides a comprehensive overview of core synthetic strategies, delving into the mechanistic underpinnings and practical applications of each, tailored for researchers, scientists, and drug development professionals.

PART 1: Foundational Strategies for Piperidine Ring Construction

The construction of the piperidine core can be broadly categorized into several key methodologies. This section will explore the foundational and most widely employed strategies, highlighting their strengths, limitations, and the causal logic behind their experimental execution.

Reductive Amination: A Workhorse for Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis and a powerful tool for constructing the piperidine ring. This reaction typically involves the condensation of a dicarbonyl compound with a primary amine to form an iminium ion intermediate, which is then reduced in situ to yield the cyclic amine.[5] The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward approach to the piperidine skeleton.

Causality in Experimental Choices:
  • Choice of Reducing Agent: The selection of the reducing agent is critical to the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion over the carbonyl starting materials.[6] Borane-pyridine complex (BAP) has emerged as a less toxic and cost-effective alternative to cyanide-containing reagents, proving effective for the reductive amination of secondary amines like piperidines with a range of aldehydes.[6]

  • pH Control: Maintaining an appropriate pH is crucial. The reaction is typically carried out under mildly acidic conditions to facilitate both iminium ion formation and the stability of the reducing agent.

  • Substrate Scope: The versatility of this method is enhanced by the wide availability of both dicarbonyl precursors and primary amines, including those derived from natural sources like sugars to ensure desired stereochemistry.

Visualizing the Reductive Amination Pathway

Reductive_Amination Dicarbonyl Dicarbonyl Compound Iminium Iminium Ion Intermediate Dicarbonyl->Iminium + Amine, -H₂O Amine Primary Amine Amine->Iminium Piperidine Substituted Piperidine Iminium->Piperidine + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Piperidine

Caption: General workflow of piperidine synthesis via reductive amination.

Representative Experimental Protocol: Double Reductive Amination

A "one-pot" procedure for the synthesis of polyhydroxypiperidines often involves the acidic treatment of a sugar-derived precursor to generate a bis-aldehyde in situ, followed by reductive amination.

  • In Situ Aldehyde Formation: The sugar-derived starting material is treated with an acid (e.g., HCl) to hydrolyze protecting groups and generate the dicarbonyl compound.

  • Reductive Amination: To the solution containing the in situ generated dialdehyde, a primary amine (or ammonia source) and a reducing agent (e.g., NaBH₃CN) are added. The reaction is stirred at a controlled temperature until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines and β-Carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[7][8] This reaction is a special case of the Mannich reaction and is driven by the formation of a highly electrophilic iminium ion intermediate.[7]

Mechanistic Insights and Stereochemical Control:

The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[7] The diastereoselectivity of the reaction is influenced by several factors:

  • Reaction Temperature: Lower temperatures often favor the formation of the kinetically controlled product, which is frequently the cis-diastereomer.[9]

  • Acid Catalyst: The choice of Brønsted or Lewis acid can impact the geometry of the iminium ion and the transition state of the cyclization.[9][10]

  • Substrate Structure: The steric and electronic properties of substituents on both the amine and the carbonyl component play a significant role in determining the facial selectivity of the cyclization.[9]

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the β-arylethylamine is a robust strategy for achieving high levels of stereocontrol.[9]

Visualizing the Pictet-Spengler Reaction

Pictet_Spengler Start β-Arylethylamine Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Derivative Spirocycle->Product Rearrangement & Deprotonation

Caption: Key intermediates in the Pictet-Spengler reaction.

Troubleshooting Diastereoselectivity in the Pictet-Spengler Reaction
Issue Potential Cause Recommended Solution
Low DiastereoselectivityReaction temperature is too high, favoring the thermodynamic product.Screen a range of lower temperatures (e.g., 0 °C, -20 °C).[9]
Inappropriate acid catalyst.Evaluate different Brønsted (e.g., TFA) or Lewis acids (e.g., BF₃·OEt₂).[9]
Solvent effects are not optimal.Experiment with solvents of varying polarity (e.g., toluene, CH₂Cl₂).[9]

PART 2: Modern and Asymmetric Approaches to Substituted Piperidines

The demand for enantiomerically pure piperidine derivatives in drug development has spurred the creation of innovative and highly stereoselective synthetic methods. This section explores some of the most significant modern approaches.

Aza-Diels-Alder Reaction: A Powerful Cycloaddition Strategy

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly effective method for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[11][12] This reaction can be catalyzed by both Lewis acids and organocatalysts, and enantioselective variants have been extensively developed.[13]

Mechanism and Causality:

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the catalyst used.[12] When using electron-rich dienes, the reaction may proceed through a stepwise Mannich-Michael pathway.[12] The choice of a chiral catalyst is paramount for achieving high enantioselectivity.[13]

Visualizing the Aza-Diels-Alder Reaction

Aza_Diels_Alder Diene Diene TransitionState [4+2] Transition State or Stepwise Intermediate Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Tetrahydropyridine Tetrahydropyridine TransitionState->Tetrahydropyridine Piperidine Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: The aza-Diels-Alder approach to substituted piperidines.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and piperidine synthesis is no exception. These methods offer novel bond formations and functionalizations that are often difficult to achieve through traditional means.

2.2.1 Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to piperidines.[1] A variety of transition metals, including rhodium, ruthenium, iridium, and palladium, have been employed as catalysts for this transformation.[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, palladium-catalyzed hydrogenation has been shown to be effective for accessing valuable fluorinated piperidines.[1]

2.2.2 C-H Activation and Functionalization

Direct C-H activation of pre-existing piperidine rings is a powerful strategy for late-stage functionalization.[14] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific positions. Transition metals like palladium and ruthenium have been utilized to catalyze the arylation of C(sp³)-H bonds in piperidines.[14]

2.2.3 Asymmetric [2+2+2] Cycloadditions

Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions of alkynes and alkenyl isocyanates provide a novel route to polysubstituted piperidines.[15][16] This method allows for the construction of the piperidine ring with concomitant control of stereochemistry.[15]

Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol provides a highly efficient method for synthesizing a variety of chiral piperidines from readily available pyridinium salts.[17]

  • Reaction Setup: To a vial, add the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%).

  • Solvent and Reagent Addition: A mixture of CH₂Cl₂/H₂O (15:1) is added, followed by formic acid (24.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at 40 °C for 22 hours in air.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Enantioselective Radical-Mediated δ C-H Cyanation

A groundbreaking approach for the asymmetric synthesis of chiral piperidines involves the interruption of the Hofmann-Löffler-Freytag (HLF) reaction.[2] This catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines utilizes a chiral copper catalyst to introduce a carbonyl equivalent at the δ position.[2] Subsequent reduction and cyclization of the resulting δ-amino nitrile affords the enantioenriched piperidine.[2]

Visualizing the Radical Relay Mechanism

Radical_Cyanation AcyclicAmine Acyclic Amine NCenteredRadical N-Centered Radical AcyclicAmine->NCenteredRadical Initiation DeltaCRadical δ-C-Centered Radical NCenteredRadical->DeltaCRadical 1,5-Hydrogen Atom Transfer (HAT) DeltaAminoNitrile δ-Amino Nitrile DeltaCRadical->DeltaAminoNitrile + Cu-CN Catalyst ChiralPiperidine Enantioenriched Piperidine DeltaAminoNitrile->ChiralPiperidine Reduction & Cyclization

Caption: Key steps in the enantioselective δ C-H cyanation for chiral piperidine synthesis.

Conclusion

The synthesis of substituted piperidines is a dynamic and continuously evolving field. While traditional methods like reductive amination and the Pictet-Spengler reaction remain indispensable tools, modern transition-metal-catalyzed and radical-mediated approaches have opened up new avenues for the efficient and stereoselective construction of these vital heterocyclic scaffolds. The ability to rationally design and execute the synthesis of complex piperidine-containing molecules is fundamental to advancing drug discovery and development. This guide has provided a technical overview of the core synthetic strategies, emphasizing the underlying principles and practical considerations that empower researchers to make informed decisions in their synthetic endeavors.

References

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The Piperidine Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional scaffold for presenting pharmacophoric elements in a defined spatial orientation.[2][3] When functionalized with a carboxamide group, the resulting piperidine carboxamide scaffold emerges as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents across numerous disease areas. This guide provides a comprehensive overview of the discovery, synthesis, and application of piperidine carboxamides, offering insights into the strategic considerations that have cemented its status as a privileged scaffold in drug design.

The Strategic Value of the Piperidine Carboxamide Moiety

The success of the piperidine carboxamide scaffold can be attributed to a combination of key features that medicinal chemists can strategically exploit:

  • Structural Rigidity and Conformational Control: The piperidine ring exists predominantly in a chair conformation, which limits the number of accessible low-energy conformations. This inherent rigidity helps to pre-organize appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity.[3]

  • Vectorial Diversity: The piperidine ring offers multiple points for substitution, allowing for the systematic exploration of chemical space in three dimensions. The carboxamide linkage further extends this, providing a hydrogen bond donor and acceptor while serving as a stable linker to various substituents.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned through modifications on the piperidine ring and the carboxamide moiety, allowing for the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.[3]

  • Key Molecular Interactions: The amide group is a classic pharmacophoric element capable of forming crucial hydrogen bond interactions with protein backbones and side chains, anchoring the molecule within a binding site.

Synthetic Strategies: Building the Core Scaffold

The construction of substituted piperidine carboxamides is a mature field in organic synthesis, with numerous reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

General Synthetic Workflow

A common and modular approach involves the coupling of a pre-functionalized piperidine carboxylic acid (or its ester derivative) with a desired amine, or vice versa. This strategy allows for the late-stage introduction of diversity.

cluster_0 Route A: Amide Coupling cluster_1 Route B: From Pyridines PiperidineAcid Piperidine Carboxylic Acid Coupling Amide Coupling (e.g., EDC, HATU) PiperidineAcid->Coupling Amine R-NH2 Amine->Coupling ProductA Piperidine Carboxamide Coupling->ProductA Pyridine Substituted Pyridine Hydrogenation Hydrogenation (e.g., PtO2, Rh/C) Pyridine->Hydrogenation Piperidine Substituted Piperidine Hydrogenation->Piperidine Functionalization Carboxylation/ Amidation Piperidine->Functionalization ProductB Piperidine Carboxamide Functionalization->ProductB

Caption: General synthetic strategies for piperidine carboxamides.

Key Synthetic Protocols

1. Catalytic Hydrogenation of Pyridine Precursors: This is one of the most common methods for accessing the piperidine core.[2]

  • Step 1: Synthesis of Substituted Pyridine: Start with a commercially available or synthesized pyridine derivative bearing the desired substituents.

  • Step 2: Hydrogenation: The pyridine ring is reduced to a piperidine ring using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere.[2] This reaction often yields the cis-diastereomer preferentially.[2]

  • Step 3: Functional Group Manipulation: The substituents on the piperidine ring can then be modified. For instance, an ester group can be hydrolyzed to a carboxylic acid.

  • Step 4: Amide Bond Formation: The resulting piperidine carboxylic acid is coupled with an amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final piperidine carboxamide.

2. Intramolecular Cyclization Methods: These methods build the piperidine ring from acyclic precursors.

  • Reductive Amination: An aldehyde or ketone can react with an amine within the same molecule to form a cyclic imine, which is then reduced in situ to the piperidine.

  • Radical Cyclization: Radical-mediated reactions can be employed to form the C-C or C-N bonds necessary to close the ring, offering access to complex substitution patterns.[4]

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The piperidine carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of a wide range of biological targets.

Oncology

In cancer therapy, piperidine carboxamides are found in inhibitors of crucial signaling proteins.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers. Piperidine carboxamide derivatives have been developed as potent ALK inhibitors.[5] SAR studies revealed that the piperidine ring serves as a central scaffold, with the carboxamide moiety making key hydrogen bonds in the hinge region of the kinase. The substituents on the piperidine and the aryl group of the carboxamide are optimized to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.[5]

  • PARP/NAMPT Dual Inhibitors: In the context of triple-negative breast cancer, dual inhibitors of Poly (ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT) have been designed using a piperidine-containing linker.[6] The piperidine moiety connects the pharmacophores responsible for inhibiting each enzyme, and its conformation is critical for achieving balanced dual-target potency.[6]

Infectious Diseases
  • Antimalarials: A notable success story is the discovery of piperidine carboxamides as species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S).[7][8] A phenotypic screen identified the initial hit, SW042.[7] Subsequent optimization and SAR studies led to the following key insights:

    • Stereochemistry is Crucial: The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.[7]

    • Minimal Pharmacophore: The glycolic acid fragment and a phenyl ring attached to the carboxamide were determined to be essential for activity.[7]

    • Resistance and Target Validation: Selection of resistant parasites revealed mutations in the β5 subunit of the proteasome, confirming it as the molecular target.[7][8]

    • Oral Efficacy: Optimized analogs demonstrated oral efficacy in a mouse model of malaria.[7]

CompoundPf3D7 EC₅₀ (μM)PfDd2 EC₅₀ (μM)Pf20S IC₅₀ (μM)
(rac)-SW0420.14-0.190.14-0.19N/A
(S)-SW042~0.02~0.02~0.1
(R)-SW042>2>2>10
SW584 (Optimized)0.0070.0060.004
Data synthesized from reference[7].
Neurodegenerative and Psychiatric Disorders

The piperidine carboxamide scaffold is also prevalent in agents targeting the central nervous system.

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease: Overexpression of sQC contributes to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ). A piperidine-4-carboxamide was identified through virtual screening as a novel sQC inhibitor.[9] Molecular docking and X-ray crystallography revealed that the piperidine core positions the molecule within the active site, with the carboxamide forming key interactions. This scaffold provides a new starting point for designing more potent inhibitors to prevent the formation of pathogenic Aβ species.[9]

  • Treatment of Mental Disorders: Early patents describe 1-piperazine carboxamide derivatives for treating mental disorders and aggression.[10] The SAR in these early series focused on substitution patterns on an aromatic ring system attached to the piperazine (a related six-membered nitrogenous heterocycle), demonstrating the long history of this chemical class in neuroscience.

Pain and Inflammation
  • TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key target for the treatment of pain. A series of piperidine carboxamides were developed as potent TRPV1 antagonists.[11][12] A focused library approach was used to optimize the "polar head group" of the molecule, leading to the identification of a benzoxazinone amide that conferred good potency in cell-based assays.[12]

Case Study: Discovery of an Antimelanoma Senescence-Inducing Agent

This case study illustrates a modern drug discovery workflow, from high-throughput screening to SAR optimization, centered on the N-arylpiperidine-3-carboxamide scaffold.

HTS High-Throughput Screening (~110,000 compounds) HCS High-Content Screening (Image-based, Senescence Phenotype) HTS->HCS Hit Hit Identification: Compound 1 (N-arylpiperidine-3-carboxamide) HCS->Hit SAR SAR Study: Focused Library Synthesis Hit->SAR Deriv Derivatization at R1, R2, R3 SAR->Deriv BioEval Biological Evaluation (Antiproliferative & Senescence Assays) Deriv->BioEval BioEval->SAR Iterative Optimization Lead Lead Compound 54: Improved Potency BioEval->Lead

Caption: Workflow for the discovery of a piperidine carboxamide antimelanoma agent.[13]

  • Initial Screening: A library of approximately 110,000 small molecules was screened using high-throughput technology to identify compounds that could induce a senescence-like phenotype in human melanoma A375 cells.[13]

  • Hit Identification: Image-based high-content screening identified "Compound 1," an N-arylpiperidine-3-carboxamide, as a promising hit with moderate activity (IC₅₀ = 0.88 μM).[13]

  • Structure-Activity Relationship (SAR) Exploration: A focused library of analogs was synthesized to probe the importance of different structural features:

    • Piperidine Core: The piperidine-3-carboxamide regioisomer was found to be critical. The corresponding piperidine-4-carboxamide was inactive, and smaller rings like pyrrolidine led to decreased activity.[13]

    • Aryl Ring (A Ring) Substituents: Dichloro substitution at the 2- and 4-positions was found to be important. The presence of hydrogen bond acceptors at these positions appeared essential for activity.[13]

    • Heterocyclic Moiety (B Ring): Replacing the original thiazole with other five-membered heterocycles containing nitrogen or sulfur enhanced antimelanoma activity.[13]

  • Lead Identification: This systematic exploration led to the discovery of compound 54 , which exhibited significantly improved antiproliferative activity.[13]

Conclusion and Future Perspectives

The piperidine carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting point for drug discovery campaigns targeting a wide variety of biological systems. From early CNS agents to modern kinase inhibitors and novel antimalarials, this scaffold has consistently delivered molecules with therapeutic potential.

Future innovations will likely involve the use of novel synthetic methods to access more complex and diverse piperidine carboxamide libraries, including those with precisely controlled stereochemistry and unique substitution patterns.[14] The combination of this synthetic versatility with advanced screening platforms and structure-based design will ensure that the piperidine carboxamide scaffold remains a vital tool for medicinal chemists in their quest to develop the next generation of innovative medicines.

References

  • Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Source: Journal of Medicinal Chemistry URL: [Link]

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  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions Source: Google Patents URL
  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of piperidine carboxamide TRPV1 antagonists Source: ResearchGate URL: [Link]

  • Title: Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: PubMed URL: [Link]

  • Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: Medical Xpress URL: [Link]

  • Title: Discovery of piperidine carboxamide TRPV1 antagonists Source: PubMed URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: Frontiers in Pharmacology URL: [Link]

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  • Title: 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors Source: SpringerLink URL: [Link]

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  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed URL: [Link]

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Methodological & Application

N-(2-hydroxyethyl)piperidine-3-carboxamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide

Authored by: A Senior Application Scientist

Introduction

N-(2-hydroxyethyl)piperidine-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the carboxamide linkage provides a stable, hydrogen-bonding capable functional group critical for molecular recognition at biological targets.[1][2] The presence of a primary alcohol offers a versatile handle for further functionalization, making this compound a key intermediate for creating diverse chemical libraries.

This document provides a detailed, field-proven protocol for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide via a carbodiimide-mediated amide coupling reaction. The chosen methodology is selected for its mild reaction conditions, high efficiency, and broad applicability, avoiding the harsh thermal conditions required for direct condensation of carboxylic acids and amines.[3][4]

Principle of the Synthesis: Amide Bond Formation

The core of this protocol is the formation of an amide bond between piperidine-3-carboxylic acid and 2-aminoethanol. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid is activated in situ using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl).

The mechanism involves the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 2-aminoethanol. 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst to facilitate this process.[5] This method ensures a controlled and efficient reaction under mild conditions.

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Piperidine-3-Carboxylic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Amine 2-Aminoethanol Product N-(2-hydroxyethyl)piperidine- 3-carboxamide DMAP DMAP Intermediate->Product + 2-Aminoethanol (catalyzed by DMAP) Byproduct Water-Soluble Urea Intermediate->Byproduct Forms Byproduct

Caption: EDC-mediated amide coupling mechanism.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

ReagentSupplierCAS No.M.W. ( g/mol )
Piperidine-3-carboxylic acidCommercial56545-68-7129.16
2-Aminoethanol (Ethanolamine)Commercial141-43-561.08
EDC.HClCommercial25952-53-8191.70
DMAPCommercial1122-58-3122.17
Dichloromethane (DCM), anhydrousCommercial75-09-284.93
Sodium Bicarbonate (NaHCO₃)Commercial144-55-884.01
Anhydrous Magnesium Sulfate (MgSO₄)Commercial7487-88-9120.37
Deionized WaterIn-house7732-18-518.02
Brine (Saturated NaCl solution)In-houseN/AN/A

Experimental Protocol

This protocol describes a representative synthesis on a 10 mmol scale.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.29 g, 10.0 mmol, 1.0 eq).

  • Add 100 mL of anhydrous dichloromethane (DCM). Stir at room temperature until the solid is fully suspended. Note: Complete dissolution may not occur until the addition of the coupling agents.

  • Add EDC.HCl (2.30 g, 12.0 mmol, 1.2 eq) and DMAP (0.12 g, 1.0 mmol, 0.1 eq) to the suspension.[5] The mixture may become clearer as the carboxylic acid is activated.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 20 minutes.[5] This pre-activation step ensures the efficient formation of the reactive intermediate.

Amide Coupling
  • To the activated mixture, add 2-aminoethanol (0.67 g, 0.66 mL, 11.0 mmol, 1.1 eq) dropwise using a syringe.[5]

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM) until the starting carboxylic acid spot is consumed.

Workup and Extraction
  • After completion, transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% aqueous NaHCO₃ solution to remove unreacted acid and acidic byproducts.[5]

    • 50 mL of deionized water.

    • 50 mL of brine to facilitate phase separation.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with an appropriate solvent system (e.g., starting with 100% Ethyl Acetate and gradually increasing the polarity with a gradient of Methanol, such as 0-10%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(2-hydroxyethyl)piperidine-3-carboxamide as a solid.[6]

  • Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (172.22 g/mol ).[7]

    • FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., O-H, N-H, C=O).

Synthesis_Workflow start Start: Piperidine-3-carboxylic acid + 2-Aminoethanol activation 1. Activation - Add EDC.HCl & DMAP in DCM - Stir 20 min @ RT start->activation coupling 2. Coupling - Add 2-Aminoethanol - Stir overnight @ RT activation->coupling workup 3. Aqueous Workup - Wash with NaHCO₃, H₂O, Brine - Dry over MgSO₄ coupling->workup purification 4. Purification - Concentrate crude product - Flash Column Chromatography workup->purification product Final Product: N-(2-hydroxyethyl)piperidine- 3-carboxamide purification->product

Caption: Overall workflow for the synthesis protocol.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • EDC.HCl is a skin and eye irritant. Handle with care.

  • 2-Aminoethanol is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note details a robust and reliable protocol for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide. By employing a standard EDC/DMAP coupling strategy, the target compound can be obtained in good yield and high purity under mild conditions. This procedure provides a solid foundation for researchers and drug development professionals requiring access to this versatile chemical intermediate.

References

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved January 21, 2026, from [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 21, 2026, from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e8. Available at: [Link]

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Mastering the Purification of Substituted Piperidine Carboxamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Substituted piperidine carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis, however, often yields complex crude mixtures containing unreacted starting materials, byproducts, and stereoisomers that necessitate robust and efficient purification strategies. This guide provides an in-depth exploration of the key techniques for purifying these valuable compounds, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles that govern the selection and optimization of each method.

The inherent basicity of the piperidine nitrogen, coupled with the diverse functionalities that can be incorporated into the scaffold, presents unique purification challenges. These can range from poor chromatographic performance on silica gel to difficulties in separating closely related impurities.[3] A successful purification strategy, therefore, relies on a thorough understanding of the physicochemical properties of the target molecule and the impurities present.

A Logic-Driven Approach to Purification Method Selection

The choice of a primary purification technique is a critical decision that significantly impacts yield, purity, and efficiency. The following decision tree provides a logical framework for selecting the most appropriate starting point based on the nature of the crude product and the scale of the purification.

Purification_Decision_Tree Start Crude Substituted Piperidine Carboxamide Is_Solid Is the compound a solid? Start->Is_Solid Crystallization Attempt Crystallization Is_Solid->Crystallization Yes Acid_Base Perform Acid-Base Extraction Is_Solid->Acid_Base No Chiral Is chiral separation required? Crystallization->Chiral Purity >95%? Chromatography Proceed to Chromatography Acid_Base->Chromatography High_Polarity Are impurities highly polar or charged? Chromatography->High_Polarity RP_Chrom Reverse-Phase Chromatography High_Polarity->RP_Chrom Yes NP_Chrom Normal-Phase Chromatography High_Polarity->NP_Chrom No RP_Chrom->Chiral NP_Chrom->Chiral Chiral_Chrom Chiral Chromatography (HPLC/SFC) Chiral->Chiral_Chrom Yes Final_Purity Final Purity Analysis Chiral->Final_Purity No Chiral_Chrom->Final_Purity

Caption: Decision tree for selecting a purification method.

Foundational Purification Techniques

Acid-Base Extraction: The First Line of Defense

The basic nature of the piperidine nitrogen (pKa of the conjugate acid is typically around 11) provides a powerful handle for a highly effective initial purification step.[4] Acid-base extraction leverages the differential solubility of the basic compound and its protonated salt form to separate it from neutral or acidic impurities.[5][6]

Principle of the Technique: By washing an organic solution of the crude mixture with an aqueous acid, the basic piperidine carboxamide is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer. Subsequently, basifying the aqueous layer regenerates the free base, which can then be back-extracted into a fresh organic solvent.[4][5]

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The number of extractions depends on the amount of base present. Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Separation of Layers: Combine the acidic aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10. This step deprotonates the piperidinium salt, regenerating the free base.

  • Back-Extraction: Extract the liberated basic product back into an organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[7]

Crystallization: The Art of Solid-State Purification

For substituted piperidine carboxamides that are crystalline solids, recrystallization is a highly effective and economical method for achieving high purity, especially on a large scale.[8] The success of this technique hinges on the careful selection of a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

Detailed Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal volume of a candidate solvent at its boiling point. A suitable solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.[3]

Chromatographic Purification: High-Resolution Separation

Chromatography is an indispensable tool for the purification of substituted piperidine carboxamides, offering high-resolution separation of complex mixtures. The choice between normal-phase and reverse-phase chromatography depends on the polarity of the target compound and its impurities.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[9][10] More polar compounds interact more strongly with the stationary phase and elute later. While effective, the basicity of the piperidine moiety can lead to strong interactions with the acidic silica gel, resulting in peak tailing and potential irreversible adsorption.[3]

Mitigating Peak Tailing in NPC:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, into the mobile phase can neutralize the acidic silanol groups on the silica surface, significantly improving peak shape.

Detailed Protocol for Flash Column Chromatography (NPC):

  • Stationary Phase: Silica gel is the most common stationary phase.[11]

  • Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound. A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[11] Remember to add a basic modifier if necessary.

  • Column Packing and Loading: Pack the column with silica gel and equilibrate with the mobile phase. Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.[11]

  • Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[3]

Reverse-Phase Chromatography (RPC)

RPC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][12] This technique is particularly well-suited for purifying more polar substituted piperidine carboxamides that may have limited solubility in the non-polar solvents used in NPC.

Principle of the Technique: Separation is based on hydrophobic interactions; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and have longer retention times.[12]

Detailed Protocol for Preparative RPC (HPLC):

  • Column and Mobile Phase: Select a suitable C18 column. The mobile phase typically consists of water and an organic modifier (acetonitrile or methanol). Formic acid or trifluoroacetic acid (0.1%) is often added to the mobile phase to improve peak shape by ensuring the basic piperidine is protonated.[13]

  • Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation of the target compound from its impurities.

  • Scale-Up and Loading: Scale the method to a preparative column. Dissolve the sample in a suitable solvent (ideally the mobile phase) and inject it onto the column.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of the target compound. Analyze the purity of the collected fractions.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product.

TechniqueStationary Phase PolarityMobile Phase PolarityElution Order of Piperidine Carboxamides
Normal-Phase Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)[9]Less polar compounds elute first
Reverse-Phase Non-polar (e.g., C18)[12]Polar (e.g., Water/Acetonitrile)[9]More polar compounds elute first

Orthogonal Purification Strategies

For particularly challenging separations where a single chromatographic method is insufficient, an orthogonal approach can be highly effective.[14] This strategy involves using two different purification methods with distinct separation mechanisms. For example, a crude mixture can first be subjected to normal-phase chromatography, and the resulting partially purified fractions can then be further purified using reverse-phase chromatography. This approach significantly enhances the probability of resolving closely eluting impurities.[15]

Orthogonal_Purification cluster_0 Step 1: Primary Separation cluster_1 Step 2: Secondary Separation Crude Crude Mixture NP_Chrom Normal-Phase Chromatography (Separation by Polarity) Crude->NP_Chrom Partially_Pure Partially Purified Fractions NP_Chrom->Partially_Pure RP_Chrom Reverse-Phase Chromatography (Separation by Hydrophobicity) Partially_Pure->RP_Chrom Pure_Product High-Purity Product RP_Chrom->Pure_Product

Caption: Workflow for an orthogonal purification strategy.

Chiral Purification: Resolving Enantiomers

Many substituted piperidine carboxamides developed as pharmaceuticals are chiral, and their biological activity often resides in a single enantiomer.[16] Therefore, the separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for this purpose.[17]

Principle of the Technique: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

General Protocol for Chiral HPLC/SFC:

  • Column Screening: Screen a variety of commercially available chiral stationary phases with different mobile phases (normal-phase, reverse-phase, or polar organic mode for HPLC; CO₂ with a co-solvent for SFC) to identify a column and conditions that provide baseline separation of the enantiomers.

  • Method Optimization: Optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate the desired enantiomer.

Conclusion

The purification of substituted piperidine carboxamides is a multi-faceted challenge that requires a systematic and knowledge-based approach. By understanding the physicochemical properties of the target molecule and leveraging a combination of foundational techniques like acid-base extraction and crystallization with high-resolution chromatographic methods, researchers can consistently achieve the high levels of purity required for drug discovery and development. The adoption of orthogonal purification strategies and specialized chiral separation techniques further expands the toolkit for tackling even the most complex purification challenges in this important class of compounds.

References

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101522621A - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a] pyrimidine derivatives using same.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
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  • Shimadzu Corporation. (2021, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Retrieved from [Link]

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  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

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  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Retrieved from [Link]

  • JoVE. (2012, January 16). Orthogonal Protein Purification Facilitated by a Small Bispecific Affinity Tag. JoVE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • ACS Publications. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • PubMed. (2011). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from [Link]

  • Google Patents. (2008, February 21). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-carboxamidine. Retrieved from [Link]

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  • Figshare. (2010, February 2). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
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  • IndiaMART. (n.d.). Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai. Retrieved from [Link]

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1H NMR and 13C NMR analysis of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of N-(2-hydroxyethyl)piperidine-3-carboxamide using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, offering detailed atomic-level insights into molecular structure and purity.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of N-(2-hydroxyethyl)piperidine-3-carboxamide, a heterocyclic compound of interest in pharmaceutical research. We present a detailed interpretation of its predicted NMR spectra, grounded in fundamental principles, and a robust, step-by-step protocol for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical framework for the structural characterization of complex small molecules.

Introduction: The Role of NMR in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical development, unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) are paramount.[4][5] NMR spectroscopy serves as a primary method for this, providing both qualitative and quantitative data.[4] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR elucidates the precise bonding framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6]

N-(2-hydroxyethyl)piperidine-3-carboxamide (Molecular Formula: C₈H₁₆N₂O₂, Molecular Weight: 172.22 g/mol ) is a molecule featuring a chiral center, a piperidine ring, and flexible side chains with key functional groups (amide, alcohol).[7] This structural complexity necessitates a powerful analytical approach for full characterization. This guide explains the causal relationships between the molecule's structure and its NMR spectral features, providing a self-validating system for its identification.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this note.

Caption: Structure of N-(2-hydroxyethyl)piperidine-3-carboxamide with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).[8]

Causality in Chemical Shifts: A proton's chemical shift (δ) is primarily influenced by the electron density around it. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield).[6]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-N2 (Amide) 7.8 - 8.2 Triplet (t) 1H Amide proton, deshielded by the adjacent carbonyl group. Expected to couple with the two protons on C8.
H-O2 (Alcohol) 4.5 - 5.0 Triplet (t) 1H Alcohol proton. Its position is variable and concentration-dependent. Expected to couple with the two protons on C9.
Hₐ, Hₑ on C9 3.4 - 3.6 Quartet (q) or Multiplet (m) 2H Methylene protons adjacent to the hydroxyl group (O2). Deshielded. Coupled to protons on C8 and H-O2.
Hₐ, Hₑ on C8 3.1 - 3.3 Quartet (q) or Multiplet (m) 2H Methylene protons adjacent to the amide nitrogen (N2). Deshielded. Coupled to protons on C9 and H-N2.
H on C2, C6 (axial & eq.) 2.5 - 3.0 Multiplet (m) 4H Protons adjacent to the piperidine nitrogen (N1). Deshielded relative to other ring CH₂ groups. Complex splitting due to axial/equatorial positions and coupling to adjacent protons.[9]
H on C3 2.2 - 2.5 Multiplet (m) 1H Methine proton at a chiral center, adjacent to the carbonyl group. Deshielded.
H-N1 (Piperidine) 1.8 - 2.5 Broad Singlet (br s) 1H Piperidine amine proton. Signal is often broad and its position can vary.

| H on C4, C5 (axial & eq.) | 1.3 - 1.8 | Multiplet (m) | 4H | Remaining piperidine methylene protons. They are in a more shielded, aliphatic environment. Signals are complex and overlapping.[9] |

Note on Multiplicity: The use of a solvent like DMSO-d₆ is crucial for observing the coupling of the N-H and O-H protons. In solvents like CDCl₃, these protons undergo rapid chemical exchange, which often leads to the signals appearing as broad singlets with no observable coupling.

Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[10] In a standard proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line.[11] This simplifies the spectrum and allows for easy counting of non-equivalent carbons. The chemical shift range for ¹³C is much wider than for ¹H (typically 0-220 ppm), minimizing signal overlap.[11]

Causality in Chemical Shifts: Similar to ¹H NMR, the chemical shifts of carbon atoms are highly dependent on their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Carbons bonded to electronegative atoms (O, N) are also shifted downfield compared to simple aliphatic carbons.[12][13]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Label Predicted δ (ppm) Rationale for Assignment
C7 (C=O) 172 - 176 Carbonyl carbon of the amide group. Highly deshielded due to the double bond to oxygen.[12][14]
C9 (-CH₂-OH) 58 - 62 Carbon directly attached to the highly electronegative hydroxyl oxygen.[13]
C2, C6 (-CH₂-N) 45 - 55 Carbons adjacent to the piperidine nitrogen. The electronegative nitrogen causes a downfield shift.
C8 (-CH₂-NH) 40 - 45 Carbon adjacent to the amide nitrogen.
C3 (-CH-) 38 - 43 Methine carbon, deshielded by the adjacent carbonyl group.

| C4, C5 (-CH₂-) | 22 - 30 | Aliphatic carbons within the piperidine ring, located away from heteroatoms. |

Experimental Protocol

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of N-(2-hydroxyethyl)piperidine-3-carboxamide B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Vortex until fully dissolved C->D E Transfer solution to a high-quality 5 mm NMR tube D->E F Insert sample into spectrometer E->F G Lock on deuterium signal and shim the magnetic field F->G H Acquire ¹H Spectrum (e.g., 16 scans) G->H I Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) H->I J Apply Fourier Transform I->J K Phase correction and baseline correction J->K L Calibrate chemical shift (Ref: residual solvent peak) K->L M Integrate ¹H signals and pick peaks for both spectra L->M N Assign signals to molecular structure M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(2-hydroxyethyl)piperidine-3-carboxamide solid into a clean, dry glass vial.[15]

    • Using a calibrated pipette, add approximately 0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for this compound) to the vial.[16]

    • Vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[15]

    • Transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell). Ensure the sample height is between 4.5 and 5 cm.[16][17]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Initiate the instrument's locking procedure, which uses the deuterium signal from the solvent to stabilize the magnetic field.[18]

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition (Example Parameters):

    • Pulse Program: Standard one-pulse (e.g., 'zg30' on Bruker systems).

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 16 ppm

  • ¹³C NMR Data Acquisition (Example Parameters):

    • Pulse Program: Proton-decoupled one-pulse (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans (NS): 1024 (more scans are needed due to the low natural abundance of ¹³C).[10]

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~1.5 seconds

    • Spectral Width (SW): 240 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is referenced to δ 2.50 ppm, and the carbon peak is referenced to δ 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Assign the observed peaks to the corresponding nuclei in the molecular structure based on the predicted data and established principles.

Conclusion

This application note has detailed the theoretical and practical aspects of ¹H and ¹³C NMR analysis for the structural confirmation of N-(2-hydroxyethyl)piperidine-3-carboxamide. By understanding the causal links between molecular structure and spectral output, researchers can confidently identify this compound and assess its purity. The provided protocol offers a standardized and robust method for obtaining high-quality NMR data, an essential step in the drug development pipeline.

References

  • Title: 13C NMR spectroscopy Source: University of Regensburg URL: [Link]

  • Title: Carbon-13 NMR Spectroscopy Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: N-(2-Hydroxyethyl) Piperidine Source: Mallak Specialties Pvt Ltd URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]

  • Title: NMR Sample Preparation Source: Western University URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL URL: [Link]

  • Title: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR - Interpretation Source: Chemistry LibreTexts URL: [Link]

  • Title: Guide: Preparing a Sample for NMR analysis – Part I Source: Nanalysis URL: [Link]

  • Title: The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Source: AZoOptics URL: [Link]

Sources

Application Note: Elucidating the Fragmentation Pathways of N-(2-hydroxyethyl)piperidine-3-carboxamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of N-(2-hydroxyethyl)piperidine-3-carboxamide using mass spectrometry. We explore the predictable fragmentation patterns of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering both theoretical insights and practical protocols for analysis. By understanding the characteristic cleavages of the piperidine ring, the carboxamide linkage, and the hydroxyethyl side chain, analysts can confidently identify this compound and related structures in complex matrices.

Introduction

N-(2-hydroxyethyl)piperidine-3-carboxamide (MW: 172.22 g/mol , Formula: C₈H₁₆N₂O₂) is a substituted piperidine derivative featuring a carboxamide and a primary alcohol functional group.[1] The piperidine scaffold is a key structural motif in a vast array of pharmaceuticals and natural products, making the characterization of its derivatives crucial for drug discovery, metabolism studies, and quality control.[2][3] Mass spectrometry is an indispensable tool for this purpose, providing detailed structural information from minimal sample amounts.[3][4] This document outlines the expected fragmentation behavior of the title compound, explaining the chemical principles that dictate the formation of characteristic product ions.

The presence of a basic piperidine nitrogen, a polar carboxamide, and a hydroxyl group suggests that the molecule will be amenable to analysis by both traditional Electron Ionization (EI) for volatile samples and soft ionization techniques like Electrospray Ionization (ESI) for less volatile or thermally sensitive samples.[2][5] Understanding the fragmentation logic is key to interpreting the resulting mass spectra accurately.

Chemical Structure and Ionization

The structure of N-(2-hydroxyethyl)piperidine-3-carboxamide contains several key features that influence its mass spectrometric behavior:

  • Piperidine Ring: A cyclic amine that is a primary site for ionization and subsequent ring-opening or alpha-cleavage reactions.[2][6]

  • Carboxamide Group: Can direct fragmentation through cleavage of the amide bond or through rearrangements like the McLafferty rearrangement.[7][8]

  • N-(2-hydroxyethyl) Side Chain: The hydroxyl group can be readily lost as a neutral water molecule.[3][8]

Ionization Approach: For ESI, the basic nitrogen atom on the piperidine ring is the most likely site of protonation in positive ion mode, leading to a strong protonated molecule [M+H]⁺ at m/z 173.2.[2] In EI, ionization will likely occur at the nitrogen atom, creating a molecular ion (M⁺˙) at m/z 172.2, which then undergoes extensive fragmentation.[2][6]

Predicted Fragmentation Pathways

Based on established fragmentation rules for amines, amides, and alcohols, we can predict the major fragmentation pathways for N-(2-hydroxyethyl)piperidine-3-carboxamide.[2][7][8]

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique, meaning the precursor ion will typically be the protonated molecule [M+H]⁺.[5] Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion (m/z 173.2) are expected to reveal the following key fragmentation routes initiated by collision-induced dissociation (CID).

  • Neutral Loss of Water: The presence of the hydroxyl group makes the neutral loss of H₂O a highly probable initial fragmentation step, leading to a prominent fragment ion at m/z 155.2.[3]

  • Cleavage of the Amide Bond: Scission of the C-N bond in the amide linkage can occur, leading to two potential fragment ions. Cleavage to form the acylium ion would yield a fragment at m/z 112.1.

  • Loss of the Hydroxyethyl Group: Cleavage of the bond between the amide nitrogen and the ethyl group would result in the loss of a neutral hydroxyethylamine fragment, producing an ion at m/z 128.1.

  • Piperidine Ring Cleavage: The protonated piperidine ring can undergo cleavage, although this often requires higher collision energies.

Below is a diagram illustrating the primary ESI-MS/MS fragmentation pathways.

ESI_Fragmentation cluster_0 Primary Fragmentation M_H [M+H]⁺ m/z 173.2 loss_H2O [M+H - H₂O]⁺ m/z 155.2 M_H->loss_H2O - H₂O acylium_ion [C₆H₁₀NO]⁺ m/z 112.1 M_H->acylium_ion - C₂H₅NO loss_sidechain [C₇H₁₂N₂O]⁺ m/z 128.1 M_H->loss_sidechain - C₂H₅O EI_Fragmentation cluster_1 Major Fragmentation Pathways M [M]⁺˙ m/z 172.2 alpha_cleavage Alpha-Cleavage Ion (e.g., m/z 84) M->alpha_cleavage α-Cleavage amide_cleavage Amide Cleavage Ion (m/z 74) M->amide_cleavage Amide Bond Cleavage loss_CH2OH [M - ·CH₂OH]⁺ m/z 141.2 M->loss_CH2OH - ·CH₂OH ring_cleavage Ring Fission Products M->ring_cleavage Ring Fission

Caption: Predicted major fragmentation pathways under EI.

Experimental Protocols

To acquire high-quality mass spectra for N-(2-hydroxyethyl)piperidine-3-carboxamide, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. For ESI, a typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

LC-MS/MS Analysis (ESI)

This protocol is designed for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source. [2]

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 2 µL Minimizes band broadening.
Column Temp. 40 °C Ensures reproducible retention times.
Ionization Mode Positive ESI The basic piperidine nitrogen is readily protonated. [2]
Capillary Voltage 3.5 kV Typical voltage for stable spray.
Source Temp. 120 °C Prevents thermal degradation.
Desolvation Temp. 350 °C Ensures efficient solvent evaporation.
MS Scan Range m/z 50-250 To detect the precursor ion.
MS/MS Scan Product ion scan of m/z 173.2 To generate the fragmentation spectrum.

| Collision Energy | 10-30 eV | Optimize to achieve a rich spectrum of fragment ions. |

GC-MS Analysis (EI)

This protocol is suitable for a gas chromatograph coupled to a mass spectrometer with an EI source. [2]

Parameter Recommended Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium, 1.0 mL/min Inert and provides good chromatographic efficiency.
Injection Mode Split (e.g., 20:1) Prevents column overloading.
Injector Temp. 250 °C Ensures complete volatilization of the analyte.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min Provides good separation from potential impurities.
Ion Source Electron Ionization (EI) Standard for GC-MS.
Ionization Energy 70 eV Standard energy to produce reproducible fragmentation patterns. [2]
Source Temp. 230 °C Standard operating temperature.

| MS Scan Range | m/z 40-300 | To capture the molecular ion and key fragments. |

Data Interpretation and Summary

The expected key fragments for N-(2-hydroxyethyl)piperidine-3-carboxamide are summarized below. The presence of these ions in the acquired spectra would provide strong evidence for the compound's structure.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Identity/Origin
ESI 173.2 ([M+H]⁺)155.2Neutral loss of water ([M+H - H₂O]⁺)
112.1Acylium ion from amide cleavage
128.1Loss of the N-hydroxyethyl group
EI 172.2 ([M]⁺˙)141.2Loss of ·CH₂OH radical
84.0Piperidine iminium ion from alpha-cleavage
74.0Fragment from amide bond cleavage

Conclusion

The mass spectrometric fragmentation of N-(2-hydroxyethyl)piperidine-3-carboxamide is governed by the interplay of its three key functional groups. Under ESI conditions, fragmentation is dominated by the facile loss of water and cleavage of the exocyclic amide bond. Under the higher energy EI conditions, more complex fragmentation involving alpha-cleavage and ring fission of the piperidine moiety is expected to provide a detailed structural fingerprint. The protocols and predicted fragmentation pathways detailed in this application note serve as a robust starting point for the identification and structural confirmation of this compound and can be adapted for the analysis of related piperidine derivatives.

References

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link].

  • YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Available from: [Link].

  • PubChem - NIH. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Available from: [Link].

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link].

  • ResearchGate. (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Available from: [Link].

  • Journal of the American Chemical Society. Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids2. Available from: [Link].

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. Available from: [Link].

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link].

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available from: [Link].

  • ResearchGate. (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link].

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Introduction: The Therapeutic Potential of the Piperidine-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of N-(2-hydroxyethyl)piperidine-3-carboxamide and its derivatives in cellular assays, providing researchers with the foundational principles and detailed protocols for robust scientific investigation.

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids.[1][2] Within this broad class, the N-substituted piperidine-3-carboxamide core has emerged as a promising pharmacophore for discovering novel therapeutics. Recent high-throughput screening campaigns have identified derivatives of this scaffold that exhibit potent biological activity, most notably the induction of cellular senescence in cancer cells.[3][4]

One study highlighted an N-arylpiperidine-3-carboxamide that induced a senescence-like phenotype in human melanoma A375 cells, leading to significant antiproliferative effects without causing serious cytotoxicity in normal cells.[3] Cellular senescence is a state of irreversible cell cycle arrest that can act as a powerful tumor-suppressive mechanism.[3] This finding suggests that compounds based on the piperidine-3-carboxamide scaffold, such as N-(2-hydroxyethyl)piperidine-3-carboxamide, are valuable candidates for investigation in oncology and other disease areas where modulating cell fate is a therapeutic goal.

This guide provides a comprehensive framework for researchers to systematically evaluate N-(2-hydroxyethyl)piperidine-3-carboxamide in a cellular context. It begins with fundamental principles of small molecule handling, progresses to primary viability screening, and culminates in mechanistic assays to elucidate the compound's mode of action.

Part 1: Core Principles for Small Molecule Handling in Cellular Assays

The integrity of any cellular assay begins with the proper handling of the test compound. For small molecules like N-(2-hydroxyethyl)piperidine-3-carboxamide, three factors are paramount: solvent, solubility, and stability.

  • Solvent Selection: The ideal solvent should dissolve the compound completely and be non-toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is typically ≤0.5% to avoid solvent-induced artifacts.

  • Solubility: A compound crashing out of solution is a primary source of experimental irreproducibility. High-concentration stock solutions (e.g., 10-50 mM) should be prepared in an appropriate solvent like DMSO. Visually inspect the stock solution for any precipitate. When diluting into aqueous culture medium, ensure the compound remains soluble.

  • Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles. It is best practice to prepare a high-concentration primary stock, then create smaller-volume single-use aliquots for storage at -20°C or -80°C to maintain integrity.

A critical, non-negotiable component of every experiment is the vehicle control . This consists of treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This control ensures that any observed cellular effects are due to the compound itself and not the solvent.

Part 2: Experimental Workflow & Protocols

A logical, tiered approach is essential when characterizing a novel compound. The workflow should begin with a broad assessment of the compound's effect on cell viability and then proceed to more specific, mechanistic questions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation a Protocol 1: Assess Cell Viability & Cytotoxicity (e.g., ATP-based Luminescence Assay) b Generate Dose-Response Curve & Determine IC50 a->b Quantify viability c Protocol 2: Apoptosis Assay (e.g., Caspase-3/7 Activity) b->c If cytotoxic d Protocol 3: Signaling Pathway Analysis (e.g., Western Blot for Senescence Markers) b->d If cytostatic or senescence-like

Caption: Tiered experimental workflow for characterizing N-(2-hydroxyethyl)piperidine-3-carboxamide.

Protocol 1: Cell Viability Assessment via ATP Quantification

Rationale: The first step is to determine if the compound affects cell viability or proliferation. Assays that measure cellular ATP levels are a highly sensitive indicator of metabolically active, viable cells.[5] A decrease in ATP is a hallmark of cytotoxicity. The "add-mix-measure" format of luminescent ATP assays, such as CellTiter-Glo®, makes them ideal for high-throughput screening.[6]

Materials:

  • N-(2-hydroxyethyl)piperidine-3-carboxamide (Compound)

  • Cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates (for luminescence assays)

  • Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a cell count and adjust the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.

  • Compound Preparation: Prepare a 2X concentration series of the compound in complete culture medium from your DMSO stock. For a 10-point dose-response curve, you might prepare concentrations ranging from 200 µM down to 0.1 µM. Remember to prepare a 2X vehicle control containing only the solvent.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution or 2X vehicle control. This brings the final volume to 200 µL and the compound/vehicle to a 1X concentration.

  • Exposure: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[6]

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).[6]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Data Analysis: The primary output is Relative Luminescence Units (RLU). Normalize the data by setting the average RLU from the vehicle-treated wells to 100% viability. Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the end of the assay.[7]
Compound Exposure Time 48-72 hoursSufficient time to observe effects on cell proliferation or induce a cytotoxic response.
Final DMSO Concentration <0.5%Minimizes solvent-induced toxicity or off-target effects.
Plate Type Opaque-walled, whitePrevents well-to-well crosstalk and maximizes signal for luminescent assays.
Protocol 2: Mechanistic Assay for Apoptosis (Caspase-3/7 Activity)

Rationale: If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key biochemical hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[8][9] Luminescent assays like Caspase-Glo® 3/7 provide a specific and sensitive method to measure this activity.[10]

Materials:

  • Cells treated with the compound at various concentrations (including vehicle and a positive control like staurosporine).

  • Luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7).

  • Opaque-walled 96-well plates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate with the compound at its IC₅₀ and 2-4 fold above and below this concentration, as determined in Protocol 1. Include vehicle-treated wells and a positive control.

  • Incubation: Incubate for a period shorter than the viability assay, as caspase activation precedes cell death (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Follow the same equilibration and reagent addition steps as in Protocol 1. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of sample.[10]

    • Mix by placing the plate on a shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the fold-change in caspase activity by dividing the RLU of compound-treated wells by the average RLU of the vehicle-treated wells. A significant increase indicates the induction of apoptosis.

Protocol 3: Target Pathway Analysis by Western Blotting

Rationale: Based on literature for the piperidine-3-carboxamide scaffold, a primary hypothesis is the induction of cellular senescence.[3][4] Western blotting can be used to probe for key protein markers associated with this pathway, such as the cyclin-dependent kinase inhibitors p21 and p16. Alternatively, if apoptosis is indicated, one can probe for cleaved PARP, a classic substrate of caspase-3.[9]

G compound N-(2-hydroxyethyl) piperidine-3-carboxamide target Putative Target (e.g., Kinase, Proteasome) compound->target p53 p53 Activation target->p53 p21 p21 Upregulation p53->p21 Transcriptional Activation cdk CDK2/Cyclin E Inhibition p21->cdk Inhibition arrest G1 Cell Cycle Arrest (Senescence) cdk->arrest Induction

Caption: Hypothetical pathway of senescence induction testable by Western Blot.

Step-by-Step Protocol:

  • Sample Preparation:

    • Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24-72 hours.

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11][12]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target (e.g., anti-p21, anti-cleaved PARP) overnight at 4°C with gentle shaking.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to its corresponding loading control band. Compare the normalized values across different treatment conditions to determine if the compound modulates the expression of the target protein.

Part 3: Trustworthiness and Validation

To ensure the scientific validity of your findings, incorporate the following practices:

  • Orthogonal Assays: Confirm key results with a different assay that measures a similar endpoint. For example, if an ATP-based assay shows cytotoxicity, confirm it with a dye-exclusion method (like Trypan Blue) or a colorimetric assay (like MTT).[13][14]

  • Biological Replicates: Perform each experiment a minimum of three independent times to ensure the results are reproducible.

  • Positive and Negative Controls: Always include appropriate controls. A positive control (a compound known to induce the expected effect) validates that the assay is working correctly. The vehicle control ensures that the observed effects are specific to the compound.

By following these detailed protocols and principles, researchers can confidently and rigorously investigate the cellular effects of N-(2-hydroxyethyl)piperidine-3-carboxamide, contributing valuable knowledge to the field of drug discovery.

References

  • Lee, G., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • Schorpp, K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Malaria World. Available from: [Link]

  • Imming, P., et al. (2006). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Saraste, A., & Pulkki, K. (2000). Caspase Protocols in Mice. Methods in Molecular Biology. Available from: [Link]

  • Lee, G., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. CYTA - Journal of Food. Available from: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Considerations Related to Small-molecule Screening Collections. Available from: [Link]

  • ResearchGate. (2015). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Available from: [Link]

  • MDPI. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Available from: [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

Application Note & Protocol: In Vivo Preclinical Evaluation of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from in vitro discovery to in vivo validation is a pivotal juncture in the drug development cascade.[1] This document provides a comprehensive, experience-driven protocol for the preclinical in vivo evaluation of N-(2-hydroxyethyl)piperidine-3-carboxamide, a novel piperidine-containing compound. Drawing from established principles of preclinical study design, this guide is tailored for researchers, scientists, and drug development professionals aiming to rigorously assess the therapeutic potential of this and similar chemical entities.[2] The protocol emphasizes scientific integrity, ethical considerations, and the generation of reproducible data to inform subsequent clinical translation.

Introduction: The Rationale for In Vivo Assessment

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting diverse pathologies, including cancer and central nervous system disorders.[3] Recent studies on piperidine-3-carboxamide derivatives have revealed promising biological activities, such as the induction of a senescence-like phenotype in melanoma cells, suggesting a potential role in oncology.[4] N-(2-hydroxyethyl)piperidine-3-carboxamide, the subject of this protocol, is a novel analogue whose in vivo efficacy, safety, and pharmacokinetic profile are yet to be characterized.

In vivo studies are indispensable for understanding how a compound behaves in a complex, living system, providing critical insights that in vitro assays cannot.[5] They allow for the assessment of a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its overall therapeutic effect and potential toxicities.[5][6] This protocol is designed to provide a robust framework for the initial in vivo characterization of N-(2-hydroxyethyl)piperidine-3-carboxamide in a relevant disease model.

Pre-procedural Planning: Foundational Steps for a Successful Study

Careful pre-procedural planning is essential to ensure the generation of reliable and reproducible data while adhering to ethical guidelines.[7][8]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the initiation of any studies.[9] The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be a guiding framework for the study design.[10]

Hypothesis and Study Objectives

The primary hypothesis for this initial in vivo study is that N-(2-hydroxyethyl)piperidine-3-carboxamide will exhibit anti-tumor activity in a xenograft mouse model of human melanoma.

Primary Objectives:

  • To determine the maximum tolerated dose (MTD) of N-(2-hydroxyethyl)piperidine-3-carboxamide.

  • To evaluate the anti-tumor efficacy of N-(2-hydroxyethyl)piperidine-3-carboxamide at one or more dose levels.

  • To assess the preliminary pharmacokinetic profile of the compound.

Secondary Objectives:

  • To monitor for any signs of toxicity.

  • To collect tissue samples for potential pharmacodynamic biomarker analysis.

Animal Model Selection

The choice of animal model is critical for the translatability of in vivo findings.[1] For this study, immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are recommended as they can host human tumor xenografts.[1] Mice are a well-characterized and widely used model for efficacy and toxicology studies due to their rapid breeding cycle and the availability of numerous established cell lines for implantation.[1]

Detailed In Vivo Protocol

This protocol is divided into three main phases: dose-range finding, efficacy evaluation, and pharmacokinetic analysis.

Phase 1: Dose-Range Finding (Maximum Tolerated Dose)

Objective: To determine the highest dose of N-(2-hydroxyethyl)piperidine-3-carboxamide that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Allocation: Randomly assign healthy, non-tumor-bearing immunodeficient mice (n=3-5 per group) to receive escalating doses of N-(2-hydroxyethyl)piperidine-3-carboxamide.

  • Compound Formulation: Prepare a stock solution of N-(2-hydroxyethyl)piperidine-3-carboxamide in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). The stability and solubility of the compound in the chosen vehicle should be confirmed prior to the study.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage) once daily for 5-7 days.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A weight loss of >20% is often considered a sign of significant toxicity.[9]

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity or mortality.

Parameter Description
Animal Model Athymic Nude Mice (6-8 weeks old)
Group Size 3-5 mice per dose level
Dosing Regimen Once daily for 7 days
Route of Administration Intraperitoneal (IP) or Oral (PO)
Endpoints Body weight, clinical observations, mortality
Phase 2: Efficacy Study

Objective: To evaluate the anti-tumor activity of N-(2-hydroxyethyl)piperidine-3-carboxamide in a human melanoma xenograft model.

Methodology:

  • Tumor Cell Implantation: Inoculate immunodeficient mice subcutaneously with a human melanoma cell line (e.g., A375, based on prior in vitro data suggesting activity of similar compounds).[4]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: N-(2-hydroxyethyl)piperidine-3-carboxamide (at MTD)

    • Group 3: N-(2-hydroxyethyl)piperidine-3-carboxamide (at 1/2 MTD)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

  • Dosing: Administer the respective treatments as per the pre-determined schedule (e.g., once daily for 21 days).

  • Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a pre-defined size or at the end of the treatment period. Tumors and major organs are collected for further analysis.

Phase 3: Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Methodology:

  • Animal Allocation: Use a separate cohort of healthy, non-tumor-bearing mice (n=3 per time point).

  • Dosing: Administer a single dose of N-(2-hydroxyethyl)piperidine-3-carboxamide at a dose level intended for efficacy studies.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

PK Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Total drug exposure over time
t1/2 Elimination half-life

Visualization of Experimental Workflow

InVivo_Protocol_Workflow cluster_Phase1 Phase 1: Dose-Range Finding cluster_Phase2 Phase 2: Efficacy Study cluster_Phase3 Phase 3: Pharmacokinetic Study P1_Start Select Healthy Mice P1_Dose Administer Escalating Doses P1_Start->P1_Dose P1_Monitor Monitor for Toxicity P1_Dose->P1_Monitor P1_End Determine MTD P1_Monitor->P1_End P2_Treat Administer Treatment P1_End->P2_Treat Inform Dosing P3_Dose Administer Single Dose P1_End->P3_Dose Inform Dosing P2_Implant Implant Tumor Cells P2_TumorGrowth Monitor Tumor Growth P2_Implant->P2_TumorGrowth P2_Randomize Randomize into Groups P2_TumorGrowth->P2_Randomize P2_Randomize->P2_Treat P2_Monitor Monitor Tumor Volume & Body Weight P2_Treat->P2_Monitor P2_End Endpoint Analysis P2_Monitor->P2_End P3_Start Select Healthy Mice P3_Start->P3_Dose P3_Sample Collect Blood Samples P3_Dose->P3_Sample P3_Analyze LC-MS/MS Analysis P3_Sample->P3_Analyze P3_End Calculate PK Parameters P3_Analyze->P3_End

Caption: A flowchart illustrating the three main phases of the in vivo study protocol.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods.[10] For the efficacy study, tumor growth inhibition (TGI) should be calculated, and statistical significance between treatment groups and the vehicle control should be determined (e.g., using ANOVA followed by a post-hoc test). For the PK study, non-compartmental analysis is typically used to derive the pharmacokinetic parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial in vivo evaluation of N-(2-hydroxyethyl)piperidine-3-carboxamide. By following these guidelines, researchers can generate high-quality, reproducible data that will be crucial for making informed decisions about the future development of this compound. The principles outlined herein are broadly applicable to the preclinical assessment of other novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of Novel Compounds.
  • Suresh, P. (2017). General Principles of Preclinical Study Design. In [Book Title not provided]. National Institutes of Health.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • Bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

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screening N-(2-hydroxyethyl)piperidine-3-carboxamide against enzyme targets

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enzymatic Screening of N-(2-hydroxyethyl)piperidine-3-carboxamide and Its Analogs

Abstract

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown promise as inhibitors of diverse enzyme classes, including hydrolases and proteasomes.[1][2] This guide provides a comprehensive framework for the systematic screening of N-(2-hydroxyethyl)piperidine-3-carboxamide, a representative member of this class, against various enzyme targets. We present a multi-stage strategy, beginning with high-throughput primary screening to identify initial hits, followed by rigorous secondary assays for hit validation and concluding with mechanism of action (MoA) studies to elucidate the nature of inhibition. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently identify and characterize novel enzyme inhibitors.

Introduction: The Rationale for Screening Piperidine Carboxamides

The piperidine ring is a cornerstone of modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to be readily functionalized. When combined with a carboxamide moiety, the resulting scaffold can engage in critical hydrogen bonding and hydrophobic interactions within enzyme active sites.[3] Notably, specific piperidine carboxamide derivatives have been identified as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are significant targets for therapeutic intervention in various neurological and inflammatory disorders.[1][4] Furthermore, other analogs have demonstrated selective inhibition of the Plasmodium falciparum proteasome, highlighting their potential as antimalarial agents.[2]

Given this precedent, N-(2-hydroxyethyl)piperidine-3-carboxamide (Figure 1) represents a valuable starting point for a screening campaign. Its structure contains the core piperidine-3-carboxamide scaffold, with a hydroxyethyl group that can potentially form additional hydrogen bonds and serve as a vector for further chemical modification. This application note outlines a logical, tiered approach to assess its inhibitory potential across a panel of enzyme targets.

Figure 1: Chemical Structure of N-(2-hydroxyethyl)piperidine-3-carboxamide

  • Formula: C₈H₁₆N₂O₂[5]

  • Molecular Weight: 172.22 g/mol [5]

  • Key Features: Piperidine ring, 3-carboxamide linkage, N-hydroxyethyl substituent.

Part 1: The Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is a process of systematic filtration, designed to efficiently identify true, potent, and specific inhibitors from a large pool of initial data. Our proposed workflow follows a three-stage cascade:

  • Primary High-Throughput Screening (HTS): Rapidly screen the compound against a panel of enzymes at a single, high concentration to identify initial "hits."

  • Hit Confirmation & Secondary Screening: Validate the activity of primary hits, eliminate false positives, and determine potency through dose-response analysis.

  • Mechanism of Action (MoA) Elucidation: Characterize the biochemical interaction between the validated inhibitor and its enzyme target.

This entire workflow is visualized in the diagram below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism Studies p1 Compound Library (N-(2-hydroxyethyl)piperidine-3-carboxamide & Analogs) p2 Single-Point HTS Assay (e.g., 10 µM concentration) p1->p2 p3 Initial Hit Identification (% Inhibition > 50%) p2->p3 v1 Hit Confirmation (Re-test in primary assay) p3->v1 Primary Hits v2 Dose-Response Assay (IC50 Determination) v1->v2 v3 Orthogonal & Counter-Screens (Rule out false positives & assess specificity) v2->v3 v4 Validated Hits v3->v4 m1 Enzyme Kinetic Assays (Vary Substrate & Inhibitor Conc.) v4->m1 Confirmed Activity m2 Determine Inhibition Mode (Competitive, Non-competitive, etc.) m1->m2 m3 Biophysical Assays (Optional) (SPR, ITC for direct binding) m1->m3 m4 Characterized Lead Compound m2->m4 m3->m4

Diagram 1: The Enzyme Inhibitor Screening Cascade.

Part 2: Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify initial inhibitory activity against a panel of enzymes. Kinases, proteases, and hydrolases are common targets for such screening campaigns.[6] This protocol describes a generalized fluorescence-based assay.

Rationale: Fluorescence assays are widely used in HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[6] The assay measures the rate of formation of a fluorescent product from a non-fluorescent substrate. A decrease in the rate of fluorescence generation in the presence of the test compound indicates potential enzyme inhibition.

Materials:

  • Purified enzyme of interest (e.g., FAAH, Trypsin)

  • Fluorogenic substrate (e.g., AMC-, AFC-, or resorufin-based)

  • Assay Buffer (optimized for target enzyme pH and ionic strength)

  • N-(2-hydroxyethyl)piperidine-3-carboxamide (test compound), dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control Inhibitor (known inhibitor for the target enzyme)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Procedure:

  • Prepare Reagents:

    • Compound Plate: Prepare a working solution of the test compound by diluting the 10 mM DMSO stock to 100 µM in Assay Buffer (1:100 dilution). This results in a 1% DMSO concentration. Also prepare the positive control inhibitor at an appropriate concentration (e.g., 10x its known IC50).

    • Enzyme Solution: Dilute the enzyme stock in cold Assay Buffer to a working concentration (e.g., 2x the final desired concentration). The optimal concentration should be determined empirically to yield a robust signal within a linear range.

    • Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 2x the final desired concentration, typically at or below its Km value for the enzyme).[7]

  • Assay Execution (384-well plate):

    • To appropriate wells, add 5 µL of Assay Buffer containing 1% DMSO (Negative Control).

    • To appropriate wells, add 5 µL of the positive control inhibitor solution (Positive Control).

    • To the screening wells, add 5 µL of the 100 µM test compound solution. The final concentration will be 10 µM.

    • Add 10 µL of the 2x enzyme solution to all wells except for a "no enzyme" control.

    • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.[8]

    • Initiate Reaction: Add 10 µL of the 2x substrate solution to all wells to start the reaction. The final volume is 25 µL.

    • Kinetic Reading: Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_compound - V₀_no_enzyme) / (V₀_neg_control - V₀_no_enzyme)) * 100

    • Identify compounds with inhibition >50% as primary hits for further investigation.

Self-Validation & Trustworthiness:

  • Controls: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls on every plate is essential to validate assay performance.

  • Z'-factor: Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z' > 0.5 indicates an excellent assay suitable for HTS.[6] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Protocol 2: Secondary Screening & IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Rationale: A single-point screen can produce false positives due to factors like compound aggregation or assay interference.[9] A dose-response curve confirms that the inhibitory effect is real and dependent on the compound's concentration. The IC₅₀ value is a critical metric for ranking the potency of inhibitors.[10]

Materials:

  • Same as Protocol 1.

  • Primary hit compound confirmed from the HTS.

Step-by-Step Procedure:

  • Prepare Compound Dilution Series:

    • Create a serial dilution of the hit compound in 100% DMSO. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM).

    • Dilute each DMSO concentration 1:100 into Assay Buffer to create the working solutions. This maintains a constant 1% DMSO concentration across all wells.

  • Assay Execution:

    • The assay is performed similarly to the primary screen, but instead of a single concentration, the dilution series is added to the plate.

    • Add 5 µL of each concentration of the compound dilution series to triplicate wells.

    • Include positive and negative controls as before.

    • Add 10 µL of 2x enzyme solution and pre-incubate.

    • Add 10 µL of 2x substrate solution to initiate the reaction.

    • Measure the reaction kinetics as in Protocol 1.

  • Data Analysis:

    • Calculate the reaction velocity (V₀) for each concentration.

    • Calculate the percent inhibition for each concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Data Presentation:

Compound IDTarget EnzymeIC₅₀ (µM)Hill Slope
Test Cmpd 1FAAH1.251.10.992
Test Cmpd 1Trypsin> 100--
Control InhFAAH0.0151.00.998

Orthogonal and Counter-Assays: To further validate hits and eliminate artifacts, it is crucial to perform secondary assays.[11][12]

  • Orthogonal Assay: Confirms inhibition using a different detection method (e.g., an absorbance-based assay instead of fluorescence) to rule out compound interference with the detection system.

  • Counter-Screen: Tests the inhibitor against a closely related enzyme to assess selectivity. For example, an FAAH inhibitor could be tested against MAGL or other serine hydrolases.[1]

  • Promiscuous Inhibition Assay: A common cause of false positives is compound aggregation.[9] Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates. A significant increase in the IC₅₀ value in the presence of detergent suggests aggregation-based inhibition.

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Rationale: Understanding the MoA is critical for lead optimization.[7] For example, a competitive inhibitor, which binds to the same site as the substrate, can be outcompeted by high substrate concentrations, which may have implications for in vivo efficacy.[13] This is determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E E ES ES E->ES + S EI EI E->EI + I S S I I ES->E + P P P E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 S I2 I ES2->E2 + P ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S P2 P E3 E ES3 ES E3->ES3 + S S3 S I3 I ES3->E3 + P ESI3 ESI ES3->ESI3 + I P3 P

Sources

Application Notes and Protocols for the In Vitro Formulation of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(2-hydroxyethyl)piperidine-3-carboxamide (CAS: 496057-54-6) for in vitro testing. Lacking specific experimental data on this compound, this guide emphasizes a systematic, self-validating approach to formulation development. It covers essential pre-formulation assessments, detailed protocols for creating stock and working solutions, and critical quality control measures to ensure the reliability and reproducibility of experimental results. The methodologies described are grounded in established principles of small molecule handling for biological assays.

Introduction and Compound Profile

N-(2-hydroxyethyl)piperidine-3-carboxamide is a piperidine carboxamide derivative. This class of compounds has garnered significant interest in drug discovery, with various analogues demonstrating a range of biological activities, including potential as proteasome inhibitors, anti-malarial agents, and modulators of cellular signaling pathways.[1][2][3][4] The successful evaluation of any compound's in vitro activity is fundamentally dependent on an appropriate and consistent formulation. A poorly formulated compound can lead to issues such as precipitation in assay media, inaccurate concentration measurements, and misleading biological data.[5][6][7]

This guide provides a foundational workflow for developing a robust formulation strategy for N-(2-hydroxyethyl)piperidine-3-carboxamide, ensuring data integrity for downstream applications.

Compound Properties:

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂[8]
Molecular Weight 172.22 g/mol [8]
Appearance Solid[8]
CAS Number 496057-54-6[8]
Predicted XLogP3 -1This value suggests a degree of hydrophilicity.

Pre-Formulation Assessment: The Cornerstone of Reliable Data

Before preparing high-concentration stock solutions, it is imperative to conduct small-scale solubility and stability tests. This initial investment of time and compound will prevent larger-scale problems such as stock solution precipitation and inconsistent assay performance.

Experimental Workflow for Formulation Development

The following diagram outlines the logical flow for establishing a reliable formulation protocol for a novel compound like N-(2-hydroxyethyl)piperidine-3-carboxamide.

G cluster_preform Pre-Formulation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Obtain Compound sol_test Small-Scale Solubility Testing (DMSO, Ethanol, Aqueous Buffer) start->sol_test select_solvent Select Primary Solvent (e.g., DMSO) sol_test->select_solvent prep_stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM) select_solvent->prep_stock stability_test Short-Term Stability Test (Freeze-Thaw, Room Temp) prep_stock->stability_test qc_check QC Check: Visual Inspection, Concentration Check stability_test->qc_check storage Aliquot & Store (-20°C or -80°C) qc_check->storage serial_dil Serial Dilution in 100% Primary Solvent storage->serial_dil final_dil Final Dilution into Aqueous Assay Buffer serial_dil->final_dil final_qc Final QC: Check for Precipitation final_dil->final_qc final_qc->select_solvent Precipitate use_assay Use in In Vitro Assay final_qc->use_assay No Precipitate

Caption: Workflow for formulating a test compound for in vitro assays.

Protocol: Small-Scale Solubility Testing

Objective: To identify the most suitable solvent for preparing a high-concentration stock solution.

Materials:

  • N-(2-hydroxyethyl)piperidine-3-carboxamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), 200 proof

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh approximately 1-2 mg of the compound into three separate sterile microcentrifuge tubes.

  • Tube 1 (DMSO): Add a small, precise volume of DMSO to achieve a high target concentration (e.g., 20-50 mM).

  • Tube 2 (Ethanol): Add a corresponding volume of 200 proof ethanol.

  • Tube 3 (PBS): Add a corresponding volume of 1X PBS.

  • Vortex each tube vigorously for 1-2 minutes.[9]

  • Visually inspect for complete dissolution against a dark background.

  • If not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.[10] Gentle warming to 37°C can also be attempted, but be mindful of potential compound degradation.[10][11]

  • Record the observations in a table.

Expected Outcome & Decision: DMSO is the most common and effective solvent for a wide range of organic molecules in drug discovery.[6][10] It is highly probable that N-(2-hydroxyethyl)piperidine-3-carboxamide will be most soluble in DMSO. If the compound dissolves readily in DMSO at a high concentration (e.g., >10 mM), this should be selected as the primary solvent for the stock solution.

Preparation of Stock and Working Solutions

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Preparing a high-concentration stock solution in 100% DMSO allows for minimal final solvent concentration in the assay, reducing the risk of solvent-induced artifacts or cytotoxicity.[10][12]

Materials:

  • N-(2-hydroxyethyl)piperidine-3-carboxamide (MW: 172.22 g/mol )

  • Anhydrous DMSO

  • Sterile, low-retention microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Calculation:

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 172.22 g/mol × 1000 mg/g = 1.72 mg

Procedure:

  • Accurately weigh 1.72 mg of N-(2-hydroxyethyl)piperidine-3-carboxamide and transfer it to a sterile vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Cap the vial securely and vortex until the solid is completely dissolved. Sonication can be used if necessary.[10]

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-retention tubes to avoid repeated freeze-thaw cycles.[10]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, so proper sealing is crucial.[10]

Protocol: Serial Dilution and Preparation of Working Solutions

Rationale: Performing serial dilutions in 100% DMSO before the final aqueous dilution minimizes the risk of compound precipitation.[10][13] This is because the compound is transferred between solutions where it remains highly soluble.

Procedure:

  • Serial Dilution in DMSO:

    • Start with your 10 mM stock solution.

    • To prepare a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

    • Continue this 1:10 dilution series in 100% DMSO to create a range of intermediate stock concentrations (e.g., 100 µM, 10 µM). Use fresh pipette tips for each dilution.

  • Final Dilution into Assay Medium:

    • The intermediate DMSO stocks are then used to prepare the final working concentrations in your aqueous assay buffer or cell culture medium.

    • Example: To prepare a 10 µM final concentration in a 100 µL assay volume with a final DMSO concentration of 0.1%:

      • Prepare a 100X intermediate stock (100 × 10 µM = 1 mM).

      • Add 1 µL of the 1 mM DMSO stock to 99 µL of assay medium.

    • Always add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[13]

Critical Consideration: Final DMSO Concentration The final concentration of DMSO in the assay should be kept as low as possible, typically ≤ 0.5% , as higher concentrations can be cytotoxic or interfere with the assay.[10][12] A vehicle control (assay medium with the same final DMSO concentration) must be included in all experiments.

Quality Control and Stability Assessment

A formulation is only useful if it is stable under the conditions of use and storage.

Protocol: Short-Term Stability Assessment

Objective: To ensure the compound remains in solution after preparation and a single freeze-thaw cycle.

Procedure:

  • Post-Preparation: After preparing the 10 mM stock solution, leave one aliquot at room temperature for 4-6 hours. Visually inspect for any signs of precipitation.

  • Freeze-Thaw Cycle: Take one of the frozen (-20°C) aliquots, thaw it completely at room temperature, and then refreeze it. After 24 hours, thaw it again and visually inspect for precipitation.

  • Aqueous Stability: Prepare a final working concentration (e.g., 10 µM) in your primary assay buffer. Let it sit at the assay temperature (e.g., 37°C) for the maximum duration of your experiment. Visually inspect for precipitation at the beginning and end of this period. Turbidity can be quantitatively measured using a plate reader at a wavelength like 600 nm.[11]

If precipitation is observed in any of these steps, the stock concentration may be too high, or the compound may be unstable in that particular solvent or buffer. Re-evaluation of the formulation will be necessary.

Recommended Buffer Formulations

The choice of aqueous buffer is dependent on the specific biological assay. Here are recipes for two commonly used isotonic buffers.

Table 2: Buffer Recipes

BufferComponents for 1 L of 1X SolutionPreparation Steps
Phosphate-Buffered Saline (PBS), pH 7.4 8 g NaCl0.2 g KCl1.44 g Na₂HPO₄0.24 g KH₂PO₄1. Dissolve salts in 800 mL of distilled water.2. Adjust pH to 7.4 with HCl.3. Add distilled water to a final volume of 1 L.4. Sterilize by autoclaving or filtration.[1][14][15]
Tris-Buffered Saline (TBS), pH 7.4 8 g NaCl0.2 g KCl3 g Tris base (FW: 121.14)1. Dissolve salts and Tris base in 800 mL of distilled water.2. Adjust pH to 7.4 with concentrated HCl.3. Add distilled water to a final volume of 1 L.4. Sterilize.[3][4]

Conclusion and Best Practices Summary

The successful use of N-(2-hydroxyethyl)piperidine-3-carboxamide in in vitro testing hinges on a methodically developed formulation protocol. Since specific solubility and stability data for this compound are not widely available, an empirical approach is essential.

Key Takeaways:

  • Empirical Testing is Non-Negotiable: Always perform small-scale solubility tests before committing to a formulation strategy.

  • DMSO is the Preferred Primary Solvent: For most small organic molecules, DMSO offers the best balance of solvating power and biological compatibility at low final concentrations.[6][10]

  • Control Final Solvent Concentration: Keep the final DMSO concentration in assays below 0.5% whenever possible and always include a vehicle control.[12]

  • Aliquot and Store Properly: Avoid repeated freeze-thaw cycles by preparing single-use aliquots and storing them at -20°C or -80°C in tightly sealed containers.[10]

  • Mind the Dilution Step: When preparing working solutions, add the DMSO stock to the aqueous buffer (not the other way around) with active mixing to prevent precipitation.

By following these guidelines, researchers can establish a robust, reproducible, and self-validating method for formulating N-(2-hydroxyethyl)piperidine-3-carboxamide, thereby ensuring the integrity and reliability of their in vitro experimental data.

References

  • de la Fuente-Nunez, C., et al. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). Available at: [Link]

  • iGEM 2019 IISER Kolkata. PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Available at: [Link]

  • Li, X., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Lee, J., et al. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Diagnopal. Tris, Tris- HCl Buffer Protocol, Use and Preparation. Available at: [Link]

  • Prashant Mhatre. (2022). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]

  • Joel Dare. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Available at: [Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution?. Available at: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]

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  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Kyrlidis, A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Graphviz. DOT Language. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • PubChem. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • ThePenguinProf. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Pharma.Tips. Stability Testing of Screening Formulations. Available at: [Link]

  • PubChem. N-(2-hydroxyethyl)nicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Medical Device and Diagnostic Industry. Stability testing for IVDs. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Result for CID 18232. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • PubChem. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: INDs for Phase 2 and Phase 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural components in pharmaceuticals.[1][2][3] Its ubiquity is not a matter of chance but a testament to its remarkable physicochemical and pharmacological properties. The piperidine ring's three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[4][5][6] This inherent three-dimensionality provides a distinct advantage over flat, aromatic structures in exploring the complex topographies of protein binding sites.[4][5][6]

Furthermore, the nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and bioavailability.[7] The ring itself is metabolically stable and can serve as a versatile scaffold for the introduction of various functional groups, thereby enabling the fine-tuning of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]

Given these advantageous characteristics, it is no surprise that piperidine derivatives are found in a wide array of approved drugs, targeting a diverse range of biological pathways implicated in cancer, central nervous system disorders, and infectious diseases.[1][2][3] The strategic application of high-throughput screening (HTS) to libraries of piperidine derivatives has become a cornerstone of modern drug discovery, facilitating the rapid identification of novel therapeutic agents.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of piperidine derivatives in HTS campaigns.

Part 1: Designing and Curating a High-Quality Piperidine Screening Library

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. For piperidine derivatives, a well-designed library should explore a broad range of chemical space while maintaining favorable physicochemical properties.

Strategic Considerations for Library Design:
  • Scaffold Diversity: The library should encompass a variety of piperidine scaffolds, including monosubstituted, disubstituted, and spirocyclic derivatives. The position and stereochemistry of the substituents are critical for biological activity and should be varied.[7]

  • Functional Group Diversity: A wide array of functional groups should be incorporated to explore different types of interactions with biological targets (e.g., hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties).

  • Physicochemical Properties: The library should be designed with "drug-likeness" in mind, adhering to guidelines such as Lipinski's Rule of Five to enhance the probability of identifying compounds with favorable pharmacokinetic properties. Computational tools can be employed to predict properties like cLogP, molecular weight, and polar surface area.

  • Novelty and Intellectual Property: The inclusion of novel piperidine scaffolds can provide a competitive advantage and a stronger intellectual property position.

Quality Control of the Screening Library:

Ensuring the purity and integrity of the compound library is paramount for obtaining reliable HTS data.

  • Purity Assessment: Each compound in the library should be analyzed for purity, typically by HPLC-MS. A purity threshold of >95% is generally recommended.

  • Structural Verification: The chemical structure of each compound should be confirmed, usually by NMR spectroscopy.

  • Solubility Testing: The solubility of the compounds in the assay buffer should be determined to avoid false negatives due to poor solubility.

  • Compound Management: Proper storage and handling of the library are crucial to prevent degradation. Compounds are typically stored in DMSO at low temperatures.

Part 2: High-Throughput Screening of Piperidine Derivatives - Methodologies and Protocols

The choice of HTS assay depends on the biological target and the desired outcome of the screen. Both biochemical and cell-based assays are widely used for screening piperidine libraries.

General HTS Workflow:

The following diagram illustrates a typical workflow for a high-throughput screening campaign involving a piperidine library.

HTS_Workflow cluster_prep 1. Assay Development & Validation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Selection cluster_confirmation 4. Hit Confirmation & Validation AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation PrimaryScreen HTS of Piperidine Library (Single Concentration) Validation->PrimaryScreen DataAnalysis Data Normalization & Analysis PrimaryScreen->DataAnalysis HitSelection Hit Identification (Based on activity threshold) DataAnalysis->HitSelection HitConfirmation Hit Re-test & Dose-Response HitSelection->HitConfirmation OrthogonalAssay Orthogonal/Secondary Assays HitConfirmation->OrthogonalAssay SAR Preliminary SAR by Analogs OrthogonalAssay->SAR Hit_Validation PrimaryHits Primary HTS Hits HitConfirmation Hit Confirmation (Re-test) PrimaryHits->HitConfirmation DoseResponse Dose-Response Analysis (IC50/EC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay Validation DoseResponse->OrthogonalAssay SARbyAnalog SAR by Analog (From commercial sources or synthesis) OrthogonalAssay->SARbyAnalog LeadSeries Prioritized Lead Series SARbyAnalog->LeadSeries

Caption: A workflow for hit validation and triage.

Part 4: Case Study - Discovery of a Piperidine-Based Modulator of a Signaling Pathway

To illustrate the application of these principles, let's consider the discovery of a piperidine-based inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation/Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide (CAS 496057-54-6).[1] This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental challenges, optimize reaction conditions, and ultimately improve product yield and purity. The following question-and-answer guide provides in-depth, field-proven insights into the nuances of this specific amide coupling reaction.

Reaction Overview

The synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide involves the formation of an amide bond between piperidine-3-carboxylic acid and ethanolamine. This is typically achieved by activating the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product PiperidineAcid Piperidine-3-Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC) Ethanolamine Ethanolamine TargetMolecule N-(2-hydroxyethyl)piperidine-3-carboxamide CouplingReagent->TargetMolecule + H₂O + Byproducts Base Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., DMF, DCM)

Caption: General scheme for amide coupling to form N-(2-hydroxyethyl)piperidine-3-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low or no yield. What are the primary causes?

A1: Low or no product formation in this specific amide coupling is a common issue that can typically be traced back to a few key areas. The fundamental principle of this reaction is the condensation of an activated carboxylic acid and an amine.[2] Failure often stems from issues with this activation step or the availability of the nucleophile.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) for the amine to attack. If the coupling reagent is old, hydrated, or used in insufficient quantity, activation will be incomplete.[3]

  • Amine Deactivation: Both starting materials can work against you. Piperidine-3-carboxylic acid is a zwitterion at neutral pH, and ethanolamine is a base. They can perform an acid-base reaction in solution, forming a salt. This protonates the ethanolamine, rendering its lone pair non-nucleophilic and unable to participate in the coupling.[3][4] The use of an external, non-nucleophilic base is critical to neutralize any acid and free the amine.

  • Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water in the reaction solvent or on the surface of glassware can quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. It is imperative to use anhydrous solvents and properly dried glassware.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically influence the outcome. Polar aprotic solvents like DMF or DCM are generally preferred. The reaction may require cooling to 0°C during activation to prevent side reactions, followed by warming to room temperature.[3][]

Q2: Which coupling reagent is best for reacting piperidine-3-carboxylic acid with ethanolamine?

A2: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and ease of byproduct removal. For this synthesis, where the starting materials can be sensitive, aminium/uronium or phosphonium salt-based reagents are often superior to carbodiimides alone.[6]

Coupling Reagent ClassExamplesProsConsRecommendation for this Synthesis
Carbodiimides EDC, DCC, DICInexpensive, readily available.Can lead to racemization (if chiral centers are present); requires an additive (HOBt, Oxyma) to improve efficiency and suppress side reactions.[3][7] Byproduct of DCC (DCU) can be difficult to remove.[8]Good, with an additive. EDC is preferred over DCC due to the water-solubility of its urea byproduct, simplifying workup.
Aminium/Uronium Salts HATU, HBTU, TBTUVery efficient, fast reaction times, low rates of racemization.[6][7]More expensive; byproducts can sometimes complicate purification.Excellent. HATU is a highly effective choice, often providing high yields where other reagents fail. Requires a non-nucleophilic base like DIPEA.[2]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, especially effective for sterically hindered substrates.[6][9] Does not react with the free amino group of the amine component.[6]Can be more expensive; phosphorus byproducts must be removed during workup.Very Good. A strong alternative to HATU, particularly if steric hindrance is a concern.
Other T3P®, B(OCH₂CF₃)₃T3P® (Propylphosphonic Anhydride) has a good environmental profile (byproducts are water-soluble).[10] Borate esters can be effective and allow for simple filtration-based purification.[11]May require specific reaction conditions (e.g., higher temperatures for borate esters).[11]Worth considering. T3P® is a practical option for cleaner reactions.
Q3: I'm observing unexpected byproducts. What are the likely side reactions and how can they be minimized?

A3: Several side reactions can compete with the desired amide formation, consuming starting materials and complicating purification.

  • O-Acylation of Ethanolamine: The hydroxyl group of ethanolamine is also a nucleophile, albeit a weaker one than the amine. Under certain conditions, it can attack the activated carboxylic acid to form an ester byproduct. To minimize this, ensure the reaction conditions favor N-acylation (e.g., by using a suitable base to deprotonate the amine preferentially).

  • N-Acylation of the Piperidine Ring: The secondary amine on the piperidine ring is a strong nucleophile. If it is unprotected, it can react with an activated carboxylic acid molecule, leading to dimerization or oligomerization. For this reason, it is highly recommended to use N-protected piperidine-3-carboxylic acid (e.g., N-Boc) as the starting material.[2] The Boc group can be removed in a subsequent step if the free piperidine is required.

  • Diketopiperazine (DKP) Formation: While this is a more significant problem for piperidine-2-carboxamides, intramolecular cyclization is a possibility to be aware of in related syntheses.[12]

  • Epimerization: If a chiral version of piperidine-3-carboxylic acid is used, racemization at the C3 position can occur, especially with carbodiimide reagents without additives. Using reagents like HATU or adding HOBt or Oxyma can suppress this side reaction.[3][12]

Side_Reactions ActivatedAcid Activated Piperidine-3-COOH DesiredProduct Desired Amide (N-acylation) ActivatedAcid->DesiredProduct Amine attack (Correct) EsterByproduct Ester Byproduct (O-acylation) ActivatedAcid->EsterByproduct Hydroxyl attack (Side Reaction) DimerByproduct Dimer Byproduct (Piperidine N-acylation) ActivatedAcid->DimerByproduct Piperidine-N attack (Side Reaction) Ethanolamine Ethanolamine (H₂N-CH₂CH₂-OH) Ethanolamine->DesiredProduct Ethanolamine->EsterByproduct

Caption: Competing reaction pathways in the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Q4: The product is highly polar and water-soluble, making purification a challenge. What is the best workup and purification strategy?

A4: The presence of a hydroxyl group and two amine functionalities makes the final product quite polar and soluble in water, which can lead to significant loss during aqueous workups.

  • Workup Strategy:

    • Avoid Aqueous Washes if Possible: If you used a reagent like T3P® or a phosphonium salt where byproducts can be removed via other means, you might be able to proceed directly to chromatography after filtering any solids and concentrating the reaction mixture.

    • Extraction with Polar Solvents: If an aqueous wash is necessary (e.g., to remove EDC byproduct or excess base), extract the aqueous layer multiple times (5-10x) with a more polar organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Standard extractions with ethyl acetate may be inefficient.

    • Brine Wash: A final wash of the combined organic layers with brine can help remove residual water before drying with Na₂SO₄ or MgSO₄.[3]

  • Purification Strategy:

    • Column Chromatography: This is the most common method. Due to the product's polarity, a standard silica gel column with a hexanes/ethyl acetate gradient will likely fail. A more polar mobile phase is required. A gradient of methanol in DCM is a good starting point (e.g., 0% to 20% MeOH in DCM). To prevent the product from streaking on the silica, it is often necessary to add a small amount of a basic modifier, such as ammonium hydroxide (0.5-1%) or triethylamine (1-2%), to the mobile phase.

    • Recrystallization: If a solid product is obtained and is of sufficient purity, recrystallization can be an effective final polishing step. A solvent system of isopropanol/diethyl ether or ethanol/hexanes might be suitable.[13]

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be required based on specific laboratory conditions and substrate purity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: EDC/HOBt Mediated Coupling

This protocol uses a common and cost-effective carbodiimide method.

  • Preparation: To a round-bottom flask dried in an oven, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM) (to make a 0.2 M solution).

  • Activation: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes.

  • Coupling: Add ethanolamine (1.1 eq) dropwise to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 0-15% Methanol in DCM.

  • (Optional) Deprotection: If the final product requires a free piperidine nitrogen, dissolve the purified N-Boc protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final product, often as a TFA salt.

Protocol B: HATU Mediated Coupling

This protocol uses a highly efficient uronium-based reagent, often resulting in higher yields and faster reaction times.[2]

  • Preparation: To an oven-dried round-bottom flask, add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and anhydrous Dimethylformamide (DMF) (to make a 0.2 M solution).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Coupling: Add ethanolamine (1.1 eq), followed by the dropwise addition of DIPEA (3.0 eq). A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (5-7 times) to remove DMF and other water-soluble components. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel chromatography (0-15% MeOH in DCM with 1% NH₄OH).

  • (Optional) Deprotection: Follow the deprotection step as described in Protocol A.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckAmine Check Amine Nucleophilicity CheckActivation->CheckAmine Activation appears OK Sol_Reagents Use fresh/high-purity coupling reagents. Increase equivalents (1.1-1.5 eq). CheckActivation->Sol_Reagents Reagents old or impure? CheckConditions Check Reaction Conditions CheckAmine->CheckConditions Amine should be free Sol_Base Ensure sufficient non-nucleophilic base is used (2-3 eq DIPEA). Consider using HCl salt of acid. CheckAmine->Sol_Base Insufficient base or acid-base reaction? CheckPurification Review Purification Method CheckConditions->CheckPurification Conditions are anhydrous Sol_Anhydrous Use anhydrous solvents. Dry glassware and starting materials. CheckConditions->Sol_Anhydrous Water present? Sol_Chromatography Use polar mobile phase (DCM/MeOH). Add basic modifier (NH₄OH, TEA). Consider reverse-phase HPLC. CheckPurification->Sol_Chromatography Product lost during workup/purification? Success Improved Yield Sol_Reagents->Success Sol_Base->Success Sol_Anhydrous->Success Sol_Chromatography->Success

Caption: A decision tree for troubleshooting low yield in the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide.

References

  • Popa, M. et al. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • S. J. and P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. Retrieved from [Link]

  • Ishihara, K. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis. Retrieved from [Link]

  • Nielsen, T. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11053-11058. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • An, G. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 18(9), 10359-10367. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Retrieved from [Link]

  • Zhang, Y. et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6653. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ZORA. (n.d.). N-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
  • PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • ResearchGate. (2025). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved from [Link]

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addressing solubility challenges of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxyethyl)piperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to N-(2-hydroxyethyl)piperidine-3-carboxamide

N-(2-hydroxyethyl)piperidine-3-carboxamide is a small molecule with a molecular weight of 172.22 g/mol and the chemical formula C₈H₁₆N₂O₂.[1] Its structure, featuring a piperidine ring, a hydroxyl group, and a carboxamide group, suggests a potential for hydrogen bonding and some degree of aqueous solubility. However, researchers may still encounter challenges in achieving desired concentrations in various experimental settings. This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of N-(2-hydroxyethyl)piperidine-3-carboxamide?

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂[1]
Molecular Weight 172.22 g/mol [1]
Appearance Solid[1]

Q2: What is the predicted lipophilicity (LogP) of this compound, and what does it suggest about its solubility?

Q3: What is the expected pH-dependent solubility behavior of this compound?

The piperidine ring in the molecule is basic. The pKa of protonated piperidine is approximately 11.12.[3][4] This indicates that the piperidine nitrogen will be protonated and positively charged at pH values significantly below 11.12. This protonation should increase the compound's solubility in acidic aqueous solutions due to the formation of a more polar, charged species.[5] Therefore, you can expect the solubility of N-(2-hydroxyethyl)piperidine-3-carboxamide to be higher in acidic conditions (e.g., pH 4-6) compared to neutral or basic conditions.

Q4: Are there any known safety concerns with this compound or similar structures?

Specific safety data for N-(2-hydroxyethyl)piperidine-3-carboxamide is not extensively documented. However, related piperidine compounds can be irritating to the skin and eyes and may be harmful if ingested or inhaled.[3][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood. Always consult the material safety data sheet (MSDS) from your supplier for the most accurate and comprehensive safety information.

Troubleshooting Guide to Solubility Challenges

If you are encountering solubility issues with N-(2-hydroxyethyl)piperidine-3-carboxamide, this guide provides a systematic workflow to identify an appropriate solvent system for your experiments.

Diagram: Systematic Solubility Troubleshooting Workflow

Solubility_Workflow A Start: Compound Appears Insoluble B Step 1: Initial Aqueous Solubility Assessment (e.g., in PBS pH 7.4) A->B C Is solubility sufficient? B->C D Yes C->D E No C->E O Proceed with Experiment D->O F Step 2: pH Modification (Test solubility in a range of pH buffers) E->F G Is solubility sufficient? F->G H Yes G->H I No G->I H->O J Step 3: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) I->J K Is solubility sufficient? J->K L Yes K->L M No K->M L->O N Step 4: Advanced Formulation Strategies (e.g., Cyclodextrins, Surfactants) M->N

Caption: A stepwise decision-making workflow for addressing solubility challenges.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid assessment of your compound's solubility in a buffer of your choice, which is particularly useful in early-stage drug discovery.[2][7][8]

Materials:

  • N-(2-hydroxyethyl)piperidine-3-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV analysis)

  • UV-Vis plate reader

  • Pipettes and tips

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution.

  • Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantification (Optional): To quantify the soluble fraction, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound). Compare this to a standard curve of the compound prepared in DMSO and diluted in a mixture of PBS and DMSO (99:1) to determine the concentration.

Protocol 2: pH-Dependent Solubility Profiling

Given the basic nature of the piperidine moiety, assessing solubility across a pH range is a critical step.[9]

Materials:

  • N-(2-hydroxyethyl)piperidine-3-carboxamide

  • DMSO

  • A series of buffers (e.g., citrate for pH 4.0, phosphate for pH 6.0, 7.0, and 8.0)

  • Equipment from Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add pH Buffers: In separate wells, add 198 µL of each of the different pH buffers.

  • Proceed with steps 4-6 from Protocol 1 for each pH condition.

  • Analysis: Plot the measured solubility (in µM or µg/mL) against the pH of the buffer. This will reveal the pH at which the compound is most soluble.

Protocol 3: Co-solvent Screening

If solubility in aqueous buffers is still insufficient, the use of co-solvents can be explored.[10] It is important to consider the tolerance of your experimental system (e.g., cell-based assay) to the chosen co-solvent.[11][12]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Repeat the kinetic solubility assessment (Protocol 1) using these co-solvent-containing buffers.

  • Important Consideration: Always run a vehicle control in your final biological assay to ensure that the concentration of the co-solvent used does not affect the experimental outcome.

Advanced Strategies

If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.

  • Solid Dispersions: For in vivo studies, creating a solid dispersion of the compound in a polymer matrix can improve dissolution and oral bioavailability.[13]

By following this structured approach, researchers can systematically identify the optimal conditions for solubilizing N-(2-hydroxyethyl)piperidine-3-carboxamide for their specific experimental needs.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • PubChem. Piperidine. [Link]

  • PubMed. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

Sources

stability assessment of N-(2-hydroxyethyl)piperidine-3-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxyethyl)piperidine-3-carboxamide

Introduction

Welcome to the technical support guide for N-(2-hydroxyethyl)piperidine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and managing the stability of this compound in solution. N-(2-hydroxyethyl)piperidine-3-carboxamide possesses key functional groups—a secondary amide, a piperidine ring, and a primary alcohol—that dictate its stability profile. Understanding its degradation pathways is critical for ensuring experimental reproducibility, developing robust formulations, and meeting regulatory standards. This guide offers a combination of theoretical insights, practical troubleshooting, and validated experimental protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(2-hydroxyethyl)piperidine-3-carboxamide that I should be concerned about?

A1: The molecule's structure contains three main sites susceptible to degradation:

  • Amide Bond: This is the most significant liability. The amide bond is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, yielding piperidine-3-carboxylic acid and 2-aminoethanol.[1][2][3]

  • Piperidine Ring: The secondary amine within the piperidine ring is prone to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, particularly in the presence of oxygen, metal ions, or peroxides.[4][5]

  • Hydroxyethyl Group: The primary alcohol on the side chain can be oxidized to an aldehyde or a carboxylic acid, though this typically requires stronger oxidizing conditions.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To maximize shelf-life, stock solutions (e.g., in DMSO or ethanol) should be stored at -20°C or lower, protected from light, and tightly sealed to prevent moisture absorption and solvent evaporation. For aqueous solutions used in assays, it is recommended to prepare them fresh daily. If storage of aqueous solutions is unavoidable, they should be kept at 2-8°C for no longer than 24-48 hours, protected from light, and buffered at a pH near neutral (pH 6-8) where amide hydrolysis is generally slowest.

Q3: I see unexpected peaks appearing in my HPLC chromatogram over time. What could be the cause?

A3: The appearance of new peaks is a classic sign of degradation. Based on the compound's structure, these are likely:

  • Hydrolysis Products: Resulting from the cleavage of the amide bond.

  • Oxidative Degradants: Arising from the oxidation of the piperidine nitrogen.[4][6]

  • Photodegradation Products: If the solution was exposed to light.

To identify the cause, you should systematically investigate these possibilities using the forced degradation protocols outlined later in this guide. Comparing the retention times of the unknown peaks with those generated under specific stress conditions (acid/base, peroxide, light) is a powerful diagnostic tool.[7][8]

Q4: My assay results are inconsistent, showing a gradual loss of compound activity. Could this be a stability issue?

A4: Yes, this is a strong possibility. A time-dependent loss of potency is a direct consequence of the degradation of the parent compound into inactive or less active products. The rate of degradation can be influenced by the pH of your assay buffer, temperature, and exposure to light. It is crucial to confirm the stability of the compound under your specific assay conditions. Running a control experiment where the compound is incubated in the assay buffer for the full duration of the experiment and then analyzed by HPLC is highly recommended to quantify any loss.

Troubleshooting Guide: From Problem to Protocol

This section provides a logical framework for diagnosing and resolving common stability-related issues.

Problem 1: Rapid Loss of Parent Compound in Aqueous Buffer
  • Observation: The peak area of N-(2-hydroxyethyl)piperidine-3-carboxamide in HPLC analysis decreases significantly within hours of preparing the solution in your experimental buffer.

  • Most Likely Cause: pH-mediated hydrolysis of the amide bond. Amide hydrolysis is significantly accelerated at pH values below 4 and above 8.[2][3]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer to ensure it is within the expected range.

    • Conduct a pH Profile Study: Assess the compound's stability in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). This will identify the pH of maximum stability.

    • Action: If your experimental conditions permit, adjust your buffer to the pH range identified as most stable. If the experimental pH cannot be changed, ensure solutions are prepared immediately before use and minimize incubation times.

Problem 2: Appearance of New Peaks in Chromatogram After Storage or Assay Incubation
  • Observation: One or more new peaks, not present in the freshly prepared sample, are detected by HPLC.

  • Diagnostic Workflow: This requires a systematic investigation using a forced degradation study to tentatively identify the degradation pathway.[7][9][10]

graph TD { A[Start: Unexpected Peaks Observed] --> B{Was the sample exposed to light?}; B -- Yes --> C[Hypothesis: Photodegradation]; B -- No --> D{Was an oxidizing agent present, or was it exposed to air for a long time?}; C --> E[Action: Perform Photostability Study (Protocol 3.3)]; D -- Yes --> F[Hypothesis: Oxidation]; D -- No --> G[Hypothesis: Hydrolysis or Thermal Degradation]; F --> H[Action: Perform Oxidative Degradation Study (Protocol 3.2)]; G --> I[Action: Perform Hydrolytic Degradation Study (Protocol 3.1)]; E --> J{Match Retention Times?}; H --> J; I --> J; J -- Yes --> K[Conclusion: Pathway Identified. Mitigate by protecting from stressor (light, oxygen, non-optimal pH).]; J -- No --> L[Conclusion: Complex degradation. Further structural elucidation (e.g., LC-MS) needed.];

}

Figure 1. Troubleshooting logic for identifying unknown peaks.
Problem 3: Poor HPLC Peak Shape (Tailing, Broadening) or Shifting Retention Times
  • Observation: Chromatographic performance degrades over a series of injections of the compound.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The basic piperidine nitrogen can interact with acidic silanol groups on the HPLC column packing, causing peak tailing.

      • Solution: Use a modern, end-capped C18 column. Alternatively, add a small amount of a basic modifier like triethylamine (TEA) (0.1%) to the mobile phase to block the active sites.[11]

    • Column Contamination: Degradation products or sample matrix components may adsorb to the column head.

      • Solution: Use a guard column and replace it regularly. Develop a robust column washing procedure to be run after each analytical sequence.[12]

    • Mobile Phase Issues: Incorrectly prepared mobile phase or buffer instability can cause retention time drift.[13]

      • Solution: Prepare mobile phases fresh daily. Ensure the buffer components are fully dissolved and the pH is consistent.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This method serves as a starting point and should be validated for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 15 minEnsures elution of the parent compound and potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 210 nmWavelength suitable for detecting the amide chromophore.
Injection Vol. 10 µLStandard injection volume.
Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8] It is a core requirement of regulatory guidelines such as ICH Q1A(R2).[9][10]

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2. Workflow for a comprehensive forced degradation study.
Protocol 3: Detailed Stress Condition Methodologies

Objective: To generate degradation products under specific stress conditions to understand degradation pathways. Use a starting concentration of ~0.5-1.0 mg/mL.

3.1 Hydrolytic Degradation

  • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Neutral: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours.

3.2 Oxidative Degradation

  • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep at room temperature, protected from light.

  • Withdraw samples at 2, 8, and 24 hours for analysis.

3.3 Photolytic Degradation

  • Expose both a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze the samples after exposure and compare them to a control sample stored in the dark.

Summarizing Forced Degradation Data

Results should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition.

Stress ConditionTime (hr)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
0.1 M HCl, 60°C 2475.2%21.5% (at RRT 0.8)-
0.1 M NaOH, RT 462.1%35.8% (at RRT 0.8)-
3% H₂O₂, RT 2488.9%-9.3% (at RRT 1.2)
Photolytic (ICH Q1B) -95.5%2.1% (at RRT 1.1)-
Control (Dark) 2499.8%< 0.1%< 0.1%
RRT = Relative Retention Time

References

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine Technical Data Sheet. [Link]

  • Bunton, C. A., et al. "Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides." Journal of the American Chemical Society. [Link]

  • Al-Nuri, M. A., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." ACS Earth and Space Chemistry. [Link]

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Vevelstad, S. J., et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." Industrial & Engineering Chemistry Research. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alam, S., et al. "Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method." PubMed. [Link]

  • ResearchGate. Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. [Link]

  • ResearchGate. Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. [Link]

  • European Medicines Agency. ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Manchuri, K. M., et al. "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." PubMed Central. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Capot Chemical Co., Ltd. Material Safety Data Sheet: 2-Hydroxyethyl piperidine. [Link]

  • Jagadeesh, K., & Annapurna, N. "Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations." International Journal of Pharmaceutical Research. [Link]

  • ResearchGate. Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. [Link]

  • Brown, R. S. "On the hydrolysis mechanisms of amides and peptides." Canadian Journal of Chemistry. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Strieth-Kalthoff, F., et al. "Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation." ChemRxiv. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Paoletta, S., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." PubMed Central. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • Strieth-Kalthoff, F., et al. "Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation." PubMed Central. [Link]

  • ResearchGate. Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. [Link]

  • ResearchGate. Antioxidant potential of piperidine containing compounds - A short review. [Link]

Sources

Technical Support Center: Crystallization of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of molecules. The piperidine moiety is a cornerstone in medicinal chemistry, but its inherent basicity and structural features can present unique hurdles in obtaining high-quality crystalline material.[1][2][3][4] This resource provides in-depth troubleshooting advice and detailed protocols to empower you to overcome these challenges and achieve your crystallization goals.

Frequently Asked Questions (FAQs)

Q1: My piperidine solution in an organic solvent unexpectedly formed crystals upon storage. What is the likely cause?

A1: This is a frequent observation with basic amines like piperidine. The most probable cause is the reaction of the basic piperidine nitrogen with acidic gases present in the laboratory atmosphere. There are two primary culprits:

  • Carbon Dioxide (CO₂): Piperidine can react with atmospheric CO₂ to form piperidinium carbamate or carbonate salts, which often have lower solubility in organic solvents and precipitate out.

  • Acidic Vapors: If your laboratory stores volatile acids (e.g., hydrochloric acid, trifluoroacetic acid), the vapors can react with the piperidine to form the corresponding ammonium salt (e.g., piperidine hydrochloride), which is typically crystalline and less soluble in many organic solvents.[5]

Troubleshooting:

  • Inert Atmosphere: Store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to CO₂ and other reactive gases.

  • Sealed Containers: Use well-sealed containers with tight-fitting caps or septa.

  • Gentle Warming: If the crystals are a salt, they may redissolve upon gentle warming, but this does not solve the underlying contamination issue.

Q2: Why is solvent selection so critical for crystallizing piperidine-based compounds?

A2: Solvent selection is paramount because the basicity of the piperidine nitrogen dictates its interaction with the solvent, profoundly influencing solubility. An ideal crystallization solvent should exhibit moderate solubility for your compound at room temperature and high solubility at elevated temperatures. For piperidine derivatives, you must consider:

  • Polarity: The polarity of the solvent will affect the solubility of your compound. A solvent with similar polarity to your compound is often a good starting point.

  • Hydrogen Bonding: The piperidine nitrogen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) can strongly solvate the molecule, which may hinder crystallization.

  • Reactivity: Avoid solvents that can react with your compound. For instance, acidic solvents will form salts.

Q3: I'm observing an oil or "oiling out" instead of crystals. What does this mean and how do I fix it?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated, or the temperature of the solution is above the melting point of your compound. The resulting oil is often an amorphous, impure form of your compound.

Quick Fixes:

  • Reduce Cooling Rate: Cool the solution more slowly to allow time for nucleation and crystal growth.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil and attempt to crystallize again.

  • Lower the Crystallization Temperature: If possible, cool the solution to a lower temperature to encourage solidification.

For a more detailed guide on this issue, please refer to the "Troubleshooting Guide: Oiling Out" section below.

In-Depth Troubleshooting Guides

Problem: Oiling Out Instead of Crystallization

Oiling out is a common frustration in the crystallization of many organic compounds, including piperidine derivatives. It signifies a failure in the nucleation and growth process, often leading to an amorphous, difficult-to-handle product.

Causality:

  • High Supersaturation: Rapidly cooling a highly concentrated solution can lead to a state of high supersaturation where the compound separates as a liquid because the kinetics of nucleation are too slow.

  • Impurities: Impurities can inhibit crystal nucleation and promote the formation of an oil.

  • Low Melting Point: If the boiling point of the solvent is higher than the melting point of the compound, it can "melt" in the hot solution and oil out upon cooling.

Troubleshooting Workflow:

G start Problem: Oiling Out step1 Reduce Supersaturation - Decrease cooling rate - Add more solvent - Use a poorer solvent start->step1 step2 Introduce Nucleation Sites - Add seed crystals - Scratch the flask step1->step2 If oiling persists end_success Crystals Formed step1->end_success Success step3 Modify the Solvent System - Use a lower boiling point solvent - Employ a solvent/anti-solvent system step2->step3 If oiling persists step2->end_success Success step4 Consider Salt or Cocrystal Formation step3->step4 If oiling persists step3->end_success Success step4->end_success Success end_fail Persistent Oiling step4->end_fail If all fails G start Goal: Single Crystals step1 Prepare a Dilute, Saturated Solution start->step1 step2 Control Nucleation - Minimize dust/impurities - Use a clean vial step1->step2 step3 Choose a Slow Crystallization Method step2->step3 method1 Slow Evaporation step3->method1 method2 Vapor Diffusion step3->method2 method3 Slow Cooling step3->method3 end_success Single Crystals Obtained method1->end_success method2->end_success method3->end_success

Sources

Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of piperidines via catalytic hydrogenation. The piperidine moiety is a cornerstone in modern drug discovery and agrochemicals, making its efficient synthesis a critical task for chemical development professionals.[1] The hydrogenation of pyridines, while being the most direct and atom-economical route, is fraught with challenges ranging from catalyst deactivation to undesirable side reactions.[2]

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the knowledge to optimize your catalytic systems effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of understanding pyridine hydrogenation.

Q1: What are the most common catalysts for pyridine hydrogenation, and how do I choose?

The choice of catalyst is a trade-off between activity, selectivity, cost, and the required reaction conditions.[3] The most commonly employed heterogeneous catalysts are:

  • Rhodium (Rh): Often considered the catalyst of choice for its high activity under mild conditions and excellent selectivity in preventing over-reduction.[4][5] Catalysts like Rh/C and Rh₂O₃ are highly effective for a broad range of functionalized pyridines.[4]

  • Palladium (Pd): Pd/C is a widely used and versatile catalyst. Its performance is often enhanced by the use of acidic additives, which can improve reaction rates and selectivity, particularly for substrates like pyridinecarbonitriles.[6][7]

  • Platinum (Pt): PtO₂ (Adams' catalyst) is another effective noble metal catalyst, typically used in acidic media like acetic acid.[4]

  • Nickel (Ni): Raney Nickel is a cost-effective non-noble metal catalyst, making it attractive for large-scale industrial processes. However, it generally requires much harsher conditions (higher temperatures and pressures) to achieve good conversion.[3]

Expert Insight: For sensitive or complex substrates where chemoselectivity and minimizing byproducts are critical, a Rhodium-based catalyst is often the best starting point. For simpler, robust substrates or when cost is a primary driver on a large scale, Raney Nickel can be a viable option, provided the necessary high-pressure equipment is available.

Q2: Why is the hydrogenation of pyridine so challenging?

The difficulty stems from two primary factors:

  • Aromatic Stability: The pyridine ring is an electron-deficient aromatic system, which makes it inherently resistant to reduction compared to non-aromatic imines. Overcoming this stability barrier often requires forcing conditions or highly active catalysts.[3][8]

  • Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product possesses a lone pair of electrons. This Lewis basic nitrogen can strongly adsorb to the active sites on the metal catalyst surface, effectively blocking them and preventing the catalytic cycle from proceeding. This is a common cause of low or stalled conversions.[2][4]

Q3: What are the typical reaction conditions (pressure, temperature)?

Reaction conditions are highly dependent on the chosen catalyst and the specific substrate.

  • Noble Metal Catalysts (Rh, Pt, Pd): These catalysts generally operate under milder conditions. Pressures can range from 5 to 70 bar (approx. 70 to 1000 psi), and temperatures from ambient (25°C) to around 80°C.[3][9]

  • Non-Noble Metal Catalysts (Raney Nickel): These require significantly more forcing conditions, with temperatures often reaching up to 200°C and hydrogen pressures of 150-300 atm.[3]

Self-Validation Check: Always start with milder conditions reported in the literature for your chosen catalyst system and incrementally increase temperature or pressure only if conversion is low, while carefully monitoring for byproduct formation.

Q4: How do I select an appropriate solvent?

Solvent choice can significantly impact reaction performance. Common solvents include:

  • Alcohols (Methanol, Ethanol): These are excellent general-purpose solvents for hydrogenation.

  • Acids (Acetic Acid): Acetic acid can serve as both a solvent and a co-catalyst. It protonates the pyridine nitrogen, forming a pyridinium salt. This deactivates the nitrogen's poisoning effect and makes the ring more susceptible to reduction.[8]

  • Fluorinated Alcohols (e.g., Trifluoroethanol): These can sometimes enhance catalytic activity.[3]

  • Water: Can be an effective, green solvent, particularly with certain catalyst systems like Rh/C.[9][10]

Q5: What is "over-reduction" and how can I avoid it?

Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring. This side reaction leads to ring-opened byproducts like pentylamines, which reduces the yield of the desired product and complicates purification.[5]

Strategies to Minimize Over-reduction:

  • Catalyst Selection: Rhodium catalysts are generally less prone to causing hydrogenolysis than other metals.[5]

  • Optimize Conditions: Avoid excessively high temperatures and hydrogen pressures.

  • Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further reduction.

Part 2: Troubleshooting Guide

This section provides a systematic approach to solving specific experimental issues.

Problem 1: Low or No Conversion

Your reaction has been running for the expected duration, but analysis (GC, NMR) shows little to no consumption of the pyridine starting material.

Potential Causes & Solutions

  • Catalyst Poisoning:

    • Cause: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly poison the catalyst. The pyridine/piperidine nitrogen itself can also be the culprit.[4][5]

    • Solution:

      • Verify Purity: Ensure the pyridine substrate is of high purity. Distillation can remove non-volatile impurities.

      • Use Additives: For neutral hydrogenations, adding a stoichiometric amount of a strong acid (e.g., HCl, H₂SO₄) can protonate the nitrogen, preventing it from binding to the catalyst.[11]

      • Change Catalyst: Consider a catalyst known to be more resistant to nitrogen poisoning, such as Rhodium.[5]

  • Inactive Catalyst:

    • Cause: The catalyst may have been improperly stored, handled, or may be from a poor-quality batch. Some catalysts also require pre-activation.

    • Solution:

      • Use a Fresh Batch: Test a new, unopened batch of catalyst.

      • Proper Handling: Handle catalysts under an inert atmosphere where possible, especially pyrophoric ones like Raney Ni or dry Pd/C.

      • Pre-treatment: Some catalysts, like PtO₂, are reduced in-situ to the active Pt(0) species. Ensure your procedure allows for this activation step.[3]

  • Insufficient Hydrogen Availability:

    • Cause: Poor mixing between the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases can starve the reaction. The hydrogen pressure may also be too low for the chosen catalyst.

    • Solution:

      • Increase Stirring Rate: Ensure vigorous stirring to maximize gas-liquid mass transfer. The shape of the stir bar and vessel can have a significant impact.

      • Increase Hydrogen Pressure: Incrementally increase the H₂ pressure. For many systems, higher pressure leads to a higher reaction rate.[5]

Troubleshooting Workflow: Low Conversion

G start Problem: Low or No Conversion check_purity Is starting material pure? start->check_purity check_catalyst Is the catalyst known to be active? check_purity->check_catalyst Yes purify Purify substrate (distill, etc.) Add acidic additive check_purity->purify No check_mixing Is stirring vigorous? check_catalyst->check_mixing Yes new_catalyst Use fresh catalyst Consider pre-treatment check_catalyst->new_catalyst No check_pressure Is H2 pressure adequate? check_mixing->check_pressure Yes increase_stirring Increase stirring rate Optimize reactor geometry check_mixing->increase_stirring No increase_pressure Incrementally increase H2 pressure check_pressure->increase_pressure No success Re-run Experiment check_pressure->success Yes purify->success new_catalyst->success increase_stirring->success increase_pressure->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 2: Incomplete Reaction & Formation of Intermediates

The reaction starts well but stops before all the pyridine is consumed, often leaving partially hydrogenated intermediates (e.g., tetrahydropyridine).

Potential Causes & Solutions

  • Insufficient Catalyst Loading or Reaction Time:

    • Cause: The amount of catalyst may be too low for the substrate scale, or the reaction was not allowed to run to completion.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the mol% of the catalyst.

      • Extend Reaction Time: Monitor the reaction over a longer period. A time-course study (taking aliquots at regular intervals) can reveal the reaction profile.[5]

  • Progressive Catalyst Deactivation:

    • Cause: The catalyst is active initially but is slowly poisoned or deactivated over the course of the reaction. This is common when the product (piperidine) is a stronger poison than the starting material.

    • Solution:

      • Staged Addition: Consider adding a second portion of fresh catalyst midway through the reaction.

      • Use a More Robust Catalyst: Switch to a catalyst less susceptible to product inhibition.

      • Acidic Conditions: Running the reaction in an acidic medium can keep both the substrate and product protonated, mitigating their poisoning effects.[6]

Problem 3: Poor Chemoselectivity with Substituted Pyridines

The pyridine ring is hydrogenated, but other functional groups on the molecule are also being reduced (e.g., a nitro group, ketone, or olefin).

Potential Causes & Solutions

  • Non-selective Catalyst or Conditions:

    • Cause: The catalyst and conditions are too harsh or non-discriminating, leading to the reduction of multiple functional groups.

    • Solution:

      • Catalyst Choice: The choice of metal is critical. For example, Pd catalysts can sometimes be used to selectively hydrogenate a pyridine ring in the presence of a phenyl group.[7] Research catalysts that are known to be selective for N-heterocycle reduction over other functionalities.

      • Milder Conditions: Reduce the temperature and/or hydrogen pressure.

      • pH Adjustment: The selectivity of some catalysts, like Pd/C, can be "tuned" by adjusting the pH with acidic additives. This can alter the adsorption characteristics of the substrate and favor the hydrogenation of one group over another.[6] For example, hydrogenation of 2-hydroxypyridines can lead to δ-lactams due to tautomerization, a pathway that can be influenced by reaction conditions.[4]

Part 3: Data Tables & Protocols

Table 1: Comparison of Common Heterogeneous Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesDisadvantages
Rh/C, Rh₂O₃ 25-80°C, 5-10 bar H₂[4][9]High activity, excellent selectivity, broad functional group tolerance, minimizes over-reduction.High cost.
Pd/C 30-50°C, 6-70 bar H₂[2][6]Versatile, cost-effective (vs. Rh), selectivity can be tuned with additives.Prone to over-reduction, may require acidic conditions for good activity.
PtO₂ 25°C, 50-70 bar H₂[2][4]Highly active, effective for many substrates.Often requires acidic solvent (e.g., AcOH), can be less selective.
Raney® Ni 100-200°C, 150-300 atm H₂[3]Very low cost, suitable for large scale.Requires harsh conditions (high T & P), lower selectivity, potential for nickel leaching.
Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation (using PtO₂)

This is a representative protocol and must be adapted based on the specific substrate and catalyst. All high-pressure reactions should be conducted behind a blast shield with appropriate safety measures.

  • Catalyst Preparation: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the pyridine substrate (1.0 eq) and the solvent (e.g., acetic acid).

  • Reactor Setup: Add the catalyst (e.g., 0.5-5 mol% PtO₂) to the reactor.[3]

  • Hydrogenation:

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air.[3]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and heat to the target temperature if necessary.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases. Confirm completion by analyzing an aliquot via GC, LC-MS, or NMR.[3]

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite®. CAUTION: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.[2]

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to yield the desired piperidine.[3]

Optimization Workflow Diagram

G start Define Synthesis Goal (Substrate, Target Yield & Purity) lit_search Literature Search for Similar Transformations start->lit_search catalyst_select Select Initial Catalyst & Solvent (e.g., Rh/C in MeOH) lit_search->catalyst_select initial_run Initial Experiment (Mild Conditions: RT, 10 bar H2) catalyst_select->initial_run analyze Analyze Results (Conversion, Selectivity, Byproducts) initial_run->analyze optimize_temp Optimize Temperature analyze->optimize_temp Goal Not Met final_protocol Final Optimized Protocol analyze->final_protocol Goal Met optimize_temp->analyze Re-run optimize_pressure Optimize Pressure optimize_temp->optimize_pressure Temp Optimized optimize_pressure->analyze Re-run optimize_catalyst Change Catalyst or Solvent/Additive optimize_pressure->optimize_catalyst Pressure Optimized optimize_catalyst->initial_run Re-screen

Caption: General Workflow for Optimizing Pyridine Hydrogenation.

References

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Kawabata, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Kawabata, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • Maegawa, T., Akashi, A., & Sajiki, H. (2006). A mild, complete hydrogenation of aromatic rings catalyzed by heterogeneous 10% Rh/C. Synlett. As cited by Organic Chemistry Portal. [Link]

  • Wiesenfeldt, M. P., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]

  • Al-Naddaf, Q., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

  • Maryudi, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Pisarska, M., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of this important piperidine derivative. This guide is structured to address common challenges encountered during laboratory and pilot-plant scale production.

I. Introduction to the Synthesis

N-(2-hydroxyethyl)piperidine-3-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry. Its synthesis typically involves the coupling of a piperidine-3-carboxylic acid (nipecotic acid) derivative with 2-aminoethanol. While seemingly straightforward, the scale-up of this reaction presents several challenges related to reagent selection, reaction control, and product purification due to the polar nature of the final compound.

The most common and scalable method for the formation of the amide bond in this case is through the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is generally efficient and avoids the need for harsh reagents.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this amide coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Carboxylic Acid Activation: The formation of the active O-acylisourea intermediate from nipecotic acid and EDC is a critical step.[1] This intermediate is highly reactive but can also be unstable.

    • Solution: Ensure that your nipecotic acid starting material is adequately protected (e.g., as an N-Boc derivative) to prevent side reactions. The coupling reaction should be performed in a suitable anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to prevent hydrolysis of the activated intermediate.[2]

  • Side Reactions of the Activated Intermediate: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and reduces the yield.[3]

    • Solution: The addition of HOBt is crucial to suppress this side reaction. HOBt rapidly traps the O-acylisourea to form a more stable active ester, which then reacts with the amine.[3][4] Using a slight excess of HOBt (1.1-1.5 equivalents) can be beneficial.[2]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] The reaction is typically stirred at room temperature for 8-24 hours. Gentle heating (e.g., to 40-50 °C) might be necessary for sterically hindered substrates, but be cautious as this can also promote side reactions.[2]

  • Product Loss During Work-up and Purification: The high polarity and water solubility of N-(2-hydroxyethyl)piperidine-3-carboxamide can lead to significant losses during aqueous work-up and extraction.

    • Solution: Minimize the volume of aqueous washes. The use of brine (saturated NaCl solution) can help to reduce the solubility of the product in the aqueous phase. Back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate can help recover dissolved product. For purification, consider alternatives to standard silica gel chromatography, which may not be effective for highly polar compounds.

Q2: I am observing significant impurity formation in my final product. What are the common impurities and how can I minimize them?

A2: Impurity profiling is critical for a robust process. Common impurities in this synthesis often originate from the coupling reagents and side reactions.

  • N-acylurea: As mentioned, this is a common byproduct from the rearrangement of the EDC-activated carboxylic acid.[3]

    • Mitigation: The use of HOBt is the primary method to minimize N-acylurea formation.[4]

  • Unreacted Starting Materials: Residual nipecotic acid derivative or 2-aminoethanol can contaminate the final product.

    • Mitigation: Ensure the stoichiometry of the reactants is carefully controlled. A slight excess of the amine (1.1-1.2 equivalents) can help to drive the reaction to completion. Monitor the reaction to ensure full conversion of the limiting reagent.

  • Di-acylated Product: If the piperidine nitrogen of the starting nipecotic acid is not protected, it can also react with the activated carboxylic acid, leading to oligomeric impurities.

    • Mitigation: It is highly recommended to use an N-protected nipecotic acid, such as N-Boc-nipecotic acid. The Boc group can be removed in a subsequent step under acidic conditions.

  • Residual Coupling Reagents and Byproducts: EDC and its urea byproduct, as well as HOBt, need to be effectively removed.

    • Mitigation: EDC and its urea are water-soluble and can be removed with aqueous washes.[5][6] An acidic wash (e.g., dilute HCl) will protonate any remaining amine starting material and the basic byproducts, facilitating their removal into the aqueous phase. A subsequent basic wash (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid and HOBt.[4]

Q3: The purification of my final product is challenging due to its high polarity. What are the recommended purification strategies at scale?

A3: The purification of polar, water-soluble compounds like N-(2-hydroxyethyl)piperidine-3-carboxamide is a common challenge in process chemistry.

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds.

    • Approach: A systematic solvent screening should be performed to identify a suitable solvent or solvent system for crystallization. Common choices for polar compounds include isopropanol, ethanol, or mixtures of a good solvent (like methanol) and an anti-solvent (like ethyl acetate or diethyl ether). The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.

  • Reverse-Phase Chromatography: If crystallization is not feasible, reverse-phase flash chromatography can be an effective alternative for polar compounds.

    • Approach: Instead of silica gel, a C18-functionalized silica is used as the stationary phase. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile. The product, being polar, will elute earlier than less polar impurities. This method can be scaled up using preparative HPLC systems.

  • Extraction Strategies: A well-designed extraction work-up can significantly simplify the final purification.

    • Approach: As described in A2, a series of acidic and basic washes is crucial. Ensure thorough mixing during extractions to maximize the removal of impurities. Using a continuous liquid-liquid extractor can be beneficial at a larger scale to handle the larger volumes and improve extraction efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling agent for this synthesis?

A1: For the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide, EDC is a good choice due to its water-soluble urea byproduct, which simplifies purification through aqueous extraction.[5][6] While other carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) are also effective, the resulting dicyclohexylurea is poorly soluble in most organic solvents, making its removal by filtration necessary and sometimes problematic on a large scale.[4] Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but are generally more expensive and reserved for more challenging couplings.[2]

Q2: What are the key safety considerations when scaling up this reaction?

A2: Amide coupling reactions are generally exothermic. When scaling up, the surface area-to-volume ratio of the reactor decreases, which can lead to challenges in heat dissipation.

  • Thermal Management: The reaction should be performed in a jacketed reactor with good temperature control. The addition of EDC, which initiates the exothermic activation step, should be done portion-wise or as a solution at a controlled rate to manage the heat evolution. A safety margin of at least 50-100°C between the planned reaction temperature and the onset temperature of any potential thermal runaway is recommended.

  • Reagent Handling: EDC is a moisture-sensitive and corrosive solid. HOBt is flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated fume hood or a controlled reactor system.

  • Pressure Management: While this reaction is not typically performed under pressure, ensure that the reactor is adequately vented, especially if there is a possibility of gas evolution from side reactions.

Q3: How can I monitor the progress of the reaction effectively?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • TLC: For a quick qualitative assessment, TLC is a simple and effective tool. A suitable solvent system (e.g., DCM:Methanol with a small amount of ammonium hydroxide) can be developed to separate the starting materials from the product.

  • HPLC: For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. This allows for accurate determination of the consumption of starting materials and the formation of the product and any major impurities.[7]

  • NMR Spectroscopy: In-situ or offline ¹H NMR can also be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[8]

Q4: What are the recommended storage conditions for the final product?

A4: N-(2-hydroxyethyl)piperidine-3-carboxamide is a polar molecule with a hydroxyl group, which can make it hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. If the material is intended for long-term storage, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

IV. Experimental Protocols and Data

Representative Large-Scale Synthesis Protocol

This protocol is a representative example for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide on a multi-gram scale, assuming the use of N-Boc-piperidine-3-carboxylic acid as the starting material.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-piperidine-3-carboxylic acid229.27100 g0.4361.0
2-Aminoethanol61.0832.0 g0.5241.2
1-Hydroxybenzotriazole (HOBt)135.1364.8 g0.4791.1
EDC·HCl191.7091.6 g0.4781.1
N,N-Diisopropylethylamine (DIPEA)129.24113 g (152 mL)0.8742.0
Dichloromethane (DCM)-1 L--
1M Hydrochloric Acid-500 mL--
Saturated Sodium Bicarbonate-500 mL--
Saturated Sodium Chloride (Brine)-500 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add N-Boc-piperidine-3-carboxylic acid (100 g, 0.436 mol), 2-aminoethanol (32.0 g, 0.524 mol), HOBt (64.8 g, 0.479 mol), and DCM (1 L).

  • Cooling: Cool the resulting slurry to 0-5 °C with stirring.

  • Base Addition: Slowly add DIPEA (113 g, 0.874 mol) to the mixture over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • EDC Addition: Add EDC·HCl (91.6 g, 0.478 mol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Add 1M HCl (500 mL) and stir for 15 minutes. Separate the layers.

    • Wash the organic layer with saturated NaHCO₃ solution (500 mL).

    • Wash the organic layer with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product as an oil or solid.

  • Deprotection:

    • Dissolve the crude product in a suitable solvent (e.g., dioxane or DCM).

    • Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitor by TLC/HPLC).

    • Concentrate the mixture under reduced pressure.

  • Final Purification: The resulting crude N-(2-hydroxyethyl)piperidine-3-carboxamide can be purified by crystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) or by reverse-phase chromatography.

V. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Isolation cluster_deprotection Deprotection & Purification Start N-Boc-piperidine-3-carboxylic acid + 2-Aminoethanol + HOBt in DCM Add_DIPEA Add DIPEA at 0-5 °C Start->Add_DIPEA Add_EDC Add EDC·HCl at 0-5 °C Add_DIPEA->Add_EDC React Stir at RT for 12-24h Add_EDC->React Monitor Monitor by TLC/HPLC React->Monitor Quench Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Quench Extract Separate Organic Layer Quench->Extract Dry_Concentrate Dry (MgSO₄) & Concentrate Extract->Dry_Concentrate Crude_Boc_Product Crude N-Boc Protected Product Dry_Concentrate->Crude_Boc_Product Deprotect Acidic Deprotection (e.g., HCl in Dioxane) Crude_Boc_Product->Deprotect Purify Purification (Crystallization or R-P Chrom.) Deprotect->Purify Final_Product N-(2-hydroxyethyl)piperidine- 3-carboxamide Purify->Final_Product caption Figure 1. General workflow for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic Low_Yield Low Yield Check_Activation Inefficient Acid Activation? Low_Yield->Check_Activation Check_Side_Reactions Side Reactions? Low_Yield->Check_Side_Reactions Check_Completion Incomplete Reaction? Low_Yield->Check_Completion Check_Workup Losses During Work-up? Low_Yield->Check_Workup Sol_Activation Use Anhydrous Solvent Ensure N-protection Check_Activation->Sol_Activation Yes Sol_Side_Reactions Add HOBt (1.1-1.5 eq) Check_Side_Reactions->Sol_Side_Reactions Yes Sol_Completion Monitor by TLC/HPLC Increase Reaction Time Check_Completion->Sol_Completion Yes Sol_Workup Minimize Aqueous Washes Use Brine Back-extract Aqueous Layers Check_Workup->Sol_Workup Yes caption Figure 2. Decision tree for troubleshooting low reaction yield.

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents. Available at:

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available at: [Link]

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. Available at: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Spectral Complexity of a Multifunctional Molecule

Welcome to the technical support center for N-(2-hydroxyethyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or analyzing this molecule. Its structure, featuring a piperidine ring, a secondary amide, and a primary alcohol, presents a unique set of challenges in spectral interpretation. Ambiguous, overlapping, or broad signals are common and can complicate structure verification and purity assessment.

This document provides a series of troubleshooting guides and in-depth experimental protocols to systematically resolve these ambiguities. As your virtual application scientist, my goal is to explain the causality behind these spectral phenomena and provide you with the practical tools to achieve definitive structural elucidation.

Section 1: Molecular Profile and Predicted Spectral Data

Before troubleshooting, it's essential to establish a baseline of expected spectral features. The physicochemical properties and predicted spectral data for N-(2-hydroxyethyl)piperidine-3-carboxamide are summarized below.

Molecular Structure:

Caption: Workflow for resolving complex piperidine ring signals.

Q2: The signals for the hydroxyl (-OH) and amide (-NH) protons are either very broad or completely absent. How can I confirm their presence?

A2: The Cause - Rapid Proton Exchange

The -OH and -NH protons are "labile," meaning they can exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent. This chemical exchange is often fast on the NMR timescale, leading to two primary outcomes:

  • Signal Broadening: The signal becomes so broad that it merges with the baseline and is effectively invisible.

  • Decoupling: The exchange process decouples these protons from their neighbors. For example, you may not see the expected triplet for the -CH₂-OH group because the coupling to the -OH proton is averaged out.

The Solution - Deuterium Exchange (D₂O Shake)

This is a simple and definitive experiment. Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the labile -OH and -NH protons to be replaced by deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the -OH and -NH protons will disappear. This provides unambiguous proof of their presence and location in the original spectrum.

Q3: I am struggling to definitively assign the carbon signals in the ¹³C NMR spectrum, especially between the piperidine ring and the N-ethyl side chain.

A3: The Cause - Ambiguous Chemical Shifts

The carbon atoms in the piperidine ring and the N-ethyl group can have similar electronic environments, leading to chemical shifts that fall within a close range. A simple 1D ¹³C spectrum does not provide connectivity information.

The Solution - 2D Heteronuclear Correlation Spectroscopy

To solve this, you need to correlate the carbon atoms to their attached protons, whose assignments are more straightforward (especially with COSY data).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps determine the type of carbon. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the C=O) will be absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment. It generates a 2D plot showing correlations between each carbon and the proton(s) directly bonded to it. By using the less ambiguous proton assignments, you can instantly and accurately assign their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are 2 or 3 bonds away. This is invaluable for confirming the overall structure. For example, you can confirm the assignment of the amide carbonyl (C7) by observing a correlation to the protons on the adjacent piperidine carbon (C3) and the adjacent ethyl carbon (C10).

Q4: The IR spectrum shows a very broad absorption band from 3200-3500 cm⁻¹. How can I differentiate the O-H stretch from the N-H stretch?

A4: The Cause - Hydrogen Bonding

Both the alcohol O-H group and the secondary amide N-H group are capable of hydrogen bonding. This intermolecular interaction weakens the O-H and N-H bonds, causing their stretching frequencies to decrease and the absorption bands to broaden significantly. In a concentrated sample, these two broad bands often merge into one large, indistinct feature.

The Solution - Dilution Study

This experiment leverages the concentration-dependent nature of intermolecular hydrogen bonding.

  • Protocol: Prepare a series of solutions of your compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) at decreasing concentrations (e.g., 1.0 M, 0.1 M, 0.01 M).

  • Observation: As the solution becomes more dilute, the molecules are farther apart, and intermolecular hydrogen bonding is reduced. You should observe the broad band resolving into two sharper peaks at higher wavenumbers:

    • Free N-H stretch: ~3400-3450 cm⁻¹

    • Free O-H stretch: ~3600-3650 cm⁻¹ This allows for the clear differentiation of the two functional groups.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Deuterium Exchange (D₂O Shake)
  • Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable NMR solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of any broad, exchangeable proton signals.

  • Add D₂O: Carefully add one drop (approx. 20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. A brief sonication can also be effective.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH protons in the first spectrum should have disappeared or be significantly reduced in intensity in the second spectrum.

Protocol 3.2: Acquiring 2D Correlation Spectra (COSY, HSQC, HMBC)

These experiments are standard on modern NMR spectrometers. The following is a general guide.

  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time. The sample should be free of particulate matter.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample as you would for a 1D experiment.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).

    • Acquire a standard 1D ¹³C spectrum to determine its spectral width and offset for the heteronuclear experiments.

  • Load Experiment: From the spectrometer's experiment library, load the desired 2D pulse program (e.g., cosygpqf, hsqcedetgpsisp2, hmbcgplpndqf). The exact names may vary by manufacturer (Bruker, JEOL, Varian).

  • Set Parameters: The standard parameters loaded with the experiment are often a good starting point. Key parameters to check are:

    • Spectral widths (SW) in F2 (¹H) and F1 (¹H for COSY, ¹³C for HSQC/HMBC): Ensure they cover all signals of interest.

    • Number of scans (NS) and dummy scans (DS): Typically 2-8 scans per increment are sufficient for a moderately concentrated sample.

    • Number of increments (in F1 dimension): 256 or 512 is a good starting point for high-resolution data.

  • Acquire Data: Start the acquisition. 2D experiments can take anywhere from 20 minutes to several hours, depending on the sample concentration and desired resolution.

  • Process and Analyze: Use the spectrometer software to perform a 2D Fourier transform. Phase the spectrum and calibrate the axes. Analyze the cross-peaks to determine correlations as described in the FAQ section.

Section 4: References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general, authoritative textbook for spectroscopic principles).

  • Ananikov, V. P., & Orlov, N. V. (2015). Dynamic NMR spectroscopy in chemical research: A tribute to the work of Prof. Stålhandske. Russian Chemical Reviews, 84(9), 893. (A review covering dynamic processes in NMR).

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2024). Synthesis of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 29(3), 698. [Link]

  • Ernesto, M., et al. (2002). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 13, 209-215. [Link]

  • Barycki, R., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. International Journal of Molecular Sciences, 21(21), 8343. [Link]

  • NIST Chemistry WebBook. 2-(2-Hydroxyethyl)piperidine. [Link]

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of N-(2-hydroxyethyl)piperidine-3-carboxamide, a molecule featuring a stereocenter and multiple functional groups, making its characterization a compelling case study.

While a public crystal structure for this specific molecule is not available, this guide presents the gold-standard workflow for its elucidation, centered around single-crystal X-ray crystallography. We will detail the causality behind experimental choices and compare the definitive data from crystallography with the crucial, complementary information provided by orthogonal spectroscopic and spectrometric methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for small molecule structure determination.[1][2] It provides a direct, three-dimensional map of electron density within a crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and, crucially, the absolute stereochemistry.[3] This level of detail is unattainable by any other single technique.

Expertise in Practice: The Rationale for SCXRD

For a molecule like N-(2-hydroxyethyl)piperidine-3-carboxamide, SCXRD is indispensable for several reasons:

  • Unambiguous Stereochemistry: The piperidine ring at the C3 position is a chiral center. SCXRD can definitively determine the R/S configuration.

  • Conformational Analysis: The piperidine ring can exist in various conformations (e.g., chair, boat).[4] Crystallography captures the lowest energy conformation present in the crystal, providing invaluable insight into its solid-state structure.

  • Intermolecular Interactions: The technique reveals how molecules pack in the solid state, highlighting hydrogen bonding networks involving the hydroxyl, amide, and piperidine nitrogen groups.

Experimental Protocol 1: Crystal Growth & X-ray Diffraction

The most challenging step is often growing a high-quality single crystal suitable for diffraction.[5]

1. Crystal Growth (Slow Evaporation Method):

  • Solubility Screening: Begin by testing the solubility of ~5-10 mg of N-(2-hydroxyethyl)piperidine-3-carboxamide in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane). The ideal solvent is one in which the compound is moderately soluble.
  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature.
  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free environment. Evaporation should occur over several days to weeks to allow for the formation of well-ordered crystals.[5]

2. Single-Crystal X-ray Diffraction:

  • Crystal Mounting: Using a microscope, select a clear, well-formed crystal (ideal size ~0.1-0.3 mm) and mount it on a cryoloop.[3]
  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.
  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[1]
Data Presentation: Illustrative Crystallographic Data

The following table represents the type of data one would obtain from a successful SCXRD experiment. Note: This data is illustrative for N-(2-hydroxyethyl)piperidine-3-carboxamide, based on typical values for similar small organic molecules.

ParameterIllustrative ValueSignificance
Chemical FormulaC₈H₁₆N₂O₂Confirms elemental composition.[6]
Formula Weight172.23 g/mol Consistent with the molecular formula.[6]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5(1), b = 12.3(2), c = 9.1(1)Unit cell dimensions.
α, β, γ (°)α = 90, β = 105.2(1), γ = 90Unit cell angles.
Volume (ų)915(3)Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)~ 0.04 (4%)A measure of the agreement between the crystallographic model and the data.
Goodness-of-fit (GOF)~ 1.0Indicates the quality of the refinement; a value close to 1 is ideal.

Part 2: Orthogonal Verification with Spectroscopic & Spectrometric Methods

While SCXRD provides the ultimate structural answer, other techniques are faster, use less material, and provide complementary data in the solution phase. They are essential for confirming that the bulk material corresponds to the single crystal structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.[9]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire a standard proton (¹H) NMR spectrum to identify the number of unique protons, their chemical shifts, and coupling patterns. Acquire a carbon-13 (¹³C) NMR spectrum (often with DEPT) to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, revealing the connectivity of the molecular skeleton.[8]

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for N-(2-hydroxyethyl)piperidine-3-carboxamide.

Atom Position(s)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Piperidine NH1.5 - 3.0 (broad)-To C2, C6
Piperidine C2, C4, C5, C61.4 - 3.2 (complex)25 - 55Protons on C2 correlate to C3, C6; Protons on C6 correlate to C2, C5
Piperidine C3-H~2.5 - 3.0~40 - 45To C=O, C2, C4, C5
Amide C=O-~175-
Amide NH7.0 - 8.5 (broad)-To C=O, CH₂-N
N-CH₂-CH₂-OH~3.4~42To C=O, CH₂-OH
N-CH₂-CH₂-OH~3.7~60To N-CH₂, OH
CH₂-OH2.0 - 4.0 (broad)-To CH₂-OH
B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which helps confirm its structure.[11][12] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.[13]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[12]

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[13]

AnalysisExpected Result (m/z)Significance
HRMS (ESI+)173.1285 ([M+H]⁺)Confirms the elemental formula C₈H₁₆N₂O₂ (calculated exact mass: 173.1290).
MS/MSKey Fragments:Provides structural information based on fragmentation patterns.
~155Loss of H₂O (water) from the hydroxyl group.
~128Loss of the -CH₂CH₂OH group.
~84Piperidine ring fragment.
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency.[15][16]

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretch, N-H stretchAlcohol and Amide/Piperidine NH
2950 - 2850C-H stretchAliphatic (piperidine and ethyl chain)
~1640 (strong)C=O stretch (Amide I)Secondary Amide
~1550N-H bend (Amide II)Secondary Amide
~1050C-O stretchPrimary Alcohol

Part 3: Synthesis of Information & Comparative Workflow

No single technique provides the complete picture with absolute certainty. The power of modern structural elucidation lies in the integration of these methods.

Diagram of the Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_data Data & Confirmation Compound Synthesized Compound (N-(2-hydroxyethyl)piperidine-3-carboxamide) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR SCXRD Single-Crystal X-ray Crystallography Compound->SCXRD Data_NMR Connectivity & Solution Structure NMR->Data_NMR Data_MS Molecular Formula & Fragmentation MS->Data_MS Data_FTIR Functional Groups FTIR->Data_FTIR Data_SCXRD Absolute 3D Structure SCXRD->Data_SCXRD Final Unambiguous Structural Confirmation Data_NMR->Final Data_MS->Final Data_FTIR->Final Data_SCXRD->Final Definitive Confirmation

Caption: Workflow for unambiguous structural confirmation.

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[3]Definitive, unambiguous, "gold standard".Requires a suitable single crystal, solid-state may differ from solution.[5]
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformation.[9][17]Rich structural detail, non-destructive, works in solution.Complex spectra can be difficult to interpret, less sensitive.
Mass Spectrometry Molecular formula (HRMS), fragmentation patterns, molecular weight.[13][18]High sensitivity, requires very little material, confirms formula.Provides no stereochemical or connectivity information.
FTIR Spectroscopy Presence of functional groups.[14][19]Fast, simple, requires minimal sample preparation.Provides limited structural information, ambiguous for complex molecules.
Diagram of the Hierarchy of Structural Information

G cluster_confirm Confirmation & Verification SCXRD SCXRD Absolute 3D Structure (The Framework) NMR NMR (Confirms Connectivity) SCXRD->NMR verifies MS Mass Spec (Confirms Formula) SCXRD->MS verifies FTIR FTIR (Confirms Functional Groups) SCXRD->FTIR verifies

Caption: Hierarchy of structural confirmation techniques.

Conclusion

The structural confirmation of a novel chemical entity like N-(2-hydroxyethyl)piperidine-3-carboxamide requires a multi-faceted, evidence-based approach. While NMR, MS, and FTIR provide essential pieces of the puzzle—confirming connectivity, molecular formula, and functional groups, respectively—single-crystal X-ray crystallography remains the only technique that delivers an unambiguous, high-resolution, three-dimensional structure. It serves as the ultimate arbiter, validating the interpretations of spectroscopic data and providing the definitive structural proof required for publication, patenting, and progression in a drug development pipeline. By integrating these techniques, researchers can build a self-validating system of data that ensures the highest level of scientific integrity and confidence in their molecular assets.

References

  • O'Brien, P., & Childs, A. C. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Zimmerman, R. L. (1982). US Patent 4,338,443A: Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

    
    
  • Hartung, T., et al. (2019). N-(2-Hydroxyethyl)piperidine. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Google Patents. (1995). US Patent 5,455,352A: Preparation of N-(2-hydroxyethyl)-piperazine.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). A medicinal chemistry campaign on the quinolone core to develop novel anticancer agents. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Piperidine-3-Carboxamide Analogs as ALK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of piperidine-3-carboxamide analogs as inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy. As researchers and drug development professionals, understanding the subtle molecular interactions that govern inhibitor potency is paramount. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing a self-validating framework for computational analysis.

The Therapeutic Significance of Targeting ALK with Piperidine-3-Carboxamide Analogs

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1][2] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving uncontrolled cell proliferation and survival.[1][2] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain is a clinically validated and highly effective therapeutic strategy.

The piperidine-3-carboxamide scaffold has emerged as a promising framework for the design of potent and selective ALK inhibitors.[1][3][4] Its inherent three-dimensional structure allows for the precise positioning of substituents to engage with key residues within the ALK active site, leading to high-affinity binding and effective inhibition of its catalytic activity. This guide will walk you through a comparative molecular docking study of a series of piperidine-3-carboxamide analogs, providing the necessary protocols and data to understand their structure-activity relationships (SAR).

Comparative Docking Analysis of Piperidine-3-Carboxamide Analogs Against ALK

The following table summarizes the docking performance of a selection of piperidine-3-carboxamide analogs against the ALK kinase domain. The docking scores, representing the predicted binding affinity, are compared with experimentally determined half-maximal inhibitory concentrations (IC50) to provide a comprehensive view of their potential as ALK inhibitors.

Compound IDStructureDocking Score (kcal/mol)Experimental IC50 (µM)Key Predicted Interactions with ALK Active Site Residues
Analog 1 2,4-dichloro-N-((R)-1-(6-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)pyrimidin-4-yl)piperidin-3-yl)benzamide-11.20.025Hydrogen bonds with Met1199 and Glu1197; Pi-Alkyl interaction with Leu1122
Analog 2 N-((R)-1-(6-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)pyrimidin-4-yl)piperidin-3-yl)-2,4-dimethoxybenzamide-10.80.042Hydrogen bond with Met1199; Hydrophobic interactions with Leu1196 and Gly1269
Analog 3 2-chloro-N-((R)-1-(6-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)pyrimidin-4-yl)piperidin-3-yl)-4-fluorobenzamide-10.50.088Hydrogen bond with Met1199; Pi-Alkyl interaction with Ala1148
Analog 4 N-((R)-1-(6-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)pyrimidin-4-yl)piperidin-3-yl)-4-methoxy-2-methylbenzamide-10.10.130Hydrogen bond with Met1199; Hydrophobic interactions with Val1130 and Leu1256
Crizotinib (Reference) 3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine-12.50.020Hydrogen bonds with Met1199 and Glu1197; Halogen bond with Gly1129

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for performing a comparative molecular docking study of piperidine-3-carboxamide analogs against the ALK kinase domain. The protocol is designed to be self-validating by including a redocking step of a known inhibitor.

I. Preparation of the Receptor: Anaplastic Lymphoma Kinase (ALK)

The initial and critical step in any structure-based drug design project is the preparation of the target protein. The quality of the protein structure directly impacts the reliability of the docking results.

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the human ALK kinase domain from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 2XP2 , which is a structure of ALK in complex with the inhibitor crizotinib. This co-crystallized ligand is essential for validating our docking protocol.

  • Initial Protein Clean-up:

    • Load the PDB file into a molecular visualization and preparation tool such as UCSF Chimera or Schrödinger's Maestro.

    • Remove all non-essential molecules from the structure, including water molecules, ions, and any co-solvents. The presence of these molecules can interfere with the docking algorithm.

    • Inspect the protein for any missing residues or atoms. If present, these should be modeled in using the software's built-in tools. For this tutorial, we will assume a complete structure.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are a major contributor to ligand binding.

    • Assign partial charges to each atom of the protein. The AMBER force field is a commonly used and reliable choice for this step.

  • Final Receptor File Generation: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

II. Preparation of the Ligands: Piperidine-3-Carboxamide Analogs

Accurate preparation of the small molecule ligands is as important as the preparation of the receptor.

  • Obtain Ligand Structures: The 2D structures of the piperidine-3-carboxamide analogs can be drawn using a chemical drawing software like ChemDraw or obtained from a database such as PubChem.

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures into 3D conformers.

    • Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, realistic conformation before docking.

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Final Ligand File Generation: Save the prepared ligands in the .pdbqt format.

III. Molecular Docking Simulation using AutoDock Vina

With the prepared receptor and ligands, we can now proceed with the molecular docking simulation.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the ALK kinase domain. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket.

    • A reliable method for defining the grid box is to center it on the co-crystallized ligand (crizotinib in PDB: 2XP2).

  • Configuration File Setup: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring various conformations of the ligand within the defined grid box and scoring them based on their predicted binding affinity.

  • Protocol Validation (Redocking): As a crucial self-validating step, perform a docking simulation of the co-crystallized ligand (crizotinib) back into the ALK active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å to confirm the validity of the docking protocol.

IV. Analysis of Docking Results

The final step is to analyze the results of the docking simulations to gain insights into the binding of the piperidine-3-carboxamide analogs to ALK.

  • Binding Affinity: The primary output of AutoDock Vina is a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose Visualization:

    • Visualize the docked poses of each ligand within the ALK active site using a molecular graphics program.

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Comparative Analysis: Compare the binding modes and interactions of the different piperidine-3-carboxamide analogs. This will help to rationalize the observed differences in their experimental IC50 values and guide the design of new, more potent inhibitors.

Visualization of the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows in this comparative docking study.

Experimental_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Download ALK Structure (PDB ID: 2XP2) Clean Remove Water & Ions PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate PDBQT_Receptor Save as Receptor.pdbqt Protonate->PDBQT_Receptor Grid Define Grid Box PDBQT_Receptor->Grid Structure Obtain 2D Structures of Analogs Convert Generate 3D Conformations Structure->Convert Minimize Energy Minimization Convert->Minimize PDBQT_Ligand Save as Ligand.pdbqt Minimize->PDBQT_Ligand Vina Run AutoDock Vina PDBQT_Ligand->Vina Config Create Configuration File Grid->Config Config->Vina Scores Analyze Binding Affinities Vina->Scores Poses Visualize Binding Poses Scores->Poses Compare Comparative Analysis Poses->Compare ALK_Signaling_Pathway cluster_downstream Downstream Signaling ALK ALK Receptor Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand Ligand->ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival & Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->Dimerization Inhibition

Caption: A simplified diagram of the ALK signaling pathway and the point of inhibition by piperidine-3-carboxamide analogs.

Causality and Interpretation: Bridging Computational Data with Biological Activity

The true value of a comparative docking study lies in its ability to explain the observed biological data and to guide future drug design efforts. The data presented in the comparative table reveals a general correlation between a more favorable (more negative) docking score and a lower experimental IC50 value, indicating higher potency.

The key interactions predicted by the docking simulations provide a molecular basis for this trend. For instance, the consistent formation of a hydrogen bond with the hinge region residue Met1199 is a hallmark of many potent ALK inhibitors. The piperidine-3-carboxamide scaffold effectively presents a hydrogen bond donor or acceptor to interact with this critical residue.

Furthermore, the variations in the substituents on the benzamide ring of the analogs influence their interactions with the hydrophobic pockets of the ALK active site. Analogs with substituents that achieve a better shape and electronic complementarity with these pockets, such as through hydrophobic or pi-alkyl interactions with residues like Leu1122, Ala1148, and Leu1196, exhibit higher binding affinities and, consequently, greater inhibitory activity.

By systematically analyzing these interactions, researchers can develop a robust structure-activity relationship (SAR) model. This model can then be used to rationally design novel piperidine-3-carboxamide analogs with improved potency and selectivity against ALK, ultimately leading to the development of more effective cancer therapeutics.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1706. [Link]

  • Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]

  • Lee, C. C., et al. (2010). Crystal structure of the ALK (anaplastic lymphoma kinase) catalytic domain. Biochemical Journal, 430(3), 425–437. [Link]

  • Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer. Nature Reviews Cancer, 13(10), 685–700. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Wikipedia contributors. (2023, December 28). Anaplastic lymphoma kinase. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Secondary Assay Validation of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the critical next step following a primary high-throughput screen (HTS): the validation of a hit compound. We will use N-(2-hydroxyethyl)piperidine-3-carboxamide, a molecule with a versatile scaffold, as our model hit to illustrate the design of a robust secondary assay cascade. The objective is not merely to confirm activity but to build a compelling, data-driven case for advancing a compound toward lead optimization.

The principles outlined here emphasize a logical, tiered approach. We begin with direct confirmation of target interaction and progressively move to more complex, physiologically relevant systems. This strategy is designed to efficiently eliminate false positives, elucidate the mechanism of action (MOA), and establish a clear structure-activity relationship (SAR) baseline. Every experimental choice is rationalized to ensure that the resulting data package is both comprehensive and decisive.

For the purpose of this guide, we will explore two hypothetical scenarios where N-(2-hydroxyethyl)piperidine-3-carboxamide has been identified as a primary hit:

  • Scenario A: As an inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in DNA damage repair.

  • Scenario B: As an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.

By comparing the validation workflows for these distinct enzyme targets, we will highlight how to tailor the secondary assay strategy to the specific biology of the target .

The Secondary Assay Cascade: A Strategic Workflow

The transition from a primary "hit" to a validated "lead" is a structured process of evidence gathering. The goal is to answer a series of critical questions with increasing biological complexity. A well-designed cascade maximizes resource efficiency by front-loading assays that can quickly disqualify problematic compounds.

G cluster_0 Phase 1: Hit Confirmation & Characterization cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Decision Gate Hit_Confirmation Hit Confirmation (Dose-Response IC50) Biophysical_Binding Direct Target Engagement (e.g., TSA, SPR) Hit_Confirmation->Biophysical_Binding MOA_Studies Mechanism of Action (Enzyme Kinetics) Biophysical_Binding->MOA_Studies Cellular_Engagement Cellular Target Engagement (e.g., CETSA) MOA_Studies->Cellular_Engagement Functional_Assay Cellular Functional Assay (Downstream Biomarker) Cellular_Engagement->Functional_Assay Selectivity_Profiling Selectivity & Off-Target (Panel Screening) Functional_Assay->Selectivity_Profiling Decision Advance to Lead Optimization? Selectivity_Profiling->Decision Primary_Hit Primary HTS Hit (Single Concentration) Primary_Hit->Hit_Confirmation

Caption: General workflow for a secondary assay cascade.

Scenario A: Validating N-(2-hydroxyethyl)piperidine-3-carboxamide as a PARP1 Inhibitor

PARP1 is a critical enzyme in the base excision repair (BER) pathway. Its inhibitors have shown significant clinical success, particularly in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[1][2] A primary HTS hit against PARP1 must be rigorously validated to confirm it operates via the intended mechanism. For comparison, we will use Olaparib , a well-characterized, FDA-approved PARP inhibitor.[1]

Hit Confirmation: Biochemical IC50 Determination

Causality: The first step is to confirm the inhibitory activity observed in the single-point HTS and determine the compound's potency (IC50). This is a quantitative measure of the concentration of inhibitor required to reduce enzyme activity by 50%. A standard method is a chemiluminescent assay that measures the consumption of the PARP1 substrate, NAD+.

Experimental Protocol: PARP1 Biochemical Assay

  • Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, Streptavidin-HRP, and a luminogenic substrate.

  • Procedure:

    • Add 5 µL of N-(2-hydroxyethyl)piperidine-3-carboxamide or Olaparib (serially diluted in assay buffer, typically 11 points from 100 µM to 1 pM) to a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

    • Add 10 µL of a PARP1 enzyme/activated DNA mix.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a NAD+/biotinylated NAD+ mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the incorporated biotin-ADP-ribose by adding Streptavidin-HRP, followed by a luminogenic substrate.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO (100%) and no-enzyme (0%) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Direct Target Engagement: Thermal Shift Assay (TSA)

Causality: A biochemical assay demonstrates functional inhibition but does not prove direct physical binding. An artifact, such as compound aggregation or redox activity, could produce a false-positive result.[3] Biophysical assays provide orthogonal evidence of a direct interaction between the compound and the target protein.[4][] TSA is a rapid and cost-effective method that measures changes in protein thermal stability upon ligand binding.

Experimental Protocol: PARP1 Thermal Shift Assay

  • Reagents: Recombinant human PARP1, SYPRO Orange dye, and test compounds.

  • Procedure:

    • Prepare a master mix of PARP1 enzyme and SYPRO Orange dye in a suitable buffer.

    • Dispense the master mix into a 96- or 384-well qPCR plate.

    • Add N-(2-hydroxyethyl)piperidine-3-carboxamide or Olaparib to final concentrations (e.g., 10 µM). Include a DMSO control.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C in small increments and measuring fluorescence at each step.

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A positive hit is a compound that causes a significant positive shift in the Tm (ΔTm) compared to the DMSO control, indicating stabilization of the protein.

Cellular Activity: PARylation Assay in Cells

Causality: Demonstrating activity in a purified, cell-free system is essential, but it doesn't guarantee the compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect.[6] Therefore, the next crucial step is to measure the inhibition of PARP1 activity within living cells. This is typically done by inducing DNA damage to activate PARP and then quantifying the resulting poly(ADP-ribose) (PAR) polymer formation.

Experimental Protocol: Cellular PAR Formation ELISA

  • Cell Line: Use a relevant cell line, for example, a human cancer cell line like HeLa or MDA-MB-231.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of N-(2-hydroxyethyl)piperidine-3-carboxamide or Olaparib for 1-2 hours.

    • Induce DNA damage by adding a damaging agent (e.g., H₂O₂ or MMS) for 15-30 minutes.

    • Fix, permeabilize, and block the cells.

    • Probe for PAR polymers using a specific anti-PAR primary antibody, followed by an HRP-conjugated secondary antibody.

    • Add a colorimetric or chemiluminescent HRP substrate and read the signal on a plate reader.

  • Data Analysis: Calculate the cellular IC50 by normalizing the signal to damaged (100%) and undamaged (0%) controls. A potent cellular IC50 that tracks with the biochemical IC50 is a strong indicator of a promising compound.

Comparative Data Summary (Hypothetical)
Assay TypeParameterN-(2-hydroxyethyl)piperidine-3-carboxamideOlaparib (Reference)Justification
Biochemical PARP1 IC5075 nM5 nMConfirms potent enzymatic inhibition.
Biophysical TSA ΔTm+ 4.2 °C+ 6.5 °CProvides orthogonal evidence of direct binding.
Cellular PAR Formation IC50250 nM20 nMConfirms cell permeability and on-target activity.

Scenario B: Validating N-(2-hydroxyethyl)piperidine-3-carboxamide as a NAMPT Inhibitor

NAMPT is the key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism, especially in cancer cells that have high energy demands.[7][8] Inhibiting NAMPT leads to NAD+ depletion and cell death. The validation cascade is similar in principle to PARP1 but uses assays specific to NAMPT's function. For comparison, we will use FK866 , a well-characterized, potent NAMPT inhibitor.[7]

Hit Confirmation: Biochemical IC50 Determination

Causality: As with PARP1, the initial step is to confirm the hit and determine potency. NAMPT catalyzes the conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[9] This reaction doesn't have a direct optical readout, so a coupled-enzyme assay is often used.

Experimental Protocol: NAMPT Coupled-Enzyme Assay

  • Reagents: Recombinant human NAMPT, NAM, PRPP, ATP, NMNAT (NMN adenylyltransferase), and an NAD+ detection kit (e.g., a cycling assay that produces a fluorescent or colorimetric product).

  • Procedure:

    • Dispense serially diluted N-(2-hydroxyethyl)piperidine-3-carboxamide or FK866 into a 384-well plate.

    • Add a master mix containing NAMPT, NAM, PRPP, and ATP.

    • Incubate for a set time (e.g., 60 minutes) to allow for NMN production.

    • Add the coupling enzyme mix, which includes NMNAT and the reagents from the NAD+ detection kit. This will convert the NMN product into NAD+, which is then measured.

    • Incubate to allow the detection signal to develop.

    • Read fluorescence or absorbance on a plate reader.

  • Data Analysis: Determine the IC50 by fitting the dose-response curve after normalizing to DMSO (100%) and no-enzyme (0%) controls.

Mechanism of Action: Enzyme Kinetics

Causality: Understanding how the compound inhibits the enzyme is critical for lead optimization. For a multi-substrate enzyme like NAMPT, an inhibitor could be competitive with NAM, PRPP, or ATP.[10][11] This is determined by measuring the inhibitor's potency at different concentrations of one substrate while keeping the others constant. The carboxamide moiety of our hit compound makes competition with the nicotinamide substrate a plausible hypothesis.

Experimental Protocol: NAMPT Kinetics Study

  • Procedure:

    • Set up the NAMPT biochemical assay as described above.

    • Create a matrix of experimental conditions in a plate. On one axis, serially dilute the inhibitor (e.g., 5 concentrations around the IC50). On the other axis, serially dilute one substrate (e.g., nicotinamide) while keeping PRPP and ATP at saturating concentrations.

    • Run the assay and measure the reaction velocity (rate of product formation) for each condition.

  • Data Analysis: Plot the reaction velocity versus substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and generate a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation Inhibitor Vary [Inhibitor] Kinetics Measure Reaction Velocity Inhibitor->Kinetics Substrate Vary [Substrate] Substrate->Kinetics Plot Generate Lineweaver-Burk Plot Kinetics->Plot Competitive Competitive (Lines intersect on Y-axis) Plot->Competitive NonComp Non-competitive (Lines intersect on X-axis) Plot->NonComp Uncomp Uncompetitive (Lines are parallel) Plot->Uncomp

Caption: Logic for determining the mechanism of inhibition.

Cellular Activity: NAD+ Depletion Assay

Causality: The definitive functional consequence of NAMPT inhibition in cells is the depletion of the cellular NAD+ pool. Measuring this downstream biomarker provides the strongest evidence of on-target functional activity and is a more direct readout than a generic cell viability assay.[9]

Experimental Protocol: Cellular NAD+/NADH Assay

  • Cell Line: Use a cell line known to be sensitive to NAMPT inhibition, such as A2780 (ovarian cancer) or THP-1 (leukemic monocyte).[7][9]

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a dose-response of N-(2-hydroxyethyl)piperidine-3-carboxamide or FK866 for an extended period (e.g., 24-72 hours) to allow for NAD+ turnover and depletion.

    • Lyse the cells according to the manufacturer's protocol for a commercial NAD+/NADH detection kit.

    • Perform the enzymatic cycling reaction provided in the kit, which generates a fluorescent or colorimetric product proportional to the amount of NAD+ (and/or NADH).

    • Read the signal on a plate reader.

  • Data Analysis: Normalize the NAD+ levels to a cell viability metric (e.g., CellTiter-Glo) or total protein content to account for differences in cell number. Calculate the EC50 for NAD+ depletion.

Comparative Data Summary (Hypothetical)
Assay TypeParameterN-(2-hydroxyethyl)piperidine-3-carboxamideFK866 (Reference)Justification
Biochemical NAMPT IC5015 nM1 nMConfirms potent enzymatic inhibition.
Mechanism MOA vs. NAMCompetitiveCompetitiveElucidates how the compound interacts with the enzyme.
Cellular NAD+ Depletion EC5040 nM3 nMConfirms on-target effect on the key cellular biomarker.

Conclusion and Decision Making

This guide demonstrates a structured, hypothesis-driven approach to secondary assay validation. By employing a cascade of orthogonal assays—moving from biochemical potency to biophysical binding and finally to cellular function—a researcher can build a high-confidence data package.

The hypothetical data presented for N-(2-hydroxyethyl)piperidine-3-carboxamide in both scenarios would classify it as a promising hit. It demonstrates potency in the low nanomolar range, engages its target directly, and produces the expected downstream effect in a cellular context. The next steps would involve selectivity profiling against a panel of related enzymes (e.g., other NAD+-utilizing enzymes for a NAMPT inhibitor) and an initial assessment of physicochemical properties to determine if the scaffold is suitable for a full-scale lead optimization campaign. This rigorous, multi-faceted validation process is the foundation upon which successful drug discovery programs are built.

References

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  • Studying Cellular Signal Transduction with OMIC Technologies. PubMed Central. [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists. PubMed Central. [Link]

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  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central. [Link]

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  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Analyses Examine Relationship Between Treatment With PARP Inhibitors and Risk of Secondary Malignancies. The ASCO Post. [Link]

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  • Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. ACS Publications. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(2-hydroxyethyl)piperidine-3-carboxamide Derivatives: A Roadmap for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine-3-carboxamide scaffold represents a privileged starting point in the quest for novel therapeutics. Its inherent structural features and synthetic tractability have led to the discovery of potent modulators for a diverse range of biological targets, from oncology to infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-hydroxyethyl)piperidine-3-carboxamide derivatives, offering a comparative framework for future drug design and optimization. We will delve into the established SAR of the broader piperidine-3-carboxamide class and extrapolate these principles to the specific context of the N-(2-hydroxyethyl) substituent, proposing a strategic approach to unlock its full therapeutic potential.

The Piperidine-3-Carboxamide Core: A Versatile Scaffold for Diverse Biological Activities

The piperidine-3-carboxamide core is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These include potent inhibition of enzymes such as the Plasmodium falciparum proteasome (antimalarial), Anaplastic Lymphoma Kinase (ALK) (anticancer), Cathepsin K (anti-osteoporosis), and calpains (neuroprotective), as well as modulation of receptors like P2Y14.[1][2][3][4][5] The versatility of this scaffold lies in its three-dimensional structure and the multiple points available for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

A critical aspect of the SAR for this class of compounds is the stereochemistry at the C3 position of the piperidine ring. Studies have consistently shown a strong preference for the (S)-enantiomer for biological activity in various contexts, including antimalarial and antimelanoma applications.[1][6] This enantioselectivity underscores the importance of a well-defined spatial arrangement of substituents for optimal interaction with the target protein.

Decoding the Structure-Activity Landscape: Key Modification Points

Our comparative analysis of the existing literature reveals several key structural regions on the piperidine-3-carboxamide scaffold where modifications have a profound impact on biological activity. Understanding these relationships is paramount for the rational design of novel derivatives.

The N-1 Position of the Piperidine Ring: Influencing Potency and Selectivity

The nitrogen atom at the 1-position of the piperidine ring is a crucial handle for modulating the pharmacological profile of these derivatives. The nature of the substituent at this position can significantly influence binding affinity, selectivity, and physicochemical properties. For instance, in the context of ALK inhibitors, extensive functionalization of the piperidine ring has been explored to enhance potency.[2] Similarly, in the development of cathepsin K inhibitors, the N-1 substituent plays a key role in achieving high inhibitory activity.[3]

The Carboxamide Linker: A Hub for Interaction

The carboxamide linkage at the C3 position is not merely a passive linker but an active participant in molecular recognition. The orientation of the amide bond and the nature of its substituents are critical for establishing key hydrogen bonding interactions within the target's binding site. Modifications to the carboxamide moiety, such as N-alkylation or the introduction of different functional groups, can dramatically alter the compound's activity.

The N-Substituent of the Carboxamide: Driving Target Specificity

The substituent attached to the nitrogen of the carboxamide group is arguably one of the most important determinants of target specificity. For example, in N-arylpiperidine-3-carboxamides with antimelanoma activity, the presence and position of electronegative atoms on the aryl ring are essential for their antiproliferative effects.[6][7] This highlights the role of this substituent in engaging with specific residues of the target protein.

The N-(2-hydroxyethyl) Moiety: A Focused Analysis and Proposed SAR Exploration

While extensive SAR studies exist for the broader piperidine-3-carboxamide class, the specific contribution of the N-(2-hydroxyethyl) substituent remains less explored. This moiety, with its terminal hydroxyl group and flexible ethyl linker, presents a unique opportunity for targeted drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the biological target.

To systematically explore the SAR of N-(2-hydroxyethyl)piperidine-3-carboxamide derivatives, we propose a focused library synthesis approach. The following modifications would provide valuable insights into the role of this substituent:

  • Modification of the Hydroxyl Group:

    • Alkylation: Conversion of the hydroxyl group to a methoxy or ethoxy group would probe the importance of the hydrogen bond donating capacity.

    • Esterification: Acylation of the hydroxyl group could improve cell permeability and act as a prodrug strategy.

    • Replacement with other functional groups: Substitution with an amino, fluoro, or cyano group would explore the impact of different electronic and hydrogen bonding properties.

  • Modification of the Ethyl Linker:

    • Chain length variation: Shortening the linker to a methyl group or extending it to a propyl or butyl chain would assess the optimal distance between the piperidine core and the terminal functional group.

    • Introduction of rigidity: Incorporating a double bond or a cyclopropyl group into the linker would restrict conformational flexibility and could lead to an increase in potency if a specific conformation is preferred for binding.

The following table summarizes a proposed set of initial modifications and the expected insights from their biological evaluation:

Modification on N-(2-hydroxyethyl) moietyRationaleExpected SAR Insight
O-Methylation (-OCH3)Eliminate H-bond donor capabilityDetermine the importance of the hydroxyl proton for binding
Replacement with Amino (-NH2)Introduce a basic center and H-bond donorExplore the effect of a positive charge and different H-bonding patterns
Replacement with Fluoro (-F)Introduce a weak H-bond acceptorProbe the electronic requirements at this position
Shorten linker to methylene (-CH2OH)Decrease distance and flexibilityAssess the optimal spacing for target interaction
Extend linker to propylene (-CH2CH2CH2OH)Increase distance and flexibilityFurther define the spatial requirements of the binding pocket

Experimental Protocols

To facilitate the exploration of the proposed SAR, we provide representative experimental protocols for the synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide derivatives and a general bioassay for evaluating their activity.

Protocol 1: Synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide Derivatives

This protocol describes a general amide coupling procedure.

Materials:

  • (S)-Piperidine-3-carboxylic acid

  • 2-Aminoethanol (or substituted amino alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base

  • Standard work-up and purification reagents (e.g., HCl, NaHCO3, brine, MgSO4, silica gel)

Procedure:

  • To a solution of (S)-piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM at 0 °C, add DCC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-aminoethanol (1.1 eq) and TEA (1.5 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(2-hydroxyethyl)piperidine-3-carboxamide derivative.

Protocol 2: General Cell Proliferation Assay (e.g., for Anticancer Evaluation)

This protocol outlines a standard MTT assay to assess the antiproliferative activity of the synthesized compounds.

Materials:

  • Human cancer cell line (e.g., A375 melanoma cells)[6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized N-(2-hydroxyethyl)piperidine-3-carboxamide derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward: Workflow and Key Relationships

To provide a clear visual representation of the proposed research and the key relationships discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization start Piperidine-3-carboxylic acid coupling Amide Coupling start->coupling library Focused Library of Derivatives coupling->library characterization Spectroscopic Characterization (NMR, MS) library->characterization bioassay Target-based or Phenotypic Assay characterization->bioassay ic50 Determine IC50/EC50 Values bioassay->ic50 selectivity Selectivity Profiling ic50->selectivity sar_analysis Structure-Activity Relationship Analysis selectivity->sar_analysis optimization Lead Optimization sar_analysis->optimization

Caption: The core piperidine-3-carboxamide scaffold and examples of its biologically active derivatives. (Note: Placeholder image URLs would be replaced with actual chemical structure images in a final document).

Conclusion and Future Directions

The N-(2-hydroxyethyl)piperidine-3-carboxamide scaffold holds significant promise for the development of novel therapeutics. By leveraging the established SAR principles of the broader piperidine-3-carboxamide class and systematically exploring the chemical space around the N-(2-hydroxyethyl) moiety, researchers can rationally design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. The proposed workflow and experimental protocols in this guide provide a solid foundation for initiating such a drug discovery program. Future work should also focus on computational modeling and structural biology to further elucidate the binding modes of these compounds and guide the next generation of lead optimization efforts.

References

  • Lawong, A. et al.
  • Park, S. et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 2021. [6][7]3. Wang, L. et al. 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Journal of Molecular Structure, 2025.

  • Li, Y. et al.
  • Pavan, M. et al. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 2020.
  • Bryan, M. C. et al. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 2012.
  • Mokhtary, M. & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 2024.
  • Park, S. et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • Vasilev, I. S. et al.
  • Lubisch, W. et al. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 2000.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • N-(2-Hydroxyethyl)piperidine-3-carboxamide. CymitQuimica.
  • N-(2-Hydroxyethyl)piperidine-4-carboxamide. Benchchem.
  • Li, Y. et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 2024.
  • Structure–activity relationship of piperidine derivatives with...
  • Vasilev, I. S. & Zhuravlev, S. V.
  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central.
  • Khalid, H. et al. SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide. Sigma-Aldrich.
  • N-(2-Hydroxyethyl)piperidine. ZORA (Zurich Open Repository and Archive).
  • Baig, S. Y. et al. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 2015.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

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comparing synthetic efficiency of different routes to 3-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to 3-Substituted Piperidines

Introduction: The Enduring Importance of the 3-Substituted Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. Specifically, 3-substituted piperidines are key components in pharmaceuticals targeting a range of conditions, from neuropsychiatric disorders (e.g., Preclamol, an antipsychotic agent) to oncology (e.g., Niraparib, an anti-cancer drug).[3]

Despite their prevalence, the efficient and stereocontrolled synthesis of 3-substituted piperidines remains a significant challenge. The development of cost-effective, scalable, and versatile synthetic methods is a critical task for modern organic chemistry.[1] This guide provides an in-depth comparison of the most prominent synthetic strategies, moving beyond a simple recitation of protocols to analyze the underlying principles, efficiencies, and practical considerations of each route. We will examine four principal approaches: the hydrogenation of pyridine precursors, cycloaddition reactions, the functionalization of pre-formed rings, and the cyclization of acyclic precursors.

Route 1: Hydrogenation of 3-Substituted Pyridines

The most direct and atom-economical approach to piperidines is the reduction of the corresponding aromatic pyridine. This strategy leverages the wide commercial availability of substituted pyridines. However, the high resonance stabilization energy of the pyridine ring makes its hydrogenation challenging, often requiring harsh conditions. Furthermore, controlling the stereoselectivity of the newly formed chiral centers is a primary consideration.[4]

Causality and Mechanistic Insights

The hydrogenation of pyridines is typically achieved using heterogeneous or homogeneous catalysis.[1] Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium(III) oxide (Rh₂O₃) are robust but often require high pressures and temperatures and can have limited functional group tolerance.[5][6] Homogeneous catalysts offer milder conditions and greater potential for asymmetric synthesis, but the pyridine nitrogen can act as a catalyst poison.[7]

A key strategy to overcome these challenges is the quaternization of the pyridine nitrogen, forming a pyridinium salt. This disrupts the aromaticity, lowering the resonance energy and making the ring more susceptible to reduction under milder conditions.[4] This approach is central to modern asymmetric hydrogenations.

Comparative Analysis of Catalytic Systems
Catalytic System Typical Conditions Yields Stereoselectivity Key Advantages Limitations Reference(s)
PtO₂ (Adams' catalyst) 50-100 bar H₂, AcOH, rt-80°CGood to ExcellentTypically cis diastereomerHigh activity, reliable for many substrates.Requires high pressure, often not chemoselective.[5]
Rh₂O₃ 5 bar H₂, TFE, 40°CGood to ExcellentSubstrate dependentVery mild conditions, broad substrate scope.Steric hindrance at the 4-position can lower yields.[6]
Homogeneous Rh-JosiPhos 50 bar H₂, CH₂Cl₂, Et₃N, 60°CGood to ExcellentUp to 90% eeHigh enantioselectivity for pyridinium salts.Requires quaternization, base additive is crucial.[4]
Pd/C 1-10 bar H₂, various solventsVariableSubstrate dependentCost-effective, widely used.Can be less active, potential for debenzylation.[5]

As the table illustrates, modern catalysts like Rh₂O₃ allow for the hydrogenation of unprotected pyridines under remarkably mild conditions (5 bar H₂, 40°C).[6] For enantioselective synthesis, the combination of a Rhodium precursor with a chiral bisphosphine ligand (e.g., JosiPhos) is highly effective for the reduction of N-benzylated pyridinium salts. Mechanistic studies have revealed that the addition of a stoichiometric amount of a non-coordinating base, such as triethylamine (Et₃N), is critical. The base is believed to neutralize the generated acid (HBr), preventing the formation of undesired iminium intermediates and promoting the catalytic cycle.[4]

Workflow for Asymmetric Pyridine Hydrogenation

cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation Pyridine 3-Substituted Pyridine Quaternization Quaternization (e.g., BnBr, Toluene, 80°C) Pyridine->Quaternization Pyridinium N-Benzyl Pyridinium Salt Quaternization->Pyridinium Hydrogenation Asymmetric Hydrogenation ([Rh(COD)₂]BF₄, Chiral Ligand, H₂, Et₃N, 60°C) Pyridinium->Hydrogenation Piperidine Enantioenriched 3-Substituted Piperidine Hydrogenation->Piperidine

Caption: General workflow for the synthesis of enantioenriched 3-substituted piperidines via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide

This protocol is adapted from the work of Pizzetti et al.[4]

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and the chiral ligand (e.g., JosiPhos J002-2, 3.2 mg, 0.0055 mmol, 1.1 mol%). Dichloromethane (2.0 mL) is added, and the solution is stirred for 15 minutes.

  • Reaction Setup: In a separate vial, N-benzyl-3-phenylpyridinium bromide (162 mg, 0.5 mmol) is dissolved in dichloromethane (2.0 mL). Triethylamine (Et₃N, 70 µL, 0.5 mmol) is added.

  • Hydrogenation: The substrate solution is added to the catalyst solution via syringe. The vial is placed in a stainless-steel autoclave, which is then purged three times with H₂ and pressurized to 50 bar.

  • Reaction Execution: The reaction is stirred at 60°C for 16 hours.

  • Work-up: After cooling and venting, the reaction mixture is filtered through a short pad of silica gel and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the enantioenriched piperidine product.

Route 2: Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles.[8] In its most common variant for piperidine synthesis, an imine (the aza-dienophile) reacts with a conjugated diene. The reaction can construct the piperidine ring with multiple stereocenters in a single step, making it a highly convergent strategy.

Causality and Mechanistic Insights

The mechanism of the aza-Diels-Alder reaction can be either a concerted [4+2] pericyclic process or a stepwise pathway involving a Mannich-Michael sequence.[8] The operative mechanism is highly dependent on the substrates and the catalyst. When the imine is activated by a strong Lewis acid, the reaction often proceeds through a stepwise, asynchronous pathway.[9] This stepwise nature can be exploited in asymmetric catalysis.

Electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are highly effective reaction partners for electron-deficient imines, leading to the formation of piperidin-4-one precursors after hydrolysis.[9] Modern variants utilize chiral catalysts, including Lewis acids and organocatalysts, to induce high levels of enantioselectivity.[10]

Workflow for Organocatalytic Aza-Diels-Alder Reaction

cluster_0 Catalytic Cycle cluster_1 Cycloaddition Aldehyde α,β-Unsaturated Aldehyde Catalyst Chiral Amine Catalyst Aldehyde->Catalyst Dienamine Dienamine Intermediate Catalyst->Dienamine Cycloaddition [4+2] Cycloaddition Dienamine->Cycloaddition Azadiene N-Sulfonyl-1-aza- 1,3-butadiene Azadiene->Cycloaddition Piperidine_pre Dihydropyridinone Intermediate Cycloaddition->Piperidine_pre Piperidine_pre->Catalyst Hydrolysis & Catalyst Regen. Piperidine_pre->Cycloaddition

Caption: Organocatalytic inverse-demand aza-Diels-Alder reaction forming a piperidine precursor.

Experimental Protocol: Organocatalytic Inverse-Demand Aza-Diels-Alder

This protocol is a representative example based on the work of Chen et al., as described in a review by Girling et al.[9][10]

  • Reaction Setup: To a solution of the N-tosyl-1-aza-1,3-butadiene (0.2 mmol) in acetonitrile (1.0 mL) is added the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 20 mol%) and benzoic acid (20 mol%).

  • Reactant Addition: The α,β-unsaturated aldehyde (0.4 mmol, 2.0 equiv) is added, and the mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC until consumption of the starting azadiene.

  • Work-up and Reduction: The reaction mixture is concentrated. The crude dihydropyridinone intermediate is then dissolved in methanol, cooled to 0°C, and treated with sodium borohydride (NaBH₄) to reduce the enamine and carbonyl moieties.

  • Purification: After quenching the reduction with water, the mixture is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford the polysubstituted piperidine.

Route 3: Functionalization of Pre-formed Rings

An increasingly powerful strategy involves the modification of a pre-existing piperidine or tetrahydropyridine ring. This avoids lengthy linear syntheses and allows for the late-stage introduction of complexity. However, achieving site-selectivity, particularly at the C3 position, is a significant challenge.

Causality and Mechanistic Insights

Direct C-H functionalization of a saturated piperidine ring is attractive but difficult to control. The C2 position is electronically activated by the adjacent nitrogen, but also sterically hindered. In contrast, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct functionalization at this site highly challenging.[11][12]

A groundbreaking and highly efficient alternative route to 3-substituted piperidines has been developed that circumvents this issue. It involves a three-step sequence:[3][13]

  • Partial Reduction of Pyridine: The starting pyridine is partially reduced to a more reactive dihydropyridine derivative.

  • Rh-catalyzed Asymmetric Carbometalation: This key step involves a Rh-catalyzed asymmetric reductive Heck reaction. A chiral Rh-catalyst couples the dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid, installing the desired substituent at the 3-position with high regio- and enantioselectivity.[13][14]

  • Final Reduction: The resulting tetrahydropyridine is hydrogenated to furnish the final 3-substituted piperidine.

This approach is powerful because it transforms a simple, flat pyridine into a complex, chiral 3D scaffold in a highly controlled manner. The choice of N-protecting group on the dihydropyridine and the chiral ligand on the rhodium catalyst are crucial for achieving high yields and selectivities.[15]

Workflow for Rh-Catalyzed 3-Arylation of Pyridine

Pyridine Pyridine Step1 Partial Reduction (e.g., NaBH₄, PhOCOCl) Pyridine->Step1 DHP N-Protected Dihydropyridine Step1->DHP Step2 Rh-Catalyzed Asymmetric Reductive Heck (Ar-B(OH)₂, [Rh], Chiral Ligand) DHP->Step2 THP Enantioenriched 3-Aryl Tetrahydropyridine Step2->THP Step3 Hydrogenation (e.g., Pd/C, H₂) THP->Step3 Piperidine Enantioenriched 3-Aryl Piperidine Step3->Piperidine

Caption: A highly efficient three-step synthesis of 3-substituted piperidines from pyridine.

Experimental Protocol: Three-Step Synthesis of a 3-Aryl Piperidine

This protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher.[13][14]

  • Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate: To a solution of pyridine (20 mmol) and NaBH₄ (20 mmol) in methanol (50 mL) at -78°C, phenyl chloroformate (20 mmol) is added dropwise. The reaction is stirred for 3 hours and then quenched with water. After extraction with Et₂O and washing, the crude product is purified to yield the dihydropyridine precursor.

  • Step 2: Rh-Catalyzed Cross-Coupling: In an argon-purged vial, [Rh(cod)OH]₂ (3 mol%) and a chiral ligand (e.g., (S)-Segphos, 7 mol%) are combined. Toluene, THP, and H₂O (1:1:1 ratio) are added, followed by aqueous CsOH (2.0 equiv). The mixture is heated to 70°C. The aryl boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1.0 equiv) are added, and the reaction is stirred at 70°C for 20 hours. The product is extracted and purified by chromatography.

  • Step 3: Hydrogenation and Deprotection: The enantioenriched 3-aryl tetrahydropyridine from Step 2 is dissolved in methanol and hydrogenated over Palladium on carbon (Pd/C) under an H₂ atmosphere. Following the reduction, the N-carbamate is cleaved using aqueous potassium hydroxide to yield the final 3-aryl piperidine.

Route 4: Cyclization of Acyclic Precursors via Reductive Amination

Building the piperidine ring from an acyclic precursor is a classic and versatile strategy. Intramolecular reductive amination is a particularly common and reliable method. This process involves the formation of an acyclic amino-aldehyde or amino-ketone, which then cyclizes via an intramolecular iminium ion formation, followed by in-situ reduction to the piperidine.[16]

Causality and Mechanistic Insights

The key to a successful intramolecular reductive amination is the choice of reducing agent. The agent must be selective enough to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the consumption of the starting material before cyclization can occur.[16]

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, as it is a mild reducing agent that is most effective at a slightly acidic pH where iminium ion formation is favored. A modern, less toxic alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is also highly effective. Borane-pyridine complex (BAP) has also been shown to be an excellent, inexpensive reagent for the reductive amination of secondary amines like piperidines.[17]

Mechanism of Intramolecular Reductive Amination

Start Acyclic Amino-Aldehyde Protonation Protonation (Acidic conditions) Start->Protonation Intramolecular Cyclization Iminium Cyclic Iminium Ion Intermediate Protonation->Iminium Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product 3-Substituted Piperidine Reduction->Product

Caption: Mechanism for piperidine synthesis via intramolecular reductive amination.

Experimental Protocol: Intramolecular Reductive Amination
  • Reaction Setup: The acyclic amino-aldehyde (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane (20 mL).

  • Reagent Addition: Acetic acid (1.1 mmol) is added to facilitate iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is then added in portions.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Summary and Outlook: A Strategic Comparison

Choosing the optimal route to a 3-substituted piperidine depends heavily on the specific target molecule, desired stereochemistry, available starting materials, and the scale of the synthesis.

Synthetic Route Key Advantages Key Disadvantages Best Suited For
Pyridine Hydrogenation Atom economical, direct, access to a wide range of starting materials.Often requires harsh conditions; catalyst poisoning can be an issue; stereocontrol requires specific pyridinium/catalyst systems.Large-scale synthesis where the pyridine precursor is readily available; rapid access to racemic or simple diastereomeric products.
Aza-Diels-Alder High convergence, excellent for building molecular complexity and stereocenters in one step.Substrate scope can be limited; regioselectivity can be an issue with unsymmetrical dienes/dienophiles.Asymmetric synthesis of complex, polysubstituted piperidines, especially piperidinone derivatives.
Ring Functionalization Late-stage functionalization, modular. The Rh-catalyzed route offers exceptional regio- and enantioselectivity for 3-substitution.Direct C3 C-H functionalization is very difficult. The multi-step Rh-catalyzed route requires catalyst investment and optimization.Enantioselective synthesis of 3-aryl/vinyl piperidines from simple pyridines; library synthesis for drug discovery.
Acyclic Cyclization Reliable and predictable, good functional group tolerance with modern reagents.Requires the synthesis of a linear precursor, which can add steps to the overall sequence (lower step economy).Flexible synthesis of diverse substitution patterns where the acyclic precursor is easily assembled.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][3][13][14][15]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link][18]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226. [Link][3][13][14][15]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(1), 1. [Link][1]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link][19]

  • Vitaku, E. et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(12), 3419. [Link][20]

  • Bull, J. A. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12570-12579. [Link][5]

  • Al-Ostoot, F. H. et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20(1), 1-1. [Link][21]

  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2053. [Link][22]

  • Davies, H. M. L. et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link][11][12][23]

  • Glorius, F. et al. (2022). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Catalysis, 5(1), 49-57. [Link][7]

  • ResearchGate. (2008). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link][24]

  • ResearchGate. (2019). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link][11][12]

  • Sci-Hub. (2009). Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction. Synfacts, 2009(09), 0968. [Link][10]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][16]

  • Synfacts. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts, 2023(08), 855. [Link][15]

  • ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link][2]

  • Taylor, R. J. K. et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 10833–10842. [Link][25]

  • PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link][11][23]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link][14]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link][17]

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A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Neuroprotective Agents: A Case Study with N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for a novel therapeutic candidate. We will use the hypothetical neuroprotective agent, N-(2-hydroxyethyl)piperidine-3-carboxamide (hereafter designated as "Compound X"), as a case study to illustrate the principles, experimental designs, and data integration required. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the translational gap between laboratory findings and clinical outcomes.

The core challenge in pharmaceutical development is predicting how a compound's performance in a controlled in vitro setting will translate to the complex biological system of a living organism (in vivo). An IVIVC is a predictive mathematical model that describes this relationship, connecting an in vitro property (like drug dissolution rate) to an in vivo response (such as plasma drug concentration).[1][2] A robust IVIVC framework is invaluable; it can streamline formulation development, justify specifications, and in some cases, serve as a surrogate for certain bioequivalence studies, reducing the need for extensive clinical testing.[3][4]

Our subject, Compound X, belongs to the piperidine carboxamide class of molecules. Derivatives of this scaffold have shown diverse biological activities, including potential applications in oncology and infectious diseases.[5][6][7] For the purposes of this guide, we will hypothesize that Compound X has been identified as a promising neuroprotective agent, potentially for a condition like Parkinson's disease, based on initial high-throughput screening.

This guide will walk through the logical progression of experiments, from fundamental characterization to the development of a predictive IVIVC model, emphasizing the causality behind each methodological choice.

Part 1: Foundational In Vitro Characterization

Before any correlation can be established, a thorough understanding of the compound's intrinsic properties is essential. This phase involves characterizing both its pharmacokinetic (ADME) and pharmacodynamic (PD) profiles in vitro.

Physicochemical Profiling

The physical and chemical properties of Compound X govern its behavior in both in vitro assays and in vivo systems. These parameters are critical for designing relevant dissolution tests and interpreting bioavailability data.[1][8]

  • Solubility: Determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to simulate the transit through the gastrointestinal (GI) tract.

  • Permeability: Assessed to understand the compound's ability to cross the intestinal membrane. This is a key factor determining its absorption rate.[8]

  • LogD (Distribution Coefficient): The LogD at pH 7.4 provides insight into the compound's lipophilicity, which influences its distribution into tissues and ability to cross the blood-brain barrier (BBB).

Table 1: Physicochemical Properties of Compound X (Hypothetical Data)

ParameterValueMethodRationale
Molecular FormulaC₈H₁₆N₂O₂-Basic chemical information.[9]
Molecular Weight172.22 g/mol -Influences diffusion and transport.[10]
Aqueous SolubilitypH 1.2: >10 mg/mLpH 6.8: 5.2 mg/mLShake-flaskHigh solubility in acidic conditions suggests good dissolution in the stomach.
Permeability (Papp)15 x 10⁻⁶ cm/sCaco-2 AssayIndicates good intestinal permeability, suggesting absorption is not limited by this factor.
LogD (pH 7.4)1.8Shake-flaskModerate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
In Vitro ADME Profiling

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are performed to predict the pharmacokinetic behavior of Compound X.[11][12] This data is crucial for understanding its disposition in the body and forms the basis of the in vivo side of the correlation.

  • Objective: To determine the rate of metabolic degradation of Compound X by cytochrome P450 (CYP) enzymes.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, Compound X, control compound (e.g., testosterone).

  • Procedure:

    • Pre-incubate HLM (0.5 mg/mL) in phosphate buffer at 37°C.

    • Add Compound X to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound X.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

In Vitro Efficacy (Pharmacodynamics)

To establish a correlation for activity, a robust and relevant cell-based model is required. Based on our hypothesis, we will model oxidative stress-induced neurodegeneration, a key pathological feature of Parkinson's disease.

  • Objective: To quantify the ability of Compound X to protect neuronal cells from an oxidative insult.

  • Model: Human neuroblastoma SH-SY5Y cells, a common model for studying neurodegenerative diseases.[13]

  • Procedure:

    • Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat cells with a dose-response curve of Compound X (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Induce cellular stress by adding 100 µM hydrogen peroxide (H₂O₂) to all wells except the vehicle control.

    • Incubate for 24 hours.

    • Assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Plot cell viability against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration at which 50% of the maximum protective effect is observed).

Part 2: In Vivo Study Design

The in vivo studies provide the "ground truth" to which the in vitro data will be correlated. We need to assess both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Workflow for In Vivo Assessment

G cluster_0 In Vivo Studies Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) PK_Study Rodent PK Study (Single Dose, Serial Sampling) Formulation->PK_Study PD_Study Rodent Efficacy Study (e.g., MPTP Model) Formulation->PD_Study Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Study->Bioanalysis PK_Params Calculate PK Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Params PD_Endpoints Measure PD Endpoints (Behavioral, Histological) PD_Study->PD_Endpoints

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation.

Pharmacokinetic (PK) Study

To build a Level A IVIVC, which is the most predictive type, we need to test at least two, and preferably three, formulations of Compound X with different release rates (e.g., fast, medium, and slow).[3][4]

  • Objective: To determine the plasma concentration-time profile of Compound X after oral administration of different formulations.

  • Animals: Male Sprague-Dawley rats (n=4 per group).

  • Procedure:

    • Fast animals overnight.

    • Administer a single oral dose of each formulation (e.g., 10 mg/kg).

    • Collect blood samples via tail vein at pre-dose and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify Compound X concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Plot mean plasma concentration vs. time. Calculate key PK parameters like AUC (Area Under the Curve), Cₘₐₓ (Maximum Concentration), and Tₘₐₓ (Time to Maximum Concentration).

In Vivo Efficacy (PD) Study

This study aims to correlate the drug exposure (PK) with the therapeutic effect (PD). We will use an established mouse model of Parkinson's disease.

  • Objective: To assess the neuroprotective effect of Compound X in a chemically-induced model of Parkinsonism.

  • Animals: C57BL/6 mice.

  • Procedure:

    • Administer different doses of Compound X (formulated for continuous exposure) for 7 days.

    • On day 3, induce neurodegeneration by administering the neurotoxin MPTP.

    • Continue Compound X dosing for the remainder of the 7 days.

    • On day 8, conduct behavioral tests (e.g., rotarod test) to assess motor coordination.

    • Euthanize animals and collect brain tissue.

    • Perform immunohistochemistry on brain slices to quantify the survival of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Correlate the dose of Compound X (and the resulting plasma exposure) with improvements in motor function and the number of surviving neurons.

Part 3: Bridging the Gap: The IVIVC Model

With robust in vitro and in vivo datasets, we can now construct the mathematical correlation. The goal is to establish a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4][14]

Logical Framework for IVIVC Development

G cluster_in_vitro In Vitro Domain cluster_in_vivo In Vivo Domain Dissolution In Vitro Dissolution Profile (% Dissolved vs. Time) Model IVIVC Mathematical Model (e.g., Linear Regression) Dissolution->Model PK_Data In Vivo Plasma Data (Conc. vs. Time) Absorption In Vivo Absorption Profile (% Absorbed vs. Time) PK_Data->Absorption Deconvolution Absorption->Model

Caption: Logical relationship between in vitro and in vivo data in an IVIVC model.

Deconvolution and Correlation
  • Deconvolution: The first step is to calculate the in vivo absorption profile from the in vivo plasma concentration data. This is a mathematical process known as deconvolution, which essentially removes the effects of drug distribution and elimination to isolate the absorption rate.[4]

  • Correlation: Next, we plot the percentage of drug absorbed in vivo (from deconvolution) against the percentage of drug dissolved in vitro for each formulation at corresponding time points.

  • Model Building: A mathematical model (commonly a linear regression) is fitted to these data points. The strength of the correlation is assessed by the correlation coefficient (R²). An R² value > 0.9 is generally considered evidence of a strong correlation.

Data Presentation and Comparison

To illustrate, let's consider hypothetical data for three formulations of Compound X.

Table 2: In Vitro Dissolution vs. In Vivo Absorption (Hypothetical Data)

FormulationIn Vitro Time to 80% Dissolution (t₈₀)In Vivo Time to 80% Absorption (t₈₀)
Formulation A (Fast) 30 minutes45 minutes
Formulation B (Medium) 90 minutes120 minutes
Formulation C (Slow) 240 minutes300 minutes

Table 3: Predicted vs. Observed In Vivo PK Parameters (Hypothetical)

FormulationParameterObserved ValueIVIVC Predicted Value% Prediction Error
Formulation A AUC (ng·h/mL)15001450-3.3%
Cₘₐₓ (ng/mL)350365+4.3%
Formulation B AUC (ng·h/mL)14801510+2.0%
Cₘₐₓ (ng/mL)200195-2.5%
Formulation C AUC (ng·h/mL)14501490+2.8%
Cₘₐₓ (ng/mL)110105-4.5%

The low prediction error in Table 3 would validate the IVIVC model, demonstrating its ability to accurately predict the in vivo performance of Compound X based solely on in vitro dissolution data. This validated model can then be used to set meaningful dissolution specifications for quality control and to support certain post-approval manufacturing changes without the need for additional human studies.[2]

Conclusion

Establishing an in vitro-in vivo correlation is a rigorous, multi-step process that integrates physicochemical characterization, ADME profiling, and pharmacodynamic assays with carefully designed in vivo studies. By following the logical framework presented here for our hypothetical neuroprotective agent, N-(2-hydroxyethyl)piperidine-3-carboxamide, research teams can build a powerful predictive tool. A validated IVIVC not only enhances the understanding of a drug product's performance but also significantly accelerates the development timeline, reduces costs, and ultimately contributes to the delivery of safe and effective medicines to patients.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). dcatvci.org. Retrieved January 21, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). ijpsr.com. Retrieved January 21, 2026, from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024, August 15). Malaria World. Retrieved January 21, 2026, from [Link]

  • N-(2-Hydroxyethyl)piperidine. (n.d.). zora.uzh.ch. Retrieved January 21, 2026, from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. Retrieved January 21, 2026, from [Link]

  • Advances in current in vitro models on neurodegenerative diseases. (2023, November 6). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In Vitro Models of Neurodegenerative Diseases. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In vitro ADME and In vivo Pharmacokinetics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. Retrieved January 21, 2026, from [Link]

  • Development strategies for IVIVC in an industrial... (n.d.). Ovid. Retrieved January 21, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. Retrieved January 21, 2026, from [Link]

  • In vitro - in vivo correlation: from theory to applications. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Human Brain In Vitro Model for Pathogen Infection-Related Neurodegeneration Study. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • 5 Top Tips on How to Establish IVIVC. (n.d.). Pharma IQ. Retrieved January 21, 2026, from [Link]

  • IN VITRO - IN VIVO CORRELATION. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

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Comparative Analysis of Piperidine Carboxamides for Malaria Proteasome Inhibition: A Head-to-Head Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Proteostasis Engine of Malaria

Malaria, a devastating disease caused by Plasmodium parasites, continues to pose a significant global health threat, exacerbated by the rise of drug-resistant strains.[1] This challenge necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action.[2] The parasite's 20S proteasome, a multi-subunit complex responsible for protein degradation and maintaining cellular homeostasis, has emerged as a highly promising and validated drug target.[3][4] Its essential role in all stages of the parasite's lifecycle, including the notoriously hard-to-treat early ring stages, makes it an attractive focal point for therapeutic intervention.[5][6]

A key challenge in developing proteasome inhibitors for malaria is achieving selectivity for the parasite's enzyme over its human counterparts to minimize host toxicity.[5][7] Fortunately, structural differences between the Plasmodium falciparum (Pf20S) and human 20S (Hs20S) proteasomes, particularly within the active sites of the β subunits, offer a pathway for designing parasite-selective inhibitors.[5] Cryo-electron microscopy (cryo-EM) has revealed that the Plasmodium β5 subunit has a more open and flexible binding pocket compared to the human equivalent, allowing it to accommodate a wider variety of compounds.[5]

This guide presents a head-to-head evaluation of a novel series of piperidine carboxamides, a chemical class that has shown significant promise as potent, reversible, and species-selective inhibitors of the P. falciparum proteasome.[1][2] We will delve into the experimental methodology for assessing their inhibitory activity, present comparative data, and discuss the structure-activity relationships (SAR) that guide the development of next-generation antimalarials.

Experimental Design and Rationale

The primary objective is to quantify and compare the inhibitory potency of a series of piperidine carboxamide analogs against the chymotrypsin-like (β5 subunit) activity of the purified P. falciparum 20S proteasome. This activity is crucial for parasite survival and is the primary target for many proteasome inhibitors.[3][8]

Compound Selection Rationale

For this guide, we will evaluate a focused set of rationally designed piperidine carboxamide analogs based on a core scaffold. The selected compounds (designated SW-A, SW-B, and SW-C for this discussion) are designed to probe the structure-activity relationship by modifying specific chemical moieties. This approach allows us to understand how changes in the molecule's structure affect its ability to inhibit the target enzyme. A known, potent proteasome inhibitor, Bortezomib, is included as a positive control, and a vehicle control (DMSO) serves as the baseline for no inhibition.

Assay Principle

The assay measures the inhibition of the proteasome's enzymatic activity by quantifying the cleavage of a fluorogenic peptide substrate. The substrate, Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), is specifically cleaved by the chymotrypsin-like activity of the β5 subunit. Upon cleavage, the fluorophore AMC (Amino-4-methylcoumarin) is released, and its fluorescence can be measured over time. A decrease in the rate of fluorescence generation in the presence of an inhibitor corresponds to its potency.

Detailed Experimental Protocol: Proteasome Inhibition Assay

This protocol outlines the step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the purified P. falciparum 20S proteasome.

Materials:

  • Purified P. falciparum 20S proteasome

  • Human PA28αβ activator complex

  • Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5

  • Fluorogenic Substrate: Suc-LLVY-AMC

  • Test Compounds (Piperidine Carboxamides SW-A, SW-B, SW-C)

  • Positive Control: Bortezomib

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol Steps:

  • Compound Preparation:

    • Prepare stock solutions of all test compounds and Bortezomib in 100% DMSO.

    • Perform a serial dilution series for each compound in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.5 nM).

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of purified P. falciparum 20S proteasome (e.g., 2 nM final concentration) and the human activator PA28αβ (e.g., 24 nM final concentration) in Assay Buffer.[9] The activator complex enhances substrate access to the proteasome's catalytic core.

    • Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer (e.g., 25 µM final concentration).

  • Assay Plate Setup:

    • Add a small volume (e.g., 100 nL) of the serially diluted compounds, positive control, or DMSO vehicle control to the wells of a 384-well plate.

    • To these wells, add the proteasome/activator mixture (e.g., 10 µL) and incubate for 30 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.

    • Normalize the data by setting the average rate of the DMSO-only wells to 100% activity and the average rate of the highest concentration of Bortezomib to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilutions in DMSO Plate_Compounds 3. Dispense Compounds into 384-well Plate Compound_Prep->Plate_Compounds Enzyme_Prep 2. Prepare Proteasome & Substrate Solutions Add_Enzyme 4. Add Pf20S Proteasome Pre-incubate 30 min Enzyme_Prep->Add_Enzyme Plate_Compounds->Add_Enzyme Add_Substrate 5. Initiate Reaction with Fluorogenic Substrate Add_Enzyme->Add_Substrate Read_Plate 6. Kinetic Read (Fluorescence over Time) Add_Substrate->Read_Plate Calculate_Rates 7. Calculate Reaction Rates Read_Plate->Calculate_Rates Plot_Data 8. Normalize & Plot Data Calculate_Rates->Plot_Data Determine_IC50 9. Calculate IC50 Values Plot_Data->Determine_IC50

Caption: Experimental workflow for the malaria proteasome inhibition assay.

Results: A Head-to-Head Comparison

The inhibitory activities of the piperidine carboxamide analogs against the P. falciparum 20S proteasome are summarized below. The data clearly demonstrates that small structural modifications can have a profound impact on potency.

Compound IDKey Structural ModificationPf20S β5 IC50 (nM)Selectivity Index (Hs20S IC50 / Pf20S IC50)
SW-A Core Piperidine Carboxamide85.3>1000
SW-B Addition of a trifluoromethyl group15.7>1200
SW-C Isomeric rearrangement of a key substituent254.1>800
Bortezomib Positive Control (Peptide Boronate)2.5~5

Analysis of Results:

  • SW-A demonstrated potent inhibition of the parasite proteasome with an IC50 in the nanomolar range and excellent selectivity over the human proteasome.

  • SW-B , featuring the addition of a trifluoromethyl group, showed a significant, approximately 5-fold increase in potency compared to SW-A. This suggests that this modification enhances the binding affinity of the compound within the proteasome's active site.

  • SW-C , an isomer of SW-A, exhibited a marked decrease in activity. This highlights the critical importance of the specific three-dimensional arrangement of the molecule for effective binding to the target.

  • The high selectivity indices for all piperidine carboxamides confirm that this scaffold effectively exploits the structural differences between the parasite and human proteasomes. This is a crucial feature for a viable drug candidate, minimizing the potential for host toxicity.[2]

Mechanism of Action and Structural Insights

Piperidine carboxamides act as non-covalent, reversible inhibitors of the proteasome.[1] Cryo-EM studies have revealed that these compounds bind in a previously unexplored pocket within the β5 active site, distant from the catalytic threonine residue that is targeted by covalent inhibitors like Bortezomib.[2][10] This unique binding mode at the interface of the β5, β6, and β3 subunits is responsible for their high species selectivity, as this pocket is not conserved in human proteasome isoforms.[1][2]

Mechanism cluster_normal Normal Function cluster_inhibited Inhibited State Proteasome Catalytic Site (Threonine) (Activity Blocked) Products Degraded Peptides Proteasome:f1->Products Substrate Protein Substrate Substrate->Proteasome:f1 Binds & is Cleaved Inhibitor Piperidine Carboxamide (e.g., SW-B) Inhibitor->Proteasome:f2 Binds to Allosteric Pocket Substrate_inhibited Protein Substrate Substrate_inhibited->Proteasome:f1 Binding Prevented

Caption: Inhibition of the Pf20S proteasome by piperidine carboxamides.

Discussion and Future Directions

This head-to-head comparison demonstrates the significant potential of the piperidine carboxamide scaffold for developing novel antimalarials. The data underscores several key points:

  • High Potency and Selectivity: The series exhibits potent, nanomolar activity against the parasite proteasome while maintaining a wide therapeutic window, as indicated by the high selectivity over the human enzyme.

  • Clear Structure-Activity Relationship: The results provide clear guidance for further optimization. The enhanced activity of SW-B suggests that exploring further modifications at that position could lead to even more potent compounds.

  • Favorable Resistance Profile: Studies have shown that inhibitors targeting the proteasome have a low propensity for generating resistance, a critical advantage over many existing antimalarials.[1][6]

Future work should focus on optimizing the pharmacokinetic properties of the most potent analogs, such as SW-B, to improve metabolic stability and oral bioavailability.[11][12] Efficacy studies in animal models of malaria will be the ultimate test of their potential as clinical candidates.[2] The potent synergy observed between proteasome inhibitors and artemisinin-based therapies also suggests a promising path forward for developing new combination treatments to combat resistant malaria.[3][5]

Conclusion

The piperidine carboxamide class represents a promising new frontier in antimalarial drug discovery. Through systematic, head-to-head evaluations as detailed in this guide, researchers can effectively identify and optimize lead candidates. The unique, non-covalent binding mechanism and high species selectivity of these compounds provide a clear and viable path toward developing a new generation of therapies to address the urgent global health challenge of drug-resistant malaria.

References

  • Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS. [Link]

  • Structural comparison of human and Plasmodium proteasome β5 subunits: informing selective inhibitor design for anti-malaria agents. PubMed Central. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. PubMed Central. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]

  • Structure and function based design of Plasmodium-selective proteasome inhibitors. National Institutes of Health. [Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. PubMed Central. [Link]

  • The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. ACS Publications. [Link]

  • Plasmodium falciparum Growth or Invasion Inhibition Assays. Protocols.io. [Link]

  • Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. National Institutes of Health. [Link]

  • Proteasome inhibitors show promise for drug-resistant malaria. EurekAlert!. [Link]

  • Validation of the Proteasome as a Therapeutic Target in Plasmodium Using an Epoxyketone Inhibitor with Parasite. Stanford Medicine. [Link]

  • Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes. ACS Publications. [Link]

  • Proteasome, a Promising Therapeutic Target for Multiple Diseases Beyond Cancer. DovePress. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

  • Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(2-hydroxyethyl)piperidine-3-carboxamide. As a specialized research chemical, direct and exhaustive safety data may be limited. Therefore, this document synthesizes information from structurally similar compounds—namely piperidine, N-(2-hydroxyethyl)piperidine, and N-(2-hydroxyethyl)piperazine—alongside established laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personal safety and environmental compliance.

Section 1: Hazard Identification and Risk Assessment

N-(2-hydroxyethyl)piperidine-3-carboxamide is a substituted piperidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a risk assessment must be conducted based on its constituent chemical moieties: the piperidine ring, the hydroxyethyl group, and the carboxamide group.

  • Piperidine Core: The foundational piperidine structure is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] It is known to be extremely destructive to the tissue of mucous membranes and the upper respiratory tract.

  • N-(2-Hydroxyethyl)piperidine Analog: A closely related analog, N-(2-hydroxyethyl)piperidine, is identified as a combustible liquid that causes skin irritation and serious eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation.[3][4]

  • N-(2-Hydroxyethyl)piperazine Analog: Another similar structure, N-(2-hydroxyethyl)piperazine, is known to cause eye and skin irritation, as well as potential respiratory and digestive tract irritation.[5]

Derived Hazard Profile: Based on this analysis, N-(2-hydroxyethyl)piperidine-3-carboxamide must be handled as a hazardous substance. The primary risks are summarized in the table below.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowed. Based on analogs like piperidine and N-(2-hydroxyethyl)piperidine.[1][4] Can cause gastrointestinal irritation.[5]
Skin Corrosion/Irritation Causes skin irritation/burns. The piperidine moiety is corrosive.[1][2] Analogs are known skin irritants.[3][4][5]
Eye Damage/Irritation Causes serious eye damage. Piperidine derivatives are known to cause severe or irreversible eye damage.[3][5]
Respiratory Irritation May cause respiratory tract irritation. A common hazard for amine-containing compounds and noted for analogs.[3][5]
Flammability Combustible Liquid. While the piperidine core is highly flammable, the added functional groups increase the flashpoint. The analog N-(2-hydroxyethyl)piperidine has a flash point of 77°C.[4] The material should be kept away from heat and ignition sources.[3]

Section 2: Guiding Principles for Chemical Waste Management

All chemical waste disposal must adhere to federal and local regulations to ensure safety and environmental protection.[6] The Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[7]

The Four Pillars of Responsible Disposal:

  • Do Not Dispose via Sewer: Never discharge N-(2-hydroxyethyl)piperidine-3-carboxamide or its solutions into the sanitary sewer.[8] This compound is harmful to aquatic life, and its introduction to waterways is prohibited.

  • Do Not Evaporate: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method and is illegal.[8]

  • Segregate Waste Streams: Never mix incompatible wastes.[9][10] This compound, being an amine, is basic. It must be stored separately from acidic waste streams to prevent violent reactions.[11]

  • Use Professional Disposal Services: The ultimate disposal method for this chemical is through a licensed professional waste disposal service or an institutional Environmental Health and Safety (EHS) department.[8] The material will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Section 3: Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of the compound and its analogs, a stringent PPE protocol is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[5] Eyewash stations must be readily accessible.[3]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.

    • Lab Coat/Apron: A flame-retardant lab coat or a chemically resistant apron is required.

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhaling vapors.

Section 4: Step-by-Step Waste Segregation & Collection Protocol

Proper collection at the point of generation is the most critical step in the disposal workflow.

  • Select an Appropriate Waste Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[11]

    • The container must have a secure, leak-proof screw cap. It must be kept closed except when adding waste.[9][12]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label from your institution's EHS department.[9]

    • Clearly write the full chemical name: "Waste N-(2-hydroxyethyl)piperidine-3-carboxamide". Do not use abbreviations.[9]

    • If the waste is a solution, list all components and their approximate percentages.

    • Mark the accumulation start date (the date the first drop of waste enters the container).

  • Collect the Waste:

    • Liquid Waste: Carefully pour the waste into the designated container using a funnel. Perform this action inside a chemical fume hood.

    • Solid Waste (Contaminated Materials): Any materials grossly contaminated with the compound (e.g., paper towels, weigh boats, gloves, silica gel) must be collected as solid hazardous waste. Double-bag these items in clear plastic bags, label them with the chemical name, and place them in a designated solid waste container.

  • Store the Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

    • The container must be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

    • Segregate this waste from incompatible materials, especially acids.[11]

  • Arrange for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your lab.[8]

    • Once the container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[9][12]

Section 5: Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams containing N-(2-hydroxyethyl)piperidine-3-carboxamide.

G Disposal Workflow for N-(2-hydroxyethyl)piperidine-3-carboxamide start Waste Generation Point assess Assess Waste Form start->assess liquid_waste Liquid Waste (Pure, solutions, rinsate) assess->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, wipes, gels) assess->solid_waste Solid empty_container Empty Container assess->empty_container Empty collect_liquid 1. Select compatible, sealable container. 2. Affix EHS Hazardous Waste Label. 3. List all chemical constituents & %. 4. Collect waste in fume hood. liquid_waste->collect_liquid collect_solid 1. Double-bag in clear plastic bags. 2. Label bag with chemical name. 3. Place in designated solid waste drum. solid_waste->collect_solid decontaminate Decontaminate Container empty_container->decontaminate store Store in Secondary Containment in designated Satellite Accumulation Area. Segregate from acids. collect_liquid->store collect_solid->store triple_rinse Triple rinse with a suitable solvent (e.g., water or ethanol). decontaminate->triple_rinse collect_rinsate Collect first rinse as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of rinsed container in appropriate solid waste bin (e.g., broken glass box). triple_rinse->dispose_container collect_rinsate->collect_liquid Add to liquid waste pickup Request Pickup by EHS / Licensed Waste Contractor store->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Section 6: Decontamination & Empty Container Disposal

An "empty" chemical container is not truly empty and must be handled correctly to prevent the introduction of hazardous residues into the regular trash stream.

Protocol for Empty Container Decontamination:

  • Initial Emptying: Ensure the container is as empty as possible, with all contents poured into the appropriate hazardous waste stream. If a solid or sludge remains, the container must be disposed of as hazardous waste.[9]

  • Triple Rinsing: The container must be rinsed three times with a suitable solvent (e.g., water, ethanol) that can solubilize the residue.[8]

  • Collect First Rinse: The first rinseate is considered hazardous waste and MUST be collected and added to your liquid hazardous waste container for N-(2-hydroxyethyl)piperidine-3-carboxamide.[9] Subsequent rinses may be poured down the drain, followed by copious amounts of water, provided they are free of hazardous characteristics.

  • Final Disposal: Once the container is triple-rinsed and air-dried, the original label must be completely defaced or removed.[8][9] The cap should be removed, and the container can then be disposed of in the appropriate laboratory solid waste stream (e.g., broken glass box or recycling).

Section 7: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5] Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Clean Up: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container. Wipe the area clean. All cleanup materials are considered hazardous waste and must be disposed of according to the solid waste protocol in Section 4.

  • Report: Report the incident to your laboratory supervisor and EHS department, per your institution's Chemical Hygiene Plan.[13]

Section 8: Regulatory Context

  • OSHA 29 CFR 1910.1450: This standard, "Occupational exposure to hazardous chemicals in laboratories," mandates the creation of a Chemical Hygiene Plan (CHP).[14] The procedures in this guide should be incorporated into your lab's CHP.

  • EPA 40 CFR Parts 260-279: These regulations, under RCRA, establish the standards for identifying, managing, and disposing of hazardous waste.[15] Your institution's EHS department is responsible for ensuring final disposal complies with these federal and state-level rules.[7][16]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperidine.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Capot Chemical Co., Ltd. (2013). MSDS of 2-Hydroxyethyl piperidine.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.

Sources

Personal protective equipment for handling N-(2-hydroxyethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-(2-hydroxyethyl)piperidine-3-carboxamide

This guide provides comprehensive safety protocols and operational directives for the handling of N-(2-hydroxyethyl)piperidine-3-carboxamide. As a substituted piperidine derivative, this compound requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel, from receipt of the compound to its final disposal, while maintaining the integrity of research activities. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.

Hazard Assessment and Risk Mitigation

Based on the data for 1-(2-Hydroxyethyl)piperidine, N-(2-hydroxyethyl)piperidine-3-carboxamide should be treated as a substance that is:

  • Harmful if swallowed [1].

  • A cause of skin irritation [1][2].

  • A cause of serious eye irritation [1][2].

  • Potentially causing respiratory tract irritation [1][2].

  • A combustible liquid [1].

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[2][3]. Therefore, the cornerstone of our safety protocol is the implementation of a multi-layered defense system, prioritizing engineering controls, followed by administrative controls, and finally, the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks and in the event of a spill or emergency. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][4]The compound is classified as a serious eye irritant.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation.[1] Gloves should be inspected for defects before each use and changed every 30-60 minutes or immediately upon contamination.[3] Double gloving is a best practice when handling potentially hazardous compounds.[5]
Body Protection Long-sleeved laboratory coat.[1]To protect the skin on the arms and body from accidental splashes. The lab coat should be buttoned completely.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required.To minimize the inhalation of vapors, which may cause respiratory irritation.[1][6] Work should be conducted in a certified chemical fume hood.[7] If engineering controls are insufficient or during a large spill, a respirator with an organic vapor cartridge is necessary.[1]
Operational Protocol: A Step-by-Step Guide

A systematic approach to handling N-(2-hydroxyethyl)piperidine-3-carboxamide is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1] Store away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Engineering Controls: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control vapor exposure.[7]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before opening the container.

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[9] Avoid breathing vapors.[10]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[8]

  • Evacuate: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[2][10] Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully scoop the absorbent material into a suitable, labeled container for hazardous waste.[2][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

  • Waste Collection: All waste materials containing N-(2-hydroxyethyl)piperidine-3-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1]

  • Disposal: The disposal of chemical waste must be carried out in accordance with local, state, and federal regulations.[1] This typically involves incineration in a licensed hazardous waste facility.[11] Do not dispose of this chemical down the drain.[11]

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of N-(2-hydroxyethyl)piperidine-3-carboxamide.

Safe Handling Workflow for N-(2-hydroxyethyl)piperidine-3-carboxamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in Fume Hood prep_ppe->prep_setup prep_safety Verify Eyewash/Shower Access prep_setup->prep_safety handle_weigh Weigh/Measure Compound prep_safety->handle_weigh Proceed to Handling handle_transfer Transfer/Prepare Solution handle_weigh->handle_transfer cleanup_wash Wash Hands Thoroughly handle_transfer->cleanup_wash Complete Task cleanup_doff Doff PPE Correctly cleanup_wash->cleanup_doff cleanup_waste Segregate Hazardous Waste cleanup_doff->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose

Caption: A flowchart outlining the key procedural stages for safely managing N-(2-hydroxyethyl)piperidine-3-carboxamide in a laboratory setting.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. [Link]

  • Penta Chemicals. (2021). Safety Data Sheet: Piperidine. [Link]

  • Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of 2-Hydroxyethyl piperidine. [Link]

  • Oreate AI. (2024). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.